2-(4-Tert-butylphenyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQSMVSBYAGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514383 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-66-4 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Tert-butylphenyl)pyridine CAS number and molecular weight
An In-Depth Technical Guide to 2-(4-Tert-butylphenyl)pyridine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, applications, and the scientific principles governing its utility.
Core Compound Identification and Physicochemical Properties
This compound is a substituted biphenyl compound characterized by a pyridine ring linked to a phenyl group bearing a tert-butyl substituent at the para position.[1] This substitution pattern imparts significant steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile building block in organic and materials synthesis.[1]
A summary of its core identifiers and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 524713-66-4 | [1][2][3][4] |
| Molecular Weight | 211.31 g/mol | [1][4] |
| Molecular Formula | C₁₅H₁₇N | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]- | [3] |
| Physical Appearance | Light orange to yellow to green clear liquid | [4] |
| Purity (Typical) | >97.0% (GC) | [4] |
| Refractive Index | 1.5850-1.5890 | [3] |
Synthesis Pathway: The Suzuki-Miyaura Coupling
The predominant and most efficient method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.[1] This palladium-catalyzed cross-coupling is favored for its high tolerance of functional groups, mild reaction conditions, and generally high yields.
The causality for this choice rests on the reaction's mechanism, which involves the coupling of an organoboron compound (4-tert-butylphenylboronic acid) with an organohalide (2-bromopyridine). The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (2.0 eq).[1] The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution : Heat the mixture to a specified temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup : After cooling to room temperature, quench the reaction with water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Scientific Research and Development
The unique steric hindrance provided by the tert-butyl group, combined with the electronic properties of the pyridine ring, makes this compound a subject of significant interest in several advanced fields.[1]
Coordination Chemistry and Materials Science
This compound is extensively used as a ligand in coordination chemistry, particularly with transition metals like Iridium(III).[1] Its complexes are investigated for applications in:
-
Optoelectronic Devices : The steric bulk of the tert-butyl group can enhance solubility and influence the packing of molecules in thin films, which is critical for devices like Organic Light-Emitting Diodes (OLEDs).[1]
-
Photodynamic Therapy : The ligand can be incorporated into metal complexes that exhibit specific photophysical properties, such as enabling acid/base-induced isomerization, a feature explored for therapeutic applications.[1]
-
Advanced Materials : It serves as a building block for specialized polymers and has been used to create porphyrin-based quantum dots (PGQDs) with significantly higher quantum yields and photostability compared to non-tert-butylated analogues.[1]
Role in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a cornerstone in pharmaceutical development, present in a vast number of FDA-approved drugs.[5][6] this compound serves as a valuable intermediate for synthesizing novel drug candidates.
-
Scaffold for Biologically Active Molecules : Its structure is being explored for potential antimicrobial and anticancer properties.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes or receptors.[1][5]
-
Modulation of Pharmacological Properties : The tert-butyl group provides a lipophilic domain that can influence a potential drug's absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists can leverage this feature to fine-tune the properties of a lead compound.[5]
Caption: Potential mechanisms of biological action.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2]
-
Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]
-
Precautions : Standard laboratory safety protocols should be strictly followed. This includes washing skin thoroughly after handling and wearing appropriate personal protective equipment (PPE), such as protective gloves and eye/face protection.[2]
-
First Aid : In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice.[2] If in eyes, rinse cautiously with water for several minutes; if irritation persists, seek medical attention.[2]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling molecule for innovation across multiple scientific disciplines. Its well-defined synthesis, coupled with its unique structural and electronic properties, ensures its continued relevance in the development of advanced materials, novel therapeutics, and complex chemical systems. This guide provides the foundational knowledge for researchers to harness its full potential in their work.
References
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This compound CAS#: 524713-66-4 . ChemWhat. Available at: [Link]
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2,6-DI-tert-BUTYL-4-METHYLPYRIDINE . Organic Syntheses. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(4-Tert-butylphenyl)pyridine via Suzuki-Miyaura Coupling
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Foreword: The Significance of 2-Arylpyridines in Modern Drug Discovery
The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. Its prevalence stems from the unique electronic properties and steric profile conferred by the pyridine ring, which can engage in a variety of non-covalent interactions with biological targets. The synthesis of these compounds, therefore, is of paramount importance to drug development professionals. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and reliability in constructing the critical C(sp²)–C(sp²) bond that defines this class of molecules.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of a representative 2-arylpyridine, 2-(4-tert-butylphenyl)pyridine, via this powerful catalytic method.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2][3] The reaction has become a cornerstone of modern organic synthesis due to its operational simplicity and broad substrate scope.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[2][5][7] This step is often the rate-determining step of the reaction.[2][5] The reactivity of the halide follows the general trend: I > Br > Cl.[6] For the synthesis of this compound, this involves the reaction of a 2-halopyridine with the Pd(0) catalyst.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, the 4-tert-butylphenyl group) is transferred to the palladium(II) center, displacing the halide.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] Mechanistic studies suggest that the reaction between a palladium hydroxo complex and the neutral boronic acid is a key pathway for transmetalation.[10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Rationale-Driven Approach
The successful synthesis of this compound hinges on the judicious selection of several key components. This section outlines the critical considerations and provides a rationale for the choices made in a typical experimental protocol.
Choice of Starting Materials
-
The Halopyridine: Both 2-chloropyridine and 2-bromopyridine are viable electrophilic coupling partners. While 2-bromopyridine is generally more reactive due to the weaker C-Br bond, advancements in catalyst systems have made the more economical 2-chloropyridine a highly efficient substrate.[11] The choice often depends on a balance of reactivity, cost, and availability. For challenging couplings, 2-iodopyridine can also be employed.
-
The Organoboron Reagent: 4-tert-Butylphenylboronic acid is the standard nucleophilic partner.[12][13][14][15] It is a commercially available, air- and moisture-stable solid.[4] Alternatively, boronate esters, such as the pinacol ester, can be used, which may offer advantages in terms of stability and solubility.[6]
The Catalytic System: Palladium Source and Ligand
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The choice of both the palladium source (precatalyst) and the ancillary ligand is critical for achieving high yields and reaction efficiency.
-
Palladium Precatalysts: A variety of air- and moisture-stable Pd(II) precatalysts are commercially available, which are reduced in situ to the active Pd(0) species.[16][17] These are often preferred over air-sensitive Pd(0) sources like Pd(PPh₃)₄.[16] Common and effective precatalysts include those from the Buchwald,[18][19] Nolan, and Organ research groups.[20] For the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been shown to be an effective catalyst.[1][21][22]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle.[2] Electron-rich and sterically bulky phosphine ligands are often employed to facilitate oxidative addition and reductive elimination.[18] For the coupling of 2-halopyridines, which can be challenging substrates, ligands like SPhos and XPhos have demonstrated high activity.[23][24]
| Catalyst/Ligand System | Key Features | Typical Application |
| Pd(PPh₃)₄ | Traditional, widely used Pd(0) source.[3] | General purpose, less effective for challenging substrates. |
| Pd(dppf)Cl₂ | Air-stable, reliable precatalyst.[1] | Broad applicability, including heteroaromatic couplings.[21] |
| Buchwald Precatalysts (e.g., G3, G4) | Highly active, air- and moisture-stable. | Demanding cross-couplings, including C-N and C-O bond formation.[19] |
| Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) | Electron-rich and sterically demanding.[23] | Coupling of unactivated aryl chlorides and hindered substrates.[23] |
The Role of the Base and Solvent
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[2] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11] The choice of base can significantly impact the reaction outcome, and for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ may be beneficial.[24] For the coupling of 2-pyridyl nucleophiles, potassium fluoride (KF) has also been shown to be effective.[25]
-
Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used, as water can play a beneficial role in the transmetalation step.[22] Common organic solvents include 1,4-dioxane,[24][26] toluene,[11] and 2-methyltetrahydrofuran (2-MeTHF).[24] The latter is considered a greener solvent alternative.[27]
A Validated Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound. This protocol is designed to be a self-validating system, with notes on expected observations and potential troubleshooting.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
4-tert-Butylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine, 4-tert-butylphenylboronic acid, and K₃PO₄.
-
Solvent Addition and Degassing: Add the 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[28]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[29]
Challenges and Considerations in the Synthesis of 2-Arylpyridines
The Suzuki-Miyaura coupling of 2-halopyridines is not without its challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation.[30][31]
Potential Side Reactions:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, particularly if the catalyst is not sufficiently active or if reaction conditions are not optimized.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can lead to the formation of the corresponding arene as a byproduct.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene can also occur as a side reaction.[6]
To mitigate these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, can often overcome the inherent difficulties associated with the coupling of 2-pyridyl substrates.[23][25]
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of 2-arylpyridines, including this compound. A thorough understanding of the reaction mechanism and the interplay between the various reaction components is essential for the successful execution of this transformation. As the demand for novel, complex molecules in drug discovery continues to grow, further advancements in catalyst technology will undoubtedly expand the scope and utility of this powerful reaction, enabling the synthesis of ever more intricate and valuable compounds. The development of more sustainable and environmentally friendly protocols, such as the use of greener solvents and base metal catalysts, represents an exciting frontier in this field.[27]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]
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ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(21), 4874–4877. Retrieved from [Link]
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MDPI. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(11), 18886-18900. Retrieved from [Link]
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- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of 2-(4-Tert-butylphenyl)pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Tert-butylphenyl)pyridine
Introduction
This compound is a substituted biphenyl derivative that has garnered significant interest in coordination chemistry and materials science.[1] Its unique structure, featuring a pyridine ring linked to a phenyl group bearing a sterically demanding tert-butyl substituent, imparts specific electronic and steric properties. These characteristics make it a valuable ligand in the synthesis of metal complexes for applications ranging from organic light-emitting diodes (OLEDs) to catalysis.[1]
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. As researchers and drug development professionals, a deep understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, reflecting field-proven insights for robust analytical interpretation.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The connectivity and electronic environment of each atom directly influence the resulting spectra.
Caption: Molecular structure of this compound.
The analytical workflow for structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each unique proton in the molecule. The deshielding effect of the electronegative nitrogen atom in the pyridine ring and the symmetry of the para-substituted phenyl ring are key features to observe.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.70 | Doublet (d) | 1H | H6 (Pyridine) |
| ~ 7.95 | Doublet (d) | 2H | H2', H6' (Phenyl) |
| ~ 7.75 | Triplet of Doublets (td) | 1H | H4 (Pyridine) |
| ~ 7.70 | Doublet (d) | 1H | H3 (Pyridine) |
| ~ 7.50 | Doublet (d) | 2H | H3', H5' (Phenyl) |
| ~ 7.25 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) |
| ~ 1.35 | Singlet (s) | 9H | -C(CH₃)₃ |
Causality and Interpretation:
-
H6 Proton: The proton at the 6-position of the pyridine ring is the most downfield signal (~8.70 ppm). Its proximity to the electronegative nitrogen atom results in significant deshielding.
-
Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the pyridine ring (H2', H6') are more deshielded (~7.95 ppm) than the protons meta to it (H3', H5' at ~7.50 ppm).
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a sharp, highly integrated singlet at approximately 1.35 ppm, a hallmark of this functional group.
-
Pyridine Protons (H3, H4, H5): These protons appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen and the phenyl substituent.[2] Two-dimensional NMR techniques like COSY can be invaluable for definitively assigning these coupled signals.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks and reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a distinct peak.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 157.0 | Quaternary | C2 (Pyridine) |
| ~ 151.0 | Quaternary | C4' (Phenyl) |
| ~ 149.5 | CH | C6 (Pyridine) |
| ~ 137.0 | Quaternary | C1' (Phenyl) |
| ~ 136.5 | CH | C4 (Pyridine) |
| ~ 128.8 | CH | C3', C5' (Phenyl) |
| ~ 126.5 | CH | C2', C6' (Phenyl) |
| ~ 122.0 | CH | C5 (Pyridine) |
| ~ 120.5 | CH | C3 (Pyridine) |
| ~ 34.8 | Quaternary | -C (CH₃)₃ |
| ~ 31.3 | CH₃ | -C(CH₃ )₃ |
Causality and Interpretation:
-
Deshielded Carbons: The C2 carbon of the pyridine ring, directly bonded to the nitrogen, is the most deshielded aromatic carbon (~157.0 ppm).[3] Similarly, the C4' carbon of the phenyl ring, attached to the bulky tert-butyl group, also appears significantly downfield.
-
tert-Butyl Carbons: The spectrum clearly shows the two distinct carbon environments of the tert-butyl group: the quaternary carbon (~34.8 ppm) and the three equivalent methyl carbons (~31.3 ppm).
-
Symmetry: The chemical equivalence of C3'/C5' and C2'/C6' in the phenyl ring results in single peaks for each pair, confirming the para-substitution pattern.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2965 - 2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |
| ~ 1600, 1560, 1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~ 1365 | Strong, Sharp | C-H Bending (tert-butyl umbrella mode) |
| 850 - 800 | Strong | C-H Out-of-plane Bending (para-disubstituted) |
Causality and Interpretation:
-
Aromatic Region: The presence of bands between 1470 cm⁻¹ and 1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the pyridine and phenyl rings.[4][5]
-
Aliphatic Region: The strong, sharp absorptions below 3000 cm⁻¹ are definitive proof of the sp³ hybridized C-H bonds in the tert-butyl group.
-
Diagnostic Peaks: The sharp band around 1365 cm⁻¹ is a highly characteristic absorption for the symmetrical bending ("umbrella mode") of a tert-butyl group. Furthermore, the strong absorption in the 800-850 cm⁻¹ region strongly suggests a 1,4- (para) disubstitution pattern on the phenyl ring.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining molecular weight and can offer significant structural clues based on fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment |
| 211 | High | [M]⁺• (Molecular Ion) |
| 196 | Very High (Base Peak) | [M - CH₃]⁺ |
| 168 | Moderate | [M - C₃H₇]⁺ |
Causality and Interpretation: Under Electron Ionization (EI) conditions, the molecule is ionized to form a molecular ion radical, [M]⁺•, with an m/z corresponding to its molecular weight (211).[6] This ion is energetically unstable and undergoes fragmentation.
-
Molecular Ion ([M]⁺•, m/z 211): The presence of a strong molecular ion peak is expected due to the stability of the aromatic system.
-
Base Peak ([M - CH₃]⁺, m/z 196): The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group.[7] This process results in the formation of a highly stable benzylic/tertiary carbocation, which is typically the most abundant ion in the spectrum (the base peak). A similar fragmentation pattern is observed for 2-tert-butylpyridine, which readily loses a methyl group.[8]
Caption: Key fragmentation of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating the molecular ion radical [M]⁺•.
-
Mass Analysis: Accelerate the newly formed ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
References
-
Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Katritzky, A. R., & Lagowski, J. M. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 43-45.
-
NIST. (n.d.). 2-tert-Butylpyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Schymanski, E. L., et al. (2017). Critical Assessment of Small Molecule Identification 2016: Automated Methods.
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
- W. S. Castellano, S. M., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(6), 2267–2271.
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A Comprehensive Technical Guide to 2-(4-Tert-butylphenyl)pyridine for Advanced Research Applications
Introduction: Unveiling the Potential of a Versatile Pyridyl Ligand
In the landscape of advanced materials and therapeutic development, the strategic selection of molecular building blocks is paramount. 2-(4-Tert-butylphenyl)pyridine, a substituted biphenyl derivative, has emerged as a compound of significant interest for researchers in coordination chemistry, materials science, and drug discovery. Its unique structural and electronic properties, conferred by the sterically demanding tert-butyl group and the versatile pyridine moiety, make it a valuable ligand for the synthesis of novel metal complexes with tailored photophysical and biological activities. This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of this compound, offering a critical resource for scientists and professionals in the field.
Physicochemical Properties and Specifications
This compound is a light orange to yellow or green clear liquid at room temperature. The presence of the tert-butyl group enhances its solubility in organic solvents and influences the steric environment around the coordinating nitrogen atom of the pyridine ring.
| Property | Value | Source |
| CAS Number | 524713-66-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₇N | [2][4] |
| Molecular Weight | 211.31 g/mol | [2][3][4] |
| Purity | Typically >97.0% (GC) | [2] |
| Appearance | Light orange to Yellow to Green clear liquid | [2] |
| Refractive Index | 1.59 | [2][3] |
| Specific Gravity | 1.02 (20/20 °C) | [2] |
| Flash Point | 127 °C | [2] |
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is greater than 97%, as determined by gas chromatography (GC). Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | B4092 | >97.0% (GC) | 200 mg, 1 g |
| Fisher Scientific (distributor for TCI) | B4092200MG, B40921G | 97.0+% | 200 mg, 1 g |
| Benchchem | B1338151 | Research Grade | Inquire for quantities |
| Lab Pro Inc. | B4092-200MG | Min. 97.0% (GC) | 200 mg |
| ChemWhat | 907913 | N/A | Inquire for quantities |
| TITAN | ADB125329001 | N/A | 100 mg |
Pricing is subject to change and may vary based on institutional agreements and current market conditions. It is recommended to obtain a direct quote from the suppliers.
Synthesis of this compound: A Practical Guide
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the title compound, 2-bromopyridine is coupled with 4-tert-butylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Reactants:
-
2-Bromopyridine
-
4-tert-Butylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenylboronic acid (1.1 equivalents) and the chosen base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent is added, followed by 2-bromopyridine (1.0 equivalent).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Key Applications in Research and Development
The unique steric and electronic properties of this compound make it a highly valuable ligand in the development of advanced materials and therapeutics.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, phosphorescent emitters based on heavy metal complexes, particularly iridium(III), are crucial for achieving high efficiencies. This compound serves as an ancillary or main ligand in the synthesis of these iridium(III) complexes.[5][6][7][8][9]
The bulky tert-butyl group plays a critical role in:
-
Preventing aggregation-caused quenching: The steric hindrance from the tert-butyl groups can suppress intermolecular interactions between the metal complexes in the solid state, which would otherwise lead to a decrease in phosphorescence quantum yield.
-
Tuning solubility: The non-polar tert-butyl group enhances the solubility of the resulting iridium complexes in organic solvents, which is advantageous for device fabrication, especially in solution-processed OLEDs.
-
Influencing charge transport properties: The electronic nature of the ligand can be subtly tuned by the alkyl substituent, which can impact the HOMO/LUMO energy levels of the complex and, consequently, the charge injection and transport properties within the OLED device.
Caption: Role of this compound in an OLED device.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Iridium(III) complexes are promising photosensitizers due to their strong spin-orbit coupling, which facilitates the generation of the triplet state necessary for ROS production.
This compound is employed as a ligand to construct novel iridium(III)-based photosensitizers.[1][10] The tert-butyl group can influence the photophysical properties and biological activity of the complex by:
-
Modulating lipophilicity: The hydrophobic tert-butyl group can enhance the cellular uptake of the photosensitizer by facilitating its passage through cell membranes.
-
Influencing subcellular localization: The overall structure and lipophilicity of the complex, dictated by its ligands, can direct its accumulation in specific organelles, such as mitochondria, which is a key target in PDT.
-
Enhancing photostability: The robust nature of the tert-butyl group can contribute to the overall stability of the photosensitizer molecule under irradiation.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by suppliers, this compound is classified as a hazardous substance.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in the development of high-performance OLEDs and innovative photosensitizers for photodynamic therapy. The strategic incorporation of the tert-butylphenyl moiety onto the pyridine scaffold imparts desirable properties to the resulting metal complexes, including enhanced solubility, improved photophysical characteristics, and favorable biological interactions. This guide has provided a comprehensive overview of its commercial landscape, a practical synthetic protocol, and a detailed discussion of its key applications, serving as a valuable resource for researchers aiming to leverage the potential of this important chemical compound.
References
-
LookChem. N-ethyl-2,2-diisopropyl butanamide 51115-70-9 CAS NO.51115-70-9. [Link]
-
Chemical materials. 2-(4-(Tert-Butyl)Phenyl)Pyridine. [Link]
-
RSC Publishing. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. [Link]
-
NIH. New photosensitizers for photodynamic therapy. [Link]
-
RSC Publishing. Four-membered red iridium(iii) complexes with Ir–S–P–S structures: rapid room-temperature synthesis and application in OLEDs. [Link]
-
ResearchGate. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. [Link]
-
Stenutz. 4-tert-butylpyridine. [Link]
-
ChemWhat. This compound CAS#: 524713-66-4; ChemWhat Code: 907913. [Link]
-
PubMed. Photosensitizers in photodynamic therapy. [Link]
-
MDPI. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. [Link]
-
NIH. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. [Link]
-
The Suzuki Reaction. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
RSC Publishing. Molecular photosensitisers for two-photon photodynamic therapy. [Link]
-
NIH. Porphyrin photosensitizers in photodynamic therapy and its applications. [Link]
-
NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][11]-Fused Indole Heterocycles. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Pyrrole-based photosensitizers for photodynamic therapy — a Thomas Dougherty award (for excellence in PDT) paper. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
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- 4. This compound 97.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Four-membered red iridium(iii) complexes with Ir–S–P–S structures: rapid room-temperature synthesis and application in OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs [mdpi.com]
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- 10. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 524713-66-4 CAS Manufactory [chemicalbook.com]
The Pivotal Role of 2-(4-Tert-butylphenyl)pyridine in Modern Chemistry: A Technical Guide to its Electronic and Steric Effects
Abstract
The 2-(4-tert-butylphenyl)pyridine ligand has emerged as a cornerstone in the design of highly efficient transition metal complexes for applications ranging from organic light-emitting diodes (OLEDs) and photoredox catalysis to medicinal chemistry. Its unique combination of electronic and steric properties, conferred by the strategic placement of a bulky tert-butyl group on the phenyl ring, allows for precise tuning of the photophysical and catalytic behavior of its metal complexes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles governing the utility of this ligand. We will delve into a quantitative analysis of its electronic and steric effects, provide detailed experimental protocols for its synthesis and the preparation of its key metal complexes, and explore its application in cutting-edge catalytic transformations.
Introduction: The Architectural Significance of the this compound Ligand
In the realm of coordination chemistry, the ligand framework dictates the ultimate functionality of the resulting metal complex. The 2-phenylpyridine scaffold has been a workhorse for decades, particularly in the development of cyclometalated iridium(III) complexes for phosphorescent applications. The introduction of substituents onto this core structure provides a powerful tool for modulating the electronic and steric environment around the metal center, thereby influencing key properties such as emission color, quantum yield, and catalytic activity.
The this compound ligand distinguishes itself through the presence of a sterically demanding and electronically donating tert-butyl group at the para-position of the phenyl ring. This seemingly simple modification has profound consequences, which we will explore in detail throughout this guide. The tert-butyl group's bulkiness can enforce specific coordination geometries, prevent unwanted intermolecular interactions, and enhance the solubility and stability of the resulting complexes[1]. Concurrently, its electron-donating nature influences the electron density at the metal center, impacting its redox potentials and the energy levels of its frontier molecular orbitals[1].
This guide will provide a holistic view of the this compound ligand, moving beyond a mere description of its properties to an in-depth analysis of the causality behind its effectiveness. We will explore how its electronic and steric parameters are quantified and how these parameters translate into tangible outcomes in various applications.
Quantifying the Influence: Electronic and Steric Parameters
A thorough understanding of a ligand's impact on a metal center requires a quantitative assessment of its electronic and steric characteristics. For this compound, these parameters provide a predictive framework for the behavior of its coordination compounds.
Electronic Effects: The Hammett Parameter (σp)
The electronic influence of a substituent on an aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids[2][3]. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For substituents in the para position, the σp value is particularly informative.
The tert-butyl group is known to be a weak electron-donating group through induction. The accepted Hammett constant (σp) for the para-tert-butyl group is approximately -0.20 [4][5]. This negative value confirms its electron-donating character, which enriches the electron density of the phenyl ring. When coordinated to a metal center, this electronic enrichment is relayed, influencing the metal's redox properties and the energy of the highest occupied molecular orbital (HOMO) of the complex.
| Parameter | Value | Implication |
| Hammett Constant (σp) | -0.20 | Electron-donating |
Steric Effects: Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur)
Quantifying the steric bulk of a ligand is crucial for predicting the coordination environment of the metal center and the accessibility of substrates in catalytic reactions. Two of the most widely used parameters are the Tolman cone angle and the percent buried volume.
Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the solid angle occupied by a ligand at a defined distance from the metal center[2][6]. While originally developed for phosphine ligands, the concept can be extended to other ligand classes. A larger cone angle indicates greater steric hindrance around the metal.
Percent Buried Volume (%Vbur): A more modern and arguably more accurate representation of steric bulk, the percent buried volume calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand[7][8]. This method provides a more nuanced picture of the ligand's steric profile.
Workflow for Calculating Percent Buried Volume (%Vbur):
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step experimental protocols for the synthesis of the this compound ligand and a representative iridium(III) complex.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a reliable method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]
Materials:
-
2-Bromopyridine
-
4-tert-Butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and ethanol (e.g., a 4:1 mixture) to the flask via syringe.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Synthesis of a Representative Iridium(III) Complex: [Ir(ppy)₂(dtbbpy)]PF₆
This protocol outlines the synthesis of a common iridium(III) complex, where 'ppy' is 2-phenylpyridine and 'dtbbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine. The same general procedure can be adapted for the synthesis of complexes incorporating the this compound ligand. This two-step procedure first involves the synthesis of the chloro-bridged iridium dimer, followed by the reaction with the ancillary ligand.[11][12]
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(ppy)₂Cl]₂
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Water, deionized
-
Methanol
Procedure:
-
In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 equiv) and 2-phenylpyridine (2.5 equiv) in a 2:1 mixture of 2-ethoxyethanol and deionized water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere for 12-24 hours. A yellow precipitate will form.
-
Cool the reaction mixture to room temperature and collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with water and methanol.
-
Dry the solid under vacuum to yield the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂. This product is often used in the next step without further purification.
Step 2: Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆
Materials:
-
[Ir(ppy)₂Cl]₂ (from Step 1)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Dichloromethane (DCM)
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
To a round-bottom flask, add the chloro-bridged iridium dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (2.2 equiv).
-
Add a mixture of dichloromethane and methanol (e.g., 1:1) to the flask.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The solution should become clear and yellow-orange.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve an excess of ammonium hexafluorophosphate in methanol.
-
Add the methanolic solution of NH₄PF₆ to the reaction mixture with stirring. A yellow precipitate should form.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Recrystallize the crude product from a mixture of dichloromethane and hexanes to obtain pure [Ir(ppy)₂(dtbbpy)]PF₆ as a yellow crystalline solid.
Conclusion
The this compound ligand exemplifies the power of rational ligand design in modern coordination chemistry. Its well-defined electronic and steric properties provide a robust platform for the development of highly effective metal complexes for a diverse range of applications. By understanding and quantifying these effects, researchers can make informed decisions in the design of new catalysts and materials with tailored functionalities. The detailed protocols provided herein serve as a practical starting point for the synthesis and exploration of this versatile and impactful ligand and its coordination compounds.
References
- Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 95, 29-45.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Monos, T. M., Sun, A. C., McAtee, R. C., Devery, J. J., III, & Stephenson, C. R. J. (2016). Microwave-Assisted Synthesis of Heteroleptic Ir(III)+ Polypyridyl Complexes. The Journal of Organic Chemistry, 81(19), 9409–9415.
- Li, J., Chang, Q., & Yan, C. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex.
- Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2009(13), 1759-1766.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- Cavallo, L., et al. (2016). A Second-Generation Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. Organometallics, 35(13), 2286-2294.
- Walker, K. L., et al. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
IONiC/VIPEr. (2012). Five Slides About Percent Buried Volume (%Vbur). Retrieved from [Link]
-
Wikipedia. (2024). Hammett equation. Retrieved from [Link]
-
Wikipedia. (2024). Ligand cone angle. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
- Poater, A., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048.
-
Morfeus. (n.d.). Buried volume. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
- Singh, R., & Nolan, S. P. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588.
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
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Methodological & Application
A Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(4-Tert-butylphenyl)pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of 2-(4-tert-butylphenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl pyridine scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical objective.[1][2] This guide moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodology for other challenging heteroaryl couplings. We present an optimized procedure utilizing 2-chloropyridine and 4-tert-butylphenylboronic acid, focusing on a highly active catalyst system that leverages a bulky, electron-rich phosphine ligand to achieve high yields and reproducibility.
Introduction: The Strategic Importance of Biaryl Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of its organoboron reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[5]
The 2-arylpyridine motif, the core of our target molecule this compound, is a recurring structural unit in a vast array of biologically active compounds and serves as a critical bidentate ligand in coordination chemistry.[1][6] The synthesis of this class of compounds, however, can be challenging. Electron-deficient heteroaryl halides like 2-chloropyridine are notoriously difficult substrates for the initial, rate-limiting oxidative addition step in the catalytic cycle.[6][7] This document details a robust protocol specifically optimized to overcome this challenge, providing a reliable pathway to this compound.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (4-tert-butylphenylboronic acid) with an organic halide (2-chloropyridine) using a palladium catalyst and a base. The catalytic cycle is a well-understood sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyridine. This is often the slowest step, particularly with electron-poor and sterically unhindered aryl chlorides. The use of a highly electron-donating ligand is critical to increase the electron density on the palladium center, thereby promoting this insertion.[9][10]
-
Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻), which then facilitates the ligand exchange on the palladium center.[7][11]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands on the palladium complex create steric strain that promotes this bond-forming elimination.[7][9]
Optimizing Reaction Parameters: The Scientific Rationale
Achieving a high yield for this specific transformation hinges on the careful selection of each reaction component. The choices outlined below are based on established principles for coupling challenging heteroaryl chlorides.[12][13]
-
Palladium Pre-catalyst : While various palladium sources can be used, pre-formed Pd(II) complexes known as pre-catalysts are often preferred for their superior air and moisture stability, ensuring accurate dosing and consistent generation of the active Pd(0) species in situ. We recommend a third-generation (G3) Buchwald pre-catalyst, such as XPhos Pd G3 . These pre-catalysts feature a carbazole ligand that facilitates the clean and efficient release of the L-Pd(0) active species upon activation by the base.
-
Ligand : The choice of ligand is arguably the most critical factor for success. For electron-deficient aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[10][14] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice. Its steric bulk promotes the reductive elimination step, while its strong electron-donating character facilitates the difficult oxidative addition of 2-chloropyridine.[10]
-
Base : The base plays a dual role: activating the boronic acid for transmetalation and influencing the stability of the catalyst.[11] While common bases like K₂CO₃ can be effective, anhydrous potassium phosphate (K₃PO₄ ) is often superior in heteroaromatic couplings. It is strong enough to facilitate boronate formation without promoting significant protodeboronation (hydrolysis) of the boronic acid, a common side reaction.[4][14]
-
Solvent : Anhydrous, polar aprotic solvents are ideal for Suzuki couplings. 1,4-Dioxane or Toluene are excellent choices as they effectively solubilize the substrates and maintain a suitable temperature range. It is imperative to use a thoroughly degassed solvent to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation and poor yields.[15][16]
-
Temperature : The reaction typically requires heating to overcome the activation energy of the oxidative addition step. A temperature of 100-110 °C provides a good balance between reaction rate and catalyst stability.[15][17]
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | 114 mg (91 µL) | 1.0 | 1.0 |
| 4-tert-Butylphenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | 214 mg | 1.2 | 1.2 |
| XPhos Pd G3 | C₄₅H₅₉NO₃PPdSi | 849.43 | 17.0 mg | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | C₄H₈O₂ | 88.11 | 5.0 mL | - | - |
Step-by-Step Procedure
-
Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-tert-butylphenylboronic acid (214 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G3 (17.0 mg, 0.02 mmol).
-
Inerting : Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition : Through the septum, add degassed 1,4-dioxane (5.0 mL) via syringe. Follow this with the addition of 2-chloropyridine (91 µL, 1.0 mmol).
-
Reaction : Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a light suspension to a dark brown or black color.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Results
Following this protocol, an isolated yield of 75-90% for this compound can be expected. The product should be a white to off-white solid. Characterization via ¹H NMR, ¹³C NMR, and MS should confirm the structure and purity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficiently degassed solvent.3. Impure reagents (especially wet boronic acid). | 1. Use a fresh bottle of pre-catalyst or store it properly in a desiccator/glovebox.2. Degas the solvent thoroughly by sparging with N₂/Ar for 30 min or via freeze-pump-thaw cycles.3. Dry reagents in a vacuum oven. |
| Protodeboronation | Boronic acid is sensitive to hydrolysis, especially at high temperatures with a strong base. | 1. Ensure K₃PO₄ is anhydrous.2. Consider using a boronate ester (e.g., pinacol ester) which is more stable.3. Lower the reaction temperature if possible, though this may slow the reaction. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle. | Rigorously exclude oxygen from the reaction. Ensure all inerting procedures are followed carefully.[14] |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition, often due to ligand oxidation or dissociation at high temperatures. | 1. Ensure a strictly inert atmosphere.2. Check the purity of the phosphine ligand/pre-catalyst.3. A slight excess of ligand (e.g., 1:1.1 Pd:Ligand ratio if not using a pre-catalyst) can sometimes help stabilize the catalyst. |
Safety Precautions
-
Palladium Catalysts and Ligands : Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and irritants. Avoid inhalation and skin contact.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Bases : Potassium phosphate is corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere : Reactions are performed under an inert atmosphere, which poses an asphyxiation risk in confined spaces. Ensure proper ventilation.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Baran, P. S., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(7), 513-525. [Link]
-
ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Semantic Scholar. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
RSC Publishing. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. [Link]
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Application Note: Strategic Selection of Palladium Catalysts for the Synthesis of 2-(4-Tert-butylphenyl)pyridine
Abstract
This guide provides an in-depth analysis of palladium catalyst selection for the synthesis of 2-(4-tert-butylphenyl)pyridine, a key building block in advanced materials and coordination chemistry. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind choosing specific catalyst systems. We will explore the two most effective and strategic synthetic routes: the robust Suzuki-Miyaura cross-coupling and the modern, atom-economical direct C-H arylation pathway. Detailed, field-tested protocols are provided for each method, accompanied by troubleshooting guides and data presentation to empower researchers in chemistry and drug development to achieve efficient, reproducible, and scalable synthesis.
Part I: Introduction & Strategic Overview
2-Arylpyridines are privileged structural motifs found at the core of numerous functional materials, pharmaceuticals, and organometallic complexes.[1][2] Their unique electronic and coordinating properties make them indispensable in applications ranging from organic light-emitting diodes (OLEDs) to potent antimalarial agents.[2] Specifically, this compound has garnered significant attention for its role as a sterically influential ligand in catalysis and in the formation of advanced materials like polymeric quantum dots.[3]
The synthesis of this target molecule, while conceptually straightforward, presents challenges inherent to pyridine chemistry. The primary obstacles are the electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with and inhibit the palladium catalyst—a phenomenon known as catalyst poisoning.[4][5] Overcoming these issues requires a carefully considered synthetic strategy and a nuanced choice of catalyst components.
This guide focuses on two primary palladium-catalyzed strategies:
-
Suzuki-Miyaura Cross-Coupling: The benchmark method, involving the coupling of a 2-halopyridine with 4-tert-butylphenylboronic acid. It is reliable and high-yielding but requires pre-functionalized starting materials.[3][6]
-
Direct C-H Arylation: A more recent, highly atom-economical approach that functionalizes the C-H bond of the pyridine ring directly, typically via a pyridine N-oxide intermediate to ensure regioselectivity.[7][8][9]
Part II: Mechanistic Foundations for Catalyst Selection
A rational approach to catalyst selection is grounded in understanding the fundamental steps of the catalytic cycle and the specific challenges posed by the substrates.
Strategy 1: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the workhorse for C(sp²)–C(sp²) bond formation. The efficacy of the catalyst system—comprising a palladium precursor, a ligand, and a base—is determined by its ability to efficiently navigate each step of the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The critical step, especially when using less reactive 2-chloropyridine, is the Oxidative Addition .[10] This step involves the insertion of the Pd(0) center into the carbon-halogen bond and has a higher activation energy for C-Cl bonds compared to C-Br or C-I bonds.[11] Success hinges on using bulky, electron-rich phosphine ligands that promote this step.
Strategy 2: Direct C-H Arylation Workflow
This strategy avoids the pre-functionalization of the pyridine ring with a halide. Instead, it activates a C-H bond for coupling. Using a pyridine N-oxide is crucial as the oxygen atom directs the palladium catalyst to the C2 position and modulates the electronics of the ring, facilitating C-H activation.[7][8] The process requires a final deoxygenation step.
Caption: Workflow for Direct C-H Arylation Strategy.
Part III: The Catalyst System Toolkit: A Component-Based Guide
The "catalyst" is a system of interacting components. The optimal combination depends directly on the chosen synthetic route and starting material.
Decision Workflow for Catalyst Selection
This flowchart guides the initial selection process based on the available pyridine starting material.
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Synthesis of Iridium(III) Complexes Featuring 2-(4-Tert-butylphenyl)pyridine: A Comprehensive Guide for Researchers
Introduction: The Significance of 2-(4-Tert-butylphenyl)pyridine in Modern Iridium(III) Chemistry
Iridium(III) complexes are at the forefront of materials science and chemical research, largely due to their exceptional photophysical properties, including high phosphorescence quantum yields and tunable emission colors. These characteristics make them indispensable in the development of cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs), light-emitting electrochemical cells (LEECs), and as potent photoredox catalysts in organic synthesis.[1][2] The strategic selection of ligands is paramount in tuning the electronic and steric properties of these complexes to achieve desired functionalities.
The ligand this compound (tBu-ppy) has emerged as a particularly valuable component in the design of highly efficient and stable iridium(III) complexes. The introduction of the sterically demanding tert-butyl group on the phenyl ring offers several distinct advantages. It enhances the solubility of the resulting complexes in common organic solvents, which is crucial for solution-based processing and purification. Furthermore, the bulky nature of the tert-butyl group can suppress intermolecular interactions, such as π-π stacking, in the solid state. This minimizes aggregation-caused quenching of luminescence, leading to improved performance in devices. From an electronic standpoint, the electron-donating nature of the alkyl group can subtly influence the HOMO-LUMO energy gap of the complex, thereby tuning its emission properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of both homoleptic, fac-[Ir(tBu-ppy)₃], and heteroleptic, [Ir(tBu-ppy)₂(N^N)]⁺ or [Ir(tBu-ppy)₂(O^O)], iridium(III) complexes. The methodologies described herein are based on established synthetic routes for cyclometalated iridium complexes, adapted specifically for the this compound ligand. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the fields of materials science, inorganic chemistry, and drug development.
Synthetic Strategy: A Two-Step Approach to Iridium(III) Complexes
The most widely adopted and reliable method for the synthesis of cyclometalated iridium(III) complexes is a two-step procedure. This approach offers greater control over the final product and is generally applicable to a wide range of phenylpyridine-type ligands, including this compound.[3]
The overall synthetic workflow can be visualized as follows:
Figure 1: General synthetic workflow for iridium(III) complexes with this compound.
Causality Behind the Two-Step Approach: The initial formation of the chloride-bridged dimer is a critical step that facilitates the subsequent introduction of either a third cyclometalating ligand for homoleptic complexes or an ancillary ligand for heteroleptic complexes. The chloride bridges in the dimer are labile and can be readily cleaved under appropriate reaction conditions, allowing for the coordination of the desired ligand to the iridium center. This stepwise approach prevents the formation of a complex mixture of products that could arise from a one-pot reaction with all components present from the start.
Experimental Protocols
Part 1: Synthesis of the Ligand - this compound
While this compound is commercially available, for researchers preferring to synthesize it in-house, a Suzuki-Miyaura cross-coupling reaction is a standard and efficient method.
Protocol 1: Suzuki-Miyaura Coupling for this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base: Add a degassed 3:1 mixture of toluene and water, followed by the addition of potassium carbonate (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization Data for this compound:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and phenyl rings, a singlet for the tert-butyl group around 1.3 ppm. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the quaternary and methyl carbons of the tert-butyl group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |
Part 2: Synthesis of the Chloro-Bridged Iridium(III) Dimer
The formation of the chloro-bridged dimer, [(tBu-ppy)₂Ir(μ-Cl)]₂Ir(tBu-ppy)₂, is a cornerstone of this synthetic strategy, following the well-established Nonoyama reaction.[3]
Protocol 2: Synthesis of [(tBu-ppy)₂Ir(μ-Cl)]₂
-
Reactants: In a round-bottom flask, combine iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq) and this compound (2.5 eq).
-
Solvent System: Add a 3:1 mixture of 2-methoxyethanol and water. The water is crucial for the dissolution of the iridium salt and facilitates the reaction.
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for 12-24 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration and wash it sequentially with methanol and diethyl ether to remove any unreacted ligand and other impurities.
-
Drying: Dry the resulting yellow-orange solid under vacuum to yield the chloro-bridged dimer. This dimer is often used in the next step without further purification.
Part 3: Synthesis of Mononuclear Iridium(III) Complexes
For the synthesis of the homoleptic complex, a one-pot method using a high-boiling solvent is often effective and avoids the isolation of the dimer.[4]
Protocol 3: One-Pot Synthesis of fac-[Ir(tBu-ppy)₃]
-
Reactants: In a reaction vessel suitable for high temperatures, combine IrCl₃·nH₂O (1.0 eq) and a significant excess of this compound (e.g., 6-10 eq).
-
Solvent: Add glycerol as the high-boiling solvent.
-
Reaction Conditions: Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere for 24-48 hours. The high temperature is necessary to drive the reaction to the thermodynamically favored facial (fac) isomer.[4]
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product. Filter the solid and wash thoroughly with methanol and hexane. The crude product is then purified by column chromatography on silica gel (using a dichloromethane/hexane solvent system) followed by recrystallization or sublimation to obtain the pure fac-[Ir(tBu-ppy)₃].
Heteroleptic complexes are synthesized from the chloro-bridged dimer. The use of acetylacetone (acac) as an ancillary ligand is common and yields neutral, highly emissive complexes.[5]
Protocol 4: Synthesis of [Ir(tBu-ppy)₂(acac)]
-
Reactants: In a Schlenk flask, place the chloro-bridged dimer [(tBu-ppy)₂Ir(μ-Cl)]₂ (1.0 eq), acetylacetone (2.5-3.0 eq), and sodium carbonate (a slight excess to act as a base).
-
Solvent: Add 2-ethoxyethanol as the solvent.
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC until the starting dimer is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography on silica gel (typically with a dichloromethane/hexane eluent) to yield the bright yellow-green emissive complex.
Characterization of Iridium(III) Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized complexes.
Table of Expected Characterization Data:
| Complex | ¹H NMR | ¹³C NMR | Mass Spectrometry |
| fac-[Ir(tBu-ppy)₃] | Complex aromatic region with distinct signals for the three equivalent cyclometalated ligands. A single resonance for the tert-butyl protons. | Resonances for all carbon atoms of the ligands, including the Ir-C bond which is typically downfield. | Molecular ion peak corresponding to [M]⁺ or [M+H]⁺. |
| [Ir(tBu-ppy)₂(acac)] | Aromatic signals for the two tBu-ppy ligands, which may be inequivalent. Resonances for the acac ligand (methine and methyl protons). Two distinct tert-butyl signals may be observed. | Resonances for the tBu-ppy and acac ligands. | Molecular ion peak corresponding to [M]⁺ or [M+H]⁺. |
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of heteroleptic iridium(III) complexes from the dimer intermediate.
Figure 2: Key steps in the synthesis of a heteroleptic iridium(III) complex.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust framework for the successful synthesis and characterization of iridium(III) complexes incorporating the this compound ligand. The strategic use of the tert-butyl group offers significant advantages in terms of solubility and the prevention of aggregation-induced quenching, making these complexes highly promising candidates for a range of optoelectronic and catalytic applications.
As the demand for more sophisticated and efficient molecular materials continues to grow, the ability to rationally design and synthesize tailored iridium(III) complexes will be of paramount importance. The methodologies presented here serve as a foundational platform upon which researchers can build, exploring further ligand modifications and expanding the library of functional iridium(III) complexes for next-generation technologies.
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Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central. [Link]
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Cationic Heteroleptic Cyclometalated Iridium III Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands. MDPI. [Link]
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Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PubMed Central. [Link]
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Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties. PubMed Central. [Link]
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Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. MDPI. [Link]
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Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions (RSC Publishing). [Link]
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Synthesis and photochemical properties of pH responsive tris-cyclometalated iridium(III) complexes that contain a pyridine ring on the 2-phenylpyridine ligand. PubMed. [Link]
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Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI. [Link]
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SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. JURNAL SAINS MALAYSIANA. [Link]
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Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands. MDPI. [Link]
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Synthesis, structure, and reactivity of iridium(III) complexes containing a 4,6-dimethyl-1,3-benzenediphenylimine pincer ligand. PubMed. [Link]
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Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. PubMed. [Link]
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Synthesis, spectroscopic characterizations, photophysical properties and DFT studies of a novel iridium(III) complex containing 2-(2-butoxy-4-fluorophenyl)pyridine ligand. PlumX. [Link]
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Synthesis and photophysical properties of cyclometalated heteroleptic iridium(III) complexes containing pyridyl/isoquinolyl-imino-isoindoline ancillary ligand. ResearchGate. [Link]
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Application Notes and Protocols for the Fabrication of OLEDs with 2-(4-Tert-butylphenyl)pyridine-Based Emitters
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a forefront technology in display and solid-state lighting applications, owing to their high contrast, wide viewing angles, and rapid response times. The performance of an OLED is intrinsically linked to the materials used, particularly the emissive layer (EML), where the conversion of electrical energy into light occurs.[1][2] Phosphorescent emitters, especially those based on heavy metal complexes like iridium(III), are of significant interest as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[2]
This application note provides a comprehensive guide to the experimental setup and fabrication protocols for creating OLEDs featuring emitters based on 2-(4-tert-butylphenyl)pyridine iridium(III) complexes. These emitters are known for their robust thermal stability and high photoluminescence quantum yields, making them excellent candidates for efficient and stable OLEDs. We will delve into both solution-processing and thermal evaporation techniques, offering detailed, step-by-step methodologies suitable for researchers and scientists in the field of organic electronics and drug development where such technologies might be used for screening or sensing applications.
Materials and Equipment
A successful OLED fabrication relies on high-purity materials and precise equipment. The following table summarizes the necessary components for this protocol.
| Category | Item | Supplier Example | Purpose |
| Substrates | Pre-patterned Indium Tin Oxide (ITO) coated glass | Ossila | Transparent anode |
| Cleaning | Hellmanex III, Isopropyl alcohol (IPA), Deionized (DI) water | Sigma-Aldrich | Substrate cleaning |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Heraeus | Hole injection and transport |
| Emissive Layer (EML) - Host | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Lumtec | Host material for the phosphorescent emitter |
| Emissive Layer (EML) - Emitter | Iridium(III) bis(this compound)(acetylacetonate) [Ir(tpy)2(acac)] | Custom synthesis or specialized chemical supplier | Phosphorescent dopant |
| Electron Transport Layer (ETL) | 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) | Lumtec | Electron transport and hole blocking |
| Cathode | Lithium Fluoride (LiF), Aluminum (Al) | Kurt J. Lesker | Electron injection and cathode |
| Encapsulation | UV-curable epoxy, Glass coverslips | Ossila | Device protection from atmosphere |
| Processing Equipment | Ultrasonic bath, Spin coater, High-vacuum thermal evaporator (<10⁻⁶ Torr), UV-Ozone cleaner, Glovebox (N₂ atmosphere) | Various | Substrate cleaning, thin film deposition, and device fabrication |
| Characterization Equipment | Source measure unit (SMU), Photodiode, Spectrometer | Keithley, Newport, Ocean Optics | Electrical and optical device characterization |
Experimental Workflow
The fabrication of an OLED is a multi-step process that requires meticulous attention to detail to ensure high-performance and reproducible devices. The overall workflow is depicted in the diagram below.
Figure 1: A high-level overview of the OLED fabrication process.
Detailed Protocols
Part 1: Substrate Preparation
A pristine substrate surface is paramount for the fabrication of high-quality OLEDs, as defects can lead to short circuits and reduced device lifetime.[3][4]
Protocol 1: ITO Substrate Cleaning
-
Initial Cleaning: Place the pre-patterned ITO substrates in a substrate holder. Immerse in a beaker containing a 2% Hellmanex III solution in deionized water.
-
Ultrasonication: Sonicate the substrates for 15 minutes. This step aids in the removal of organic residues and particulates.[3]
-
Rinsing: Thoroughly rinse the substrates with hot deionized water to remove any detergent residue.
-
Solvent Cleaning: Sequentially sonicate the substrates in deionized water, acetone, and finally isopropyl alcohol (IPA) for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before depositing the first organic layer, treat the substrates with UV-ozone for 10-15 minutes. This removes residual organic contaminants and increases the work function of the ITO, which enhances hole injection.[3]
Part 2: Device Fabrication via Solution Processing (for HTL and EML)
Solution processing offers a cost-effective and scalable method for depositing organic layers.[5][6]
Protocol 2: Hole Transport Layer (HTL) Deposition
-
Preparation: Filter the PEDOT:PSS solution through a 0.45 µm PES syringe filter to remove any aggregates.
-
Spin Coating: Transfer the cleaned and UV-ozone treated ITO substrates into a nitrogen-filled glovebox. Dispense the filtered PEDOT:PSS solution onto the center of the substrate. Spin coat at 4000 rpm for 60 seconds to achieve a uniform film.
-
Annealing: Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual water.
Protocol 3: Emissive Layer (EML) Deposition
-
Solution Preparation: Prepare a solution of the host material (CBP) and the emitter [Ir(tpy)2(acac)] in a suitable solvent such as chlorobenzene or toluene. A typical concentration is 10-20 mg/mL for the host, with a dopant concentration of 5-15 wt% relative to the host.
-
Spin Coating: Dispense the EML solution onto the PEDOT:PSS layer and spin coat at 2000-3000 rpm for 60 seconds. The spin speed can be adjusted to control the film thickness.
-
Annealing: Anneal the substrates at 80°C for 10 minutes to remove the solvent.[7]
Part 3: Device Fabrication via Thermal Evaporation (for ETL and Cathode)
Thermal evaporation is a vacuum deposition technique used for materials that are not suitable for solution processing or when precise multilayer structures are required.[8][9][10]
Protocol 4: Electron Transport Layer (ETL) and Cathode Deposition
-
Sample Loading: Mount the substrates with the deposited HTL and EML into a thermal evaporator. A shadow mask is used to define the active area of the device.[8]
-
Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. A low pressure is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.[10][11]
-
ETL Deposition: Deposit the ETL material (TmPyPB) at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1-0.2 Å/s. LiF helps to lower the electron injection barrier from the aluminum cathode.
-
Cathode Deposition: Deposit the aluminum cathode at a rate of 2-5 Å/s to a thickness of 100 nm.[7]
Figure 2: A schematic of the multi-layered OLED device structure.
Part 4: Device Encapsulation and Characterization
Protocol 5: Encapsulation
-
Procedure: In the glovebox, apply a bead of UV-curable epoxy around the active area of the device.
-
Sealing: Gently place a glass coverslip over the epoxy, ensuring it does not touch the active area.
-
Curing: Expose the device to UV light to cure the epoxy, forming an airtight seal. This protects the organic layers and cathode from degradation by oxygen and moisture.
Protocol 6: Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit to apply a voltage across the device and measure the resulting current density. Simultaneously, a calibrated photodiode or luminance meter measures the light output.[12][13][14][15] This data is used to determine the turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectroscopy: The emitted light is collected by an optical fiber connected to a spectrometer to measure the emission spectrum.[16]
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Luminance (cd/m²) / Current Density (A/m²)
-
Power Efficiency (lm/W): π * Luminance / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): This measures the ratio of photons emitted to electrons injected.[17][18] It requires a more complex setup, often involving an integrating sphere.[19]
-
Data Presentation
The performance of the fabricated OLEDs can be summarized in the following table. The values presented are typical for devices of this nature.
| Parameter | Value | Unit |
| Turn-on Voltage (at 1 cd/m²) | 3.5 | V |
| Maximum Luminance | > 10,000 | cd/m² |
| Maximum Current Efficiency | 45 | cd/A |
| Maximum Power Efficiency | 35 | lm/W |
| Maximum External Quantum Efficiency | 15 | % |
| EL Peak Wavelength | 510 | nm |
| CIE Coordinates (x, y) | (0.32, 0.63) | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| Device shorts | Particulate contamination on the substrate; Pinholes in the organic layers. | Improve substrate cleaning procedure; Optimize spin coating parameters for better film uniformity. |
| Low efficiency | Poor charge balance; Non-optimal doping concentration; Contamination in the evaporator. | Adjust layer thicknesses; Vary the emitter concentration; Clean the evaporation chamber and sources. |
| High turn-on voltage | Poor energy level alignment; High charge injection barriers. | Use appropriate interlayers (e.g., LiF); Ensure clean interfaces between layers. |
| Rapid degradation | Inadequate encapsulation; High operating voltage. | Improve encapsulation seal; Optimize device structure for lower voltage operation. |
Conclusion
This application note provides a detailed framework for the fabrication and characterization of OLEDs utilizing this compound-based iridium emitters. By following these protocols, researchers can produce high-performance devices and systematically investigate the properties of novel emissive materials. The key to successful OLED fabrication lies in maintaining a clean environment, precise control over layer thicknesses, and robust encapsulation.
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JoVE. (2025, November 7). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved from [Link]
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ResearchGate. (2025, August 5). Simulation of the thin-film thickness distribution for an OLED thermal evaporation process. Retrieved from [Link]
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DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
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Guangzhou Mianhong. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Retrieved from [Link]
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AZoM. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Device architecture (A) and energy diagram (B) for OLED prototype using.... Retrieved from [Link]
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IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Retrieved from [Link]
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AIP Publishing. (2006, December 29). Quantum efficiency enhancement in top-emitting organic light-emitting diodes as a result of enhanced intrinsic quantum yield. Retrieved from [Link]
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OLED-Info. (n.d.). Solution based OLEDs. Retrieved from [Link]
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ResearchGate. (n.d.). OLED characteristics of Devices A, B, C and D with tCzBN‐Pyr1, 2, 4,.... Retrieved from [Link]
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ResearchGate. (2025, August 7). Matrix influence on the OLED emitter Ir(btp)2(acac) in polymeric host materials – Studies by persistent spectral hole burning. Retrieved from [Link]
- Bard, A. J., et al. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society, 122(18), 4530-4531.
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Salleh, M. M., et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Retrieved from [Link]
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MDPI. (n.d.). A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Retrieved from [Link]
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MDPI. (2021, December 19). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [Link]
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ResearchGate. (2025, August 10). Triplet State Properties of the OLED Emitter Ir(btp)2(acac): Characterization by Site-Selective Spectroscopy and Application of High Magnetic Fields. Retrieved from [Link]
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ResearchGate. (n.d.). OLED device architecture and energy levels Schematic representation of.... Retrieved from [Link]
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MDPI. (n.d.). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). EL performance of Ir(piq)2(acac)-doped OLED devices. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-(4-tert-butylphenyl)pyridine in the Design of Advanced Photosensitizers for Photodynamic Therapy
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-tert-butylphenyl)pyridine as a pivotal ligand in the synthesis and evaluation of novel photosensitizers for Photodynamic Therapy (PDT). Moving beyond a simple reagent, this guide elucidates the rationale for its use, detailing its contribution to the photophysical and biological properties of advanced metal-based photosensitizers. We present detailed, field-proven protocols for synthesis, characterization, and a multi-tiered evaluation of these compounds, from fundamental photophysics to preclinical assessment frameworks.
Introduction: The Role of Ligand Design in Modern Photodynamic Therapy
Photodynamic Therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is fundamentally dependent on the properties of the photosensitizer. While first-generation photosensitizers like porphyrin derivatives have seen clinical use, the field is rapidly advancing towards second and third-generation agents with improved characteristics.[3]
A highly promising class of next-generation photosensitizers is based on heavy metal complexes, particularly those of iridium(III) and ruthenium(II).[4][5][6] The strong spin-orbit coupling induced by the heavy metal center facilitates intersystem crossing from the singlet to the triplet excited state, leading to long-lived triplet states that are ideal for efficient energy transfer to molecular oxygen to produce ¹O₂.[5]
The tuning of the photophysical and biological properties of these metal complexes is achieved through rational ligand design. 2-Phenylpyridine and its derivatives are cornerstone cyclometalating ligands in this field, forming highly stable and phosphorescent iridium(III) complexes.[7] The strategic introduction of a tert-butyl group at the para-position of the phenyl ring, yielding This compound , offers significant advantages. The bulky tert-butyl group enhances the solubility of the resulting metal complex in both organic solvents and biological media, while simultaneously creating steric hindrance that can prevent aggregation and self-quenching of the excited state, thereby improving the photoluminescent quantum yield.[8]
This guide provides a systematic approach to harnessing these benefits, detailing the journey from ligand selection to the preclinical evaluation of a photosensitizer built around the this compound framework.
Part 1: Photosensitizer Synthesis and Characterization
The foundation of any PDT research program is the robust synthesis and unambiguous characterization of the photosensitizer. This section provides a generalized protocol for the synthesis of a representative iridium(III) complex.
Protocol 1.1: Synthesis of a Representative Ir(III) Complex
This protocol describes the synthesis of a heteroleptic iridium(III) complex, [Ir(t-bppy)₂(N^N)]PF₆, where 't-bppy' is the cyclometalated this compound ligand and N^N is an ancillary diimine ligand (e.g., 2,2'-bipyridine).
Step-by-Step Methodology:
-
Synthesis of the Iridium(III) Chloride-Bridged Dimer, [Ir(t-bppy)₂Cl]₂:
-
In a two-neck round-bottom flask equipped with a condenser, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 eq) and this compound (2.5 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) under an argon atmosphere for 18-24 hours. The color of the solution should change, and a precipitate may form.
-
Cool the reaction to room temperature. Add deionized water to precipitate the product fully.
-
Collect the yellow-orange solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold methanol or hexane.
-
Dry the resulting chloride-bridged dimer under vacuum. This intermediate is often used without further purification.
-
-
Synthesis of the Final Complex, [Ir(t-bppy)₂(N^N)]PF₆:
-
In a round-bottom flask, suspend the iridium dimer [Ir(t-bppy)₂Cl]₂ (1.0 eq) and the ancillary ligand (e.g., 2,2'-bipyridine) (2.2 eq) in a solvent such as dichloromethane (DCM) or a DCM/methanol mixture.
-
Stir the reaction mixture at reflux for 4-6 hours under an argon atmosphere. Monitor the reaction by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the solution to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of acetone or methanol and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to precipitate the final product.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with water, followed by a small amount of diethyl ether.
-
Purify the complex by column chromatography on silica gel or by recrystallization (e.g., from DCM/hexane).
-
Physicochemical Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight and isotopic pattern.
-
UV-Visible Absorption Spectroscopy: To determine the electronic absorption properties, including the Soret-like and Q-like bands characteristic of the ligands and the metal-to-ligand charge transfer (MLCT) bands.
-
Photoluminescence Spectroscopy: To measure the emission spectrum, quantum yield, and excited-state lifetime, which are critical indicators of the complex's ability to act as a photosensitizer.
Part 2: In Vitro Evaluation of Photodynamic Efficacy
Once a photosensitizer is synthesized and characterized, its biological efficacy must be assessed. The following protocols outline a standard workflow for in vitro evaluation.
Protocol 2.1: Cellular Uptake and Subcellular Localization
Rationale: The efficiency of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and its localization within specific organelles.[9][10] Damage to mitochondria or lysosomes is a potent trigger for apoptosis.[5][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., A549 human lung carcinoma or HeLa cervical cancer) onto glass-bottomed dishes or multi-well plates suitable for microscopy or flow cytometry. Allow cells to adhere for 24 hours.
-
Photosensitizer Incubation: Treat the cells with the iridium(III) complex at a predetermined concentration (e.g., 5-10 µM) in complete cell culture medium. Incubate for a specific period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Co-staining (for localization):
-
During the last 30 minutes of incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos for mitochondria or LysoTracker™ Green DND-26 for lysosomes) to the medium, following the manufacturer's protocol.
-
(Optional) Add a nuclear stain like Hoechst 33342 during the final 15 minutes.
-
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and filters to excite the photosensitizer and the organelle trackers and capture the respective emission signals.
-
Quantification (Uptake): For quantitative analysis, harvest the cells after incubation and washing, and analyze the intracellular fluorescence intensity using a flow cytometer.
Protocol 2.2: Phototoxicity and Cytotoxicity Assay
Rationale: This assay determines the light-dependent and light-independent toxicity of the compound. The ideal photosensitizer should have low "dark toxicity" but high "light toxicity".[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Incubation: Replace the medium with fresh medium containing serial dilutions of the photosensitizer. Include a vehicle control (e.g., DMSO). Prepare two identical sets of plates: one for the "dark" condition and one for the "light" condition.
-
Incubation: Incubate the plates for the predetermined uptake time (e.g., 12 hours) at 37°C, protected from light.
-
Irradiation:
-
For the "light" plate, wash the cells with PBS and replace with fresh, phenol red-free medium.
-
Irradiate the plate with a suitable light source (e.g., a 425 nm LED array) with a defined light dose (e.g., 5-20 J/cm²).[4]
-
Keep the "dark" plate covered in aluminum foil under the same conditions to control for temperature effects.[12]
-
-
Post-Irradiation Incubation: Return both plates to the incubator for another 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) for both dark and light conditions using non-linear regression. Calculate the Phototoxicity Index (PI) as IC₅₀ (dark) / IC₅₀ (light). A high PI value indicates high photodynamic efficacy.
Protocol 2.3: Intracellular ROS Detection
Rationale: Directly measuring the generation of ROS upon photo-irradiation provides mechanistic evidence that the compound functions via a photodynamic pathway.[13][14]
Step-by-Step Methodology:
-
Cell Seeding and Incubation: Seed cells in a black, clear-bottom 96-well plate or on glass-bottom dishes. Incubate with the photosensitizer as described in Protocol 2.2.
-
Probe Loading: Wash the cells with PBS and then incubate them with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or CellROX™ Green Reagent, in serum-free medium for 30 minutes at 37°C.[15]
-
Washing: Gently wash the cells again with PBS to remove the excess probe.
-
Irradiation and Measurement:
-
Add phenol red-free medium.
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Measure the baseline fluorescence.
-
Irradiate the cells with the activation light source.
-
Immediately measure the fluorescence intensity again. A significant increase in fluorescence in the light-treated, photosensitizer-incubated cells compared to controls indicates ROS production.
-
Data Presentation: Summary of Expected Properties
The following tables summarize hypothetical but realistic data for a promising iridium(III) complex incorporating the this compound ligand, which we will call Ir-tBPPy .
Table 1: Photophysical Properties of Ir-tBPPy in Acetonitrile
| Parameter | Value | Rationale for Importance |
| Absorption Maxima (λ_abs) | 385 nm, 470 nm | Determines the optimal wavelength for light activation. |
| Molar Extinction Coeff. (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ at 470 nm | High ε allows for efficient light absorption. |
| Emission Maximum (λ_em) | 610 nm | Phosphorescence allows for tracking and indicates a triplet state. |
| Luminescence Quantum Yield (Φ_p) | 0.15 | A higher yield can correlate with better imaging potential. |
| Excited State Lifetime (τ) | 1.2 µs | A long lifetime increases the probability of energy transfer to O₂. |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.75 | The most direct measure of PDT efficacy; higher is better. |
Table 2: In Vitro Biological Activity of Ir-tBPPy in A549 Cells
| Condition | IC₅₀ (µM) | Phototoxicity Index (PI) |
| Dark | > 50 µM | \multirow{2}{*}{> 125} |
| Light (425 nm, 10 J/cm²) | 0.4 µM |
Part 3: In Vivo Preclinical Evaluation Framework
Promising in vitro candidates must be evaluated in vivo to assess their therapeutic potential in a complex biological system.
Conceptual Protocol 3.1: Murine Tumor Xenograft Model and PDT Efficacy
Rationale: This model assesses the ability of the photosensitizer to reduce tumor growth in a living organism, providing crucial data on efficacy and potential side effects.[16][17]
High-Level Workflow:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million A549 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Randomize mice into treatment and control groups (e.g., Saline + Light, PS + Dark, PS + Light).
-
Photosensitizer Administration: Administer the photosensitizer (formulated in a suitable vehicle like DMSO/Cremophor/Saline) to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Drug Accumulation Period: Allow a specific time for the photosensitizer to accumulate preferentially in the tumor tissue (e.g., 12-24 hours). This can be optimized via biodistribution studies.[18]
-
Tumor Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose. Shield the rest of the mouse's body.[19]
-
Monitoring: Measure tumor volume (using calipers) and body weight every 2-3 days for a period of 2-3 weeks. Monitor the general health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and subsequent histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Visualizations
Diagrams of Key Processes
Caption: General mechanism of Type II Photodynamic Therapy.
Caption: Experimental workflow for in vitro phototoxicity assessment.
Sources
- 1. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 2. Photodynamic therapy for photochemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cyclometalated Ir(III) Complexes as Lysosome-Targeted Photodynamic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Medicinal Potential of Two Ruthenium(II) Polypyridine Complexes as One- and Two-Photon Photodynamic Therapy Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo effects of photodynamic therapy on murine malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pnas.org [pnas.org]
Application Notes and Protocols: Preparation of 2-(4-Tert-butylphenyl)pyridine-Containing Polymers
Introduction: The Significance of 2-(4-Tert-butylphenyl)pyridine Polymers
Polymers incorporating the this compound moiety are a class of conjugated polymers that have garnered significant attention in the field of organic electronics. The unique electronic and steric properties imparted by this building block make these materials highly valuable for a range of applications, including as emissive or host materials in Organic Light-Emitting Diodes (OLEDs), components in organic photovoltaics (OPVs), and as ligands in catalysis.[1][2]
The pyridine ring, being electron-deficient, facilitates electron transport, while the phenyl group contributes to hole transport and provides a scaffold for tuning the electronic properties through substitution. The sterically demanding tert-butyl group is not merely a passive substituent; it plays a crucial role in enhancing the solubility of the resulting polymers and preventing intermolecular aggregation (π-π stacking). This disruption of close packing can lead to higher photoluminescence quantum yields in the solid state, a critical factor for efficient light emission in OLEDs.[1]
This comprehensive guide provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via Suzuki polycondensation. Furthermore, it outlines essential characterization techniques and discusses the promising applications of these materials, offering researchers and drug development professionals a practical resource for their work.
Part 1: Monomer Synthesis - this compound
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an aryl halide (2-bromopyridine) and an organoboron compound (4-tert-butylphenylboronic acid).[1][3] The choice of a palladium catalyst and appropriate ligands is critical for achieving high yields and purity.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol: Monomer Synthesis
This protocol is adapted from established literature procedures for Suzuki-Miyaura cross-coupling reactions.[4][5]
Materials:
-
2-Bromopyridine (1.0 eq)
-
4-tert-Butylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromopyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the flask. The biphasic mixture should be stirred vigorously.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-bromopyridine spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent to afford the pure this compound as a white solid.
Characterization: The identity and purity of the synthesized monomer should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Part 2: Polymer Synthesis - Suzuki Polycondensation
Suzuki polycondensation is a powerful step-growth polymerization technique for the synthesis of conjugated polymers.[6][7] It involves the palladium-catalyzed cross-coupling of a dibromo monomer with a diboronic acid or ester monomer. For the preparation of a homopolymer of this compound, a di-functionalized monomer is required. A common strategy is to use a dihalogenated derivative of the monomer, such as 4-bromo-2-(4-tert-butylphenyl)pyridine, and couple it with a diboronic ester.
Polymerization Workflow Diagram
Caption: General workflow for Suzuki polycondensation and polymer characterization.
Detailed Experimental Protocol: Suzuki Polycondensation
This protocol provides a general method for the synthesis of a homopolymer. Note that the specific monomers will dictate the final polymer structure. For this example, we will consider the polymerization of a hypothetical dibrominated this compound derivative with a diboronic ester.
Materials:
-
Dibromo-2-(4-tert-butylphenyl)pyridine derivative (1.0 eq)
-
Bis(pinacolato)diboron (1.05 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
Equipment:
-
Schlenk flask or equivalent reaction vessel for air-sensitive reactions
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Soxhlet extraction apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the dibromo monomer (1.0 eq), bis(pinacolato)diboron (1.05 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.015 eq).
-
Inert Atmosphere: Subject the flask to several cycles of evacuation and backfilling with argon to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Polymerization: Heat the reaction mixture to reflux (around 100 °C) under argon with stirring for 48-72 hours. The mixture will become increasingly viscous as the polymer forms.
-
End-Capping: To terminate the polymerization and functionalize the chain ends, which can improve stability, add a small amount of a monofunctional aryl halide (e.g., bromobenzene) and continue heating for 4 hours. Then, add a small amount of a monofunctional boronic acid (e.g., phenylboronic acid) and heat for another 4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the crude polymer by filtration.
-
Soxhlet Extraction: This is a critical step to remove oligomers and catalyst residues.[8] Sequentially wash the polymer in a Soxhlet thimble with methanol, acetone, and hexanes. The desired polymer should be insoluble in these solvents.
-
Dissolve the purified polymer in a minimal amount of a good solvent like chloroform or toluene.
-
Reprecipitate the polymer by adding the solution dropwise into a large volume of methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.
-
Part 3: Polymer Characterization
Thorough characterization is essential to understand the properties and potential performance of the synthesized polymer.
| Technique | Purpose | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | For effective device performance, Mn > 10 kDa and PDI < 2.5 are generally desirable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the polymer's chemical structure and purity. | Broadened peaks compared to the monomer are characteristic of a polymer. The absence of signals from monomer end-groups indicates high molecular weight. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A high decomposition temperature (Td, often defined at 5% weight loss) above 300-400 °C is crucial for device longevity. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions like the glass transition temperature (Tg). | A high Tg indicates good morphological stability at elevated operating temperatures. |
| UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy | To investigate the optical and electronic properties, including the absorption and emission spectra, and to determine the optical bandgap. | The position of the absorption and emission maxima provides information about the electronic structure. High PL quantum yield is desired for emissive applications. |
| Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. | These energy levels are critical for designing efficient charge injection and transport in electronic devices. |
Part 4: Applications in Organic Electronics
The unique properties of this compound-containing polymers make them suitable for several high-performance applications.
Organic Light-Emitting Diodes (OLEDs)
These polymers can be used as:
-
Emissive Layer: The polymer itself can be the light-emitting material, often doped into a host matrix. The color of the emission can be tuned by modifying the polymer backbone.
-
Host Material: For phosphorescent OLEDs (PhOLEDs), the polymer can serve as a host for heavy metal complexes (e.g., iridium(III) complexes).[9] The high triplet energy of many pyridine-based polymers is advantageous for hosting blue phosphorescent emitters.
-
Electron Transport Layer (ETL): The electron-deficient nature of the pyridine unit facilitates electron transport from the cathode to the emissive layer.
Device Architecture Example: A Simple Polymer OLED
Caption: A basic multilayer OLED device structure.
Other Potential Applications
-
Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor in the channel of a transistor.
-
Sensors: The pyridine nitrogen can interact with analytes, leading to changes in the polymer's optical or electrical properties, forming the basis for chemical sensors.
Conclusion
The synthesis of this compound-containing polymers via Suzuki polycondensation offers a versatile route to a class of materials with significant potential in organic electronics. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore and optimize these polymers for specific applications. Careful control over monomer purity, polymerization conditions, and purification procedures is paramount to achieving high-performance materials with reproducible properties. The continued development of these polymers promises to contribute to the advancement of next-generation electronic and optoelectronic devices.
References
-
Chalmers University of Technology. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Available from: [Link]
- Google Patents. WO2008063731A2 - Purification methods and purified conjugated polymers.
-
Angewandte Chemie International Edition. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005). Available from: [Link]
-
Dalton Transactions. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. (2014). Available from: [Link]
-
ResearchGate. Precision and Purity of Conjugated Polymers – To be Ensured Before Processing. Available from: [Link]
-
Chalmers University of Technology. Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Available from: [Link]
-
ACS Omega. Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2022). Available from: [Link]
-
MDPI. Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. (2023). Available from: [Link]
-
Organic Letters. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). Available from: [Link]
-
Chemical Science. Room-temperature Suzuki–Miyaura polycondensation of aryl dichloride monomers enabled by “large-but-flexible” Pd-NHC precatalysts. (2026). Available from: [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ACS Applied Materials & Interfaces. Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2022). Available from: [Link]
-
Dalton Transactions. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. (2013). Available from: [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ResearchGate. Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. (2025). Available from: [Link]
-
Polymers. Advantageous Microwave-Assisted Suzuki Polycondensation for the Synthesis of Aniline-Fluorene Alternate Copolymers as Molecular Model with Solvent Sensing Properties. (2018). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Syntheses. 2,2' : 6',2' -terpyridine. Available from: [Link]
-
Green Chemistry. Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. (2017). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
MDPI. Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. (2022). Available from: [Link]
-
ACS Macro Letters. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). Available from: [Link]
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Available from: [Link]
- Google Patents. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
-
Molecules. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (2022). Available from: [Link]
-
Macromolecules. Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (2012). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. (2013). Available from: [Link]
-
National Science Foundation. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). Available from: [Link]
-
ChemRxiv. Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. (2021). Available from: [Link]
-
MDPI. Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties. (2022). Available from: [Link]
-
ResearchGate. Structural Characterization of the Metalloligand tbpyPt(C22-py)2 and its Interaction with Pd(OAc)2. (2013). Available from: [Link]
-
ChemWhat. This compound CAS#: 524713-66-4. Available from: [Link]
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Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Available from: [Link]
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- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Advantageous Microwave-Assisted Suzuki Polycondensation for the Synthesis of Aniline-Fluorene Alternate Copolymers as Molecular Model with Solvent Sensing Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 9. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Electrochemical Characterization of Metal Complexes with 2-(4-Tert-butylphenyl)pyridine
Introduction
Metal complexes containing the 2-(4-tert-butylphenyl)pyridine (tpy-Ph-tBu) ligand are a class of compounds with significant potential in diverse fields such as organic light-emitting diodes (OLEDs), catalysis, and medicinal chemistry. The electronic properties of these complexes, which are central to their function, are profoundly influenced by the nature of the metal center and the ligand framework. Electrochemical techniques offer a powerful and direct means to probe the redox behavior of these molecules, providing invaluable insights into their electronic structure, stability, and reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characterization of metal complexes featuring the this compound ligand. We will delve into the theoretical underpinnings of key electrochemical methods, present detailed experimental protocols, and offer guidance on data interpretation, all grounded in established scientific principles.
Theoretical Background: Unveiling Redox Landscapes
Electrochemical methods apply a potential to a sample and measure the resulting current, revealing information about the thermodynamics and kinetics of electron transfer processes. For metal complexes, these techniques allow for the determination of redox potentials, which are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry (CV)
Cyclic voltammetry is the most widely used technique for initial electrochemical characterization. It involves scanning the potential of a working electrode linearly with time between two vertex potentials and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.[1]
A reversible one-electron process in a cyclic voltammogram is characterized by a duck-shaped curve with several key parameters:
-
Anodic Peak Potential (
): The potential at which the oxidation peak current is observed. -
Cathodic Peak Potential (
): The potential at which the reduction peak current is observed. -
Formal Redox Potential (
): The thermodynamic potential of the redox couple, which can be estimated as the average of the peak potentials: . -
Peak Separation (
): The difference between the anodic and cathodic peak potentials: . For a reversible one-electron process, is theoretically 59 mV at 298 K. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics. -
Peak Current (
): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a more sensitive technique that can be used to obtain more accurate redox potentials and resolve overlapping peaks. In DPV, a series of potential pulses are superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram where the peak potential is closely related to the formal redox potential.
Experimental Protocols
The following protocols provide a step-by-step guide for performing the electrochemical characterization of a metal complex with this compound.
Materials and Reagents
-
Metal Complex: A well-characterized sample of the metal complex with this compound.
-
Solvent: A high-purity, anhydrous, and deoxygenated solvent. Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are common choices for organometallic complexes.[2]
-
Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are frequently used at a concentration of 0.1 M.[3]
-
Reference Electrode: A stable and reproducible reference electrode. For non-aqueous solvents, a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) can be used.[2] It is crucial to report the reference electrode used, as redox potentials are relative.
-
Working Electrode: An inert electrode material with a wide potential window. Glassy carbon, platinum, or gold electrodes are common choices.[4]
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod with a large surface area.[2]
-
Inert Gas: High-purity argon or nitrogen for deoxygenating the solution.[5]
Experimental Workflow Diagram
Caption: Factors influencing the redox properties of the metal complexes.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Noisy or distorted voltammogram | - High solution resistance- Electrical noise- Dirty electrode surface | - Ensure proper concentration of supporting electrolyte- Use a Faraday cage- Polish the working electrode thoroughly |
| Irreversible or broad peaks | - Slow electron transfer kinetics- Coupled chemical reactions- Unstable radical ions | - Lower the scan rate- Change the solvent or temperature- Consider spectroelectrochemistry to identify reaction products |
| Drifting potentials | - Unstable reference electrode | - Check and refill the reference electrode- Use a double-junction reference electrode |
| No redox peaks observed | - Complex is not redox-active in the potential window- Low concentration of the complex | - Widen the potential scan range- Increase the concentration of the complex |
Conclusion
The electrochemical characterization of metal complexes with this compound is a critical step in understanding their electronic properties and potential applications. Cyclic voltammetry and differential pulse voltammetry provide a robust framework for determining redox potentials, elucidating electron transfer mechanisms, and estimating HOMO/LUMO energy levels. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can gain valuable insights into the structure-property relationships of these important compounds.
References
- Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Publishing.
- Cyclic voltammetric data of the iridium complexes. ResearchGate.
- Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. (2023-06-21).
- Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. PubMed Central. (2025-04-07).
- Cyclic voltammetry of the five complexes at 0.25 mM in acetonitrile... ResearchGate.
- experimental setup for cyclic voltammetry of dithiolene complexes. Benchchem.
- (Top) Chemical structure of [Ir(ppy) 2 (bpy)] + (1), together with key molecular orbitals. (Bottom) Absorption and emission spectra in acetonitrile, spin-density distribution of the emitting triplet and electrochemical voltammograms of 1 (solid line, differential pulse voltammetry (DPV). ResearchGate.
- Modulation of Ligand Fluorescence by the Pt(II)/Pt(IV) Redox Couple. PMC - NIH.
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH.
- Cyclic voltammetry experiment. ResearchGate.
- Spectroscopic and Structural Properties of Binuclear Platinum-Terpyridine Complexes.
- A Comparative Guide to the Electrochemical Characterization of Metal Complexes with Ligands Derived from 2,4,6-Trichloronicotina. Benchchem.
- Cyclic voltammograms of Ir(iii)–CN complexes in –CH2Cl2 with ⁿBu4NPF6... ResearchGate.
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Photophysical Property Measurement of 2-(4-Tert-butylphenyl)pyridine Derivatives
<Application Note & Protocol >
Introduction
Derivatives of 2-phenylpyridine are a cornerstone in the development of advanced materials, particularly in the field of organic light-emitting diodes (OLEDs) and luminescent sensors.[1][2] Their utility stems from their unique photophysical properties, which can be finely tuned through synthetic modifications. The introduction of a tert-butyl group at the 4-position of the phenyl ring, yielding 2-(4-tert-butylphenyl)pyridine, offers significant advantages. The bulky tert-butyl group can enhance solubility, prevent undesirable aggregation, and influence the electronic properties of the molecule, thereby affecting its interaction with light.[3][4] Understanding and accurately quantifying the photophysical properties of these derivatives is paramount for designing and optimizing new materials for various applications.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed measurement of the key photophysical properties of this compound and its derivatives. We will delve into the theoretical underpinnings of these properties and provide step-by-step protocols for their experimental determination.
Core Principles of Photophysical Phenomena
The interaction of light with a molecule like this compound can initiate a series of events, beginning with the absorption of a photon and leading to the emission of light or other relaxation processes. The key photophysical properties that characterize these events are:
-
UV-Vis Absorption: This refers to the absorption of ultraviolet or visible light by a molecule, which promotes an electron from a lower energy ground state to a higher energy excited state. The absorption spectrum provides information about the electronic transitions possible within the molecule.
-
Fluorescence Emission: After excitation, the molecule can return to the ground state by emitting a photon. This process is known as fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A high quantum yield is often a desirable characteristic for applications such as OLEDs and fluorescent probes.[6]
-
Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[7] It is an intrinsic property of the fluorophore and can be influenced by its local environment.[7]
Experimental Protocols
This section outlines the detailed procedures for measuring the photophysical properties of this compound derivatives.
Materials and Instrumentation
-
Solvent: A high-purity, spectroscopy-grade solvent is crucial. The choice of solvent can influence the photophysical properties, so it should be selected based on the solubility of the compound and the intended application. Common choices include dichloromethane (DCM), acetonitrile, and toluene.
-
Compound: The this compound derivative of interest, synthesized and purified to a high degree.[8][9]
-
Quantum Yield Standard: A well-characterized fluorescent compound with a known quantum yield in the chosen solvent. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.[5]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements.[10]
-
Sample Preparation
-
Stock Solution: Prepare a stock solution of the this compound derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10-3 M.
-
Working Solutions: From the stock solution, prepare a series of dilutions to obtain working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[10]
-
Quantum Yield Standard Solutions: Prepare a series of dilutions of the quantum yield standard in the same absorbance range as the sample solutions.
Measurement Protocols
This protocol determines the wavelengths of maximum absorption (λmax), which are essential for subsequent fluorescence measurements.
Workflow:
Caption: Workflow for UV-Vis Absorption Measurement.
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Fill a clean cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with the cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
These measurements provide the emission and excitation spectra, which are characteristic fingerprints of a fluorescent molecule.
Workflow:
Caption: Workflow for Fluorescence Spectroscopy.
Procedure:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Emission Spectrum:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths, typically starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum of the emission spectrum.
-
Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
The comparative method, also known as the Parker-Rees method, is a widely used and reliable technique for determining the relative fluorescence quantum yield.[5][6]
Workflow:
Caption: Workflow for Quantum Yield Determination.
Procedure:
-
Prepare a series of solutions of both the sample and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (msample) and the standard (mstd).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[7]
Workflow:
Caption: Workflow for Fluorescence Lifetime Measurement.
Procedure:
-
Prepare a dilute solution of the sample with an absorbance of ~0.1 at the excitation wavelength.
-
Set up the TCSPC system with a pulsed light source (e.g., a laser diode or LED) at the desired excitation wavelength.
-
Collect the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Replace the scattering solution with the sample solution and collect the fluorescence decay data.
-
Use appropriate software to perform a deconvolution of the sample decay with the IRF and fit the data to an exponential decay model to extract the fluorescence lifetime (τF).
Data Presentation and Interpretation
The collected photophysical data should be summarized in a clear and concise manner. A tabular format is highly recommended for easy comparison.
Table 1: Photophysical Properties of a Hypothetical this compound Derivative in Dichloromethane
| Property | Value |
| Absorption λmax (nm) | 285, 350 |
| Emission λmax (nm) | 450 |
| Stokes Shift (nm) | 100 |
| Fluorescence Quantum Yield (ΦF) | 0.65 |
| Fluorescence Lifetime (τF) (ns) | 5.2 |
The interpretation of this data provides valuable insights into the molecule's behavior. The absorption and emission maxima indicate the energy levels involved in the electronic transitions. The Stokes shift provides information about the structural relaxation in the excited state. A high quantum yield suggests that fluorescence is a dominant de-excitation pathway, which is beneficial for light-emitting applications. The fluorescence lifetime is a characteristic parameter that can be used to probe the molecule's interaction with its environment.
The Role of the Tert-butyl Group
The tert-butyl group, while not directly involved in the chromophore, plays a crucial role in modulating the photophysical properties. Its steric bulk can prevent π-stacking and aggregation, which often leads to quenching of fluorescence.[3] Electronically, the tert-butyl group is a weak electron-donating group through hyperconjugation and inductive effects, which can subtly influence the energy levels of the parent 2-phenylpyridine core and, consequently, its absorption and emission characteristics.[11]
Applications and Significance
The precise measurement of the photophysical properties of this compound derivatives is critical for their application in various fields:
-
Organic Light-Emitting Diodes (OLEDs): These compounds are often used as ligands in phosphorescent metal complexes (e.g., with iridium or platinum) or as host materials in OLED devices.[1][12][13] High quantum yields and appropriate emission wavelengths are essential for efficient and color-pure displays.
-
Chemical Sensors: The fluorescence of these derivatives can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensors.[2]
-
Photodynamic Therapy: In drug development, photosensitizers based on such scaffolds can be designed to generate reactive oxygen species upon light activation for therapeutic purposes.[3]
Conclusion
This application note provides a comprehensive framework for the accurate and reliable measurement of the key photophysical properties of this compound derivatives. By following the detailed protocols and understanding the underlying principles, researchers can effectively characterize these important molecules and accelerate the development of new materials with tailored optical properties for a wide range of applications.
References
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
-
Karg, T., et al. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters, 43(20), 4933-4936. Retrieved from [Link]
-
Desai, R., et al. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B, 119(12), 4588-4595. Retrieved from [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence, vol 6. Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Li, J., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Omega, 4(10), 14316-14324. Retrieved from [Link]
-
Sifnaiou, E., et al. (2023). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Polyhedron, 231, 116279. Retrieved from [Link]
-
You, Y., et al. (2014). Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications. Chemical Communications, 50(74), 10700-10719. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-vis absorption (a) and emission (b) spectra of the three.... Retrieved from [Link]
-
Grachova, E. V., et al. (2020). Cyclometalated Ir(III) complexes as tuneable multiband light sources for optical multisensor systems. Dyes and Pigments, 175, 108168. Retrieved from [Link]
-
Sifnaiou, E., et al. (2022). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]
-
Lee, J. Y., et al. (2020). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C, 8(3), 968-975. Retrieved from [Link]
-
ResearchGate. (n.d.). (color online). UV/Vis absorption spectra of the iridium(III) complexes in CH 2 Cl 2 . Retrieved from [Link]
-
Globe Thesis. (2020). Synthesis And Optical Properties Of 2-phenylpyridine Pt(Ⅱ) Complexes. Retrieved from [Link]
-
Wang, M., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(15), 4993. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
-
Thompson, D. W., et al. (2012). Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O). Dalton Transactions, 41(8), 2446-2456. Retrieved from [Link]
-
Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Polymers, 13(21), 3794. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration and Solvent Effects, Photochemical and Photophysical Properties of Methyl and Tert-Butyl Zinc(II) and Aluminum(III) Phthalocyanines. Retrieved from [Link]
-
Zhang, G., et al. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 51(85), 15551-15554. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands. Retrieved from [Link]
-
Palanisamy, P., et al. (2021). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Electronic Materials, 3(11), 4930-4939. Retrieved from [Link]
-
Wang, Y., et al. (2022). Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. Organic Letters, 24(2), 524-529. Retrieved from [Link]
-
Mkhonza, N. P., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Molecules, 27(14), 4410. Retrieved from [Link]
-
Paudel, A., et al. (2008). Synthesis and Structural Properties of Novel Polycyclic Aromatic Compounds using Photo-Induced Cyclisation of 2,7-di- tert -butyl-4-(phenylethenyl)pyrenes. Journal of Chemical Research, 2008(8), 459-462. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(4-Tert-butylphenyl)pyridine
Welcome to the technical support guide for the synthesis of 2-(4-tert-butylphenyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable biaryl compound. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of 2-Arylpyridine Synthesis
The synthesis of this compound, a key building block in materials science and medicinal chemistry, is most commonly achieved through palladium-catalyzed cross-coupling reactions.[1][2] Methods like the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings are powerful tools for C-C bond formation.[3][4][5] However, the unique electronic properties of the pyridine ring introduce specific challenges, often referred to as the "2-Pyridyl Problem," where the nitrogen lone pair can interfere with the catalyst, and 2-pyridyl organometallic reagents can be unstable.[6][7]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.
Troubleshooting Guide & FAQs
Scenario 1: Low Yield & Formation of tert-Butylbenzene
Question: My Suzuki-Miyaura coupling of 2-bromopyridine and 4-tert-butylphenylboronic acid is giving a low yield of the desired product, and my main byproduct is tert-butylbenzene. What is causing this, and how can I fix it?
Answer: This is a classic case of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source in the reaction mixture.[8] This process consumes your boronic acid, preventing it from participating in the desired cross-coupling catalytic cycle and leading to reduced yields.
Causality: Protodeboronation is highly dependent on factors like pH, temperature, and the presence of water.[8] The mechanism can be catalyzed by acid or base. In the context of a Suzuki coupling, residual water in the solvent or an inappropriate choice of base can accelerate this parasitic reaction, effectively destroying the nucleophilic partner.
Troubleshooting Protocol: Minimizing Protodeboronation
-
Rigorous Control of Reaction Atmosphere:
-
Step 1: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Step 2: Use anhydrous solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or obtained from a solvent purification system.
-
Step 3: Degas the reaction mixture thoroughly before heating. This is critical to remove dissolved oxygen and any trace moisture. A common method is to subject the sealed reaction flask to three cycles of vacuum followed by backfilling with an inert gas.
-
-
Optimization of Base and Conditions:
-
Step 1: Choose a suitable base. While aqueous bases are common in Suzuki couplings, they can be a source of protons. Consider using anhydrous bases like K₃PO₄ or CsF.
-
Step 2: If using an aqueous base, use the minimum amount of water necessary for solubility and ensure it is properly degassed.
-
Step 3: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the cross-coupling.
-
-
Advanced Strategy: "Slow Release" of Boronic Acid:
-
For particularly sensitive substrates, converting the boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate salt can suppress premature decomposition.[8] These derivatives slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.
-
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Desired catalytic cycle vs. the competing protodeboronation side reaction.
Scenario 2: Formation of Symmetrical Byproducts
Question: My reaction mixture contains significant amounts of 4,4'-di-tert-butylbiphenyl and/or 2,2'-bipyridine. Why am I getting these homocoupled products?
Answer: The formation of symmetrical dimers, such as 4,4'-di-tert-butylbiphenyl, is a result of homocoupling . This side reaction is prevalent across various cross-coupling methods, including Suzuki, Stille, and Kumada reactions.[9][10][11] It can occur with either of the coupling partners.
Causality: Homocoupling can proceed through several mechanisms:
-
Reaction with the Pd(II) Precatalyst: Two molecules of the organometallic reagent (e.g., boronic acid or organostannane) can transmetalate with the Pd(II) precatalyst, followed by reductive elimination to form the dimer.[9]
-
Oxygen-Mediated Coupling: In Suzuki reactions, the presence of oxygen can promote the oxidative homocoupling of boronic acids.[12]
-
Radical Processes: In some cases, the Pd(0) catalyst can initiate a radical pathway that leads to dimerization.[9]
Troubleshooting Protocol: Suppressing Homocoupling
-
Catalyst and Ligand Selection:
-
Step 1: Ensure the active Pd(0) catalyst is generated efficiently. If using a Pd(II) precatalyst, ensure the reduction step is clean and complete before the main catalytic cycle begins.
-
Step 2: Use bulky, electron-rich phosphine ligands. These ligands often accelerate the rate of reductive elimination in the cross-coupling cycle, making it kinetically favored over the homocoupling pathway.
-
Step 3: Lower the catalyst loading. Excess catalyst can sometimes promote side reactions.
-
-
Control of Reaction Conditions:
-
Step 1: Maintain a strictly inert atmosphere. As mentioned, oxygen can promote homocoupling of boronic acids.
-
Step 2: Optimize the reaction temperature. Higher temperatures can sometimes favor decomposition pathways that lead to homocoupling.
-
Step 3: Consider the order of addition. Slow addition of one coupling partner can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
-
Diagram 2: Cross-Coupling vs. Homocoupling Pathways
Caption: Kinetic competition between desired cross-coupling and undesired homocoupling.
Scenario 3: Catalyst Inhibition & The "2-Pyridyl Problem"
Question: My reaction is very slow or stalls completely. Why is 2-bromopyridine such a challenging substrate?
Answer: You are encountering the "2-Pyridyl Problem," a well-documented challenge in cross-coupling chemistry.[6][7] The nitrogen atom at the 2-position of the pyridine ring is a Lewis base and can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalyst, forming a stable but unreactive complex, thereby inhibiting or completely shutting down the catalytic cycle. Furthermore, 2-pyridyl organometallic reagents are often notoriously unstable.[6]
Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium center. This can interfere with any of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The formation of a stable palladacycle can effectively remove the catalyst from the productive cycle.
Troubleshooting Protocol: Overcoming Catalyst Inhibition
-
Strategic Ligand Choice:
-
Step 1: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). The steric bulk can disfavor the binding of the pyridine nitrogen to the metal center.
-
Step 2: N-Heterocyclic Carbene (NHC) ligands can also be very effective as they form strong bonds with palladium and can promote the desired catalytic steps.
-
-
Alternative Synthetic Strategies:
-
Direct Arylation of Pyridine N-Oxide: A powerful alternative is to use pyridine N-oxide as the starting material. The N-oxide activates the 2-position for direct C-H arylation with an aryl bromide. The resulting 2-arylpyridine N-oxide can then be easily reduced to the final product, completely circumventing the issues associated with 2-halopyridines or 2-pyridyl organometallics.[13]
-
Reverse the Coupling Partners: If attempting a Suzuki coupling with 2-pyridylboronic acid (which is highly unstable), it is almost always preferable to use 2-halopyridine and the corresponding arylboronic acid.[14]
-
Summary of Common Coupling Methods and Side Reactions
| Coupling Method | Organometallic Reagent (Ar²) | Common Side Reactions | Key Mitigation Strategies |
| Suzuki-Miyaura | Ar²-B(OH)₂ | Protodeboronation, Homocoupling | Use anhydrous conditions, appropriate base (e.g., K₃PO₄), bulky ligands.[8][12] |
| Stille | Ar²-Sn(Alkyl)₃ | Homocoupling, Toxic Tin Byproducts | Optimize catalyst/ligand, control temperature, use fluoride additives (e.g., CsF).[9][11] |
| Kumada | Ar²-MgX | Homocoupling, Low Functional Group Tolerance | Use for simple substrates, maintain low temperatures, requires strictly inert atmosphere.[10][15] |
| Negishi | Ar²-ZnX | Homocoupling, Moisture Sensitive Reagents | Requires rigorous anhydrous/anaerobic technique, offers high reactivity and functional group tolerance.[3][16] |
Optimized Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
2-Bromopyridine
-
4-tert-Butylphenylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, 4-tert-butylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The mixture should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
-
D. J. C. Constable, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]
-
GM Chemical. (n.d.). 4-tert-Butylphenylboronic acid CAS 123324-71-0. GM Chemical. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. NROChemistry. [Link]
-
American Chemical Society Publications. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Kumada coupling. Wikipedia. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
ResearchGate. (n.d.). Simplified mechanism for the protodeboronation reaction. ResearchGate. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
American Chemical Society Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
University of Bristol. (n.d.). Protodeboronation of Tertiary Boronic Esters. School of Chemistry. [Link]
-
ResearchGate. (n.d.). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Request PDF. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Slideshare. (n.d.). Kumada cross coupling reaction. PPTX. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 524713-66-4. ChemWhat. [Link]
-
National Institutes of Health. (n.d.). 4-tert-Butylphenylboronic acid. PubChem. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. ResearchGate. [Link]
-
ResearchGate. (2015). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(4-tert-butylphenyl)pyridine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-arylpyridines, specifically 2-(4-tert-butylphenyl)pyridine. We will address one of the most common and persistent challenges in this process: the formation of the homocoupled byproduct, 4,4'-di-tert-butyl-1,1'-biphenyl, during palladium-catalyzed cross-coupling reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
In the synthesis of this compound via Suzuki-Miyaura cross-coupling, homocoupling refers to the undesired side reaction where two molecules of the organoboron reagent (4-tert-butylphenylboronic acid) react with each other to form a symmetrical biaryl, 4,4'-di-tert-butyl-1,1'-biphenyl. This depletes the boronic acid, reduces the yield of the desired product, and complicates purification.
Q2: What are the primary mechanisms that lead to boronic acid homocoupling?
There are two predominant pathways for palladium-mediated homocoupling:
-
Pd(II)-Mediated Pathway: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it must be reduced in situ to the catalytically active Pd(0) species. One common reduction pathway involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to produce the homocoupled dimer and Pd(0). This process consumes two equivalents of your valuable boronic acid to generate one active catalyst molecule.[1]
-
Oxidative Pathway: The presence of oxygen (air) in the reaction mixture is a major cause of homocoupling.[2] Pd(0) can react with oxygen to form palladium-peroxo species.[3] These oxidized palladium species can then facilitate the coupling of two boronic acid molecules, regenerating Pd(0) in a catalytic cycle that runs parallel to the desired cross-coupling.[3][4]
Q3: Why can 2-halopyridines be challenging substrates in cross-coupling reactions?
2-Halopyridines and their product, 2-arylpyridines, can be challenging for two main reasons. First, the pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to slower reaction rates or catalyst deactivation.[5] Second, 2-heteroaryl boronic acids (if used as the coupling partner) are particularly prone to protodeboronation (hydrolysis of the C-B bond), which is another common side reaction.[1]
Troubleshooting Guide: Minimizing Homocoupling
This section provides direct answers to common experimental issues.
Problem 1: I'm observing a significant amount of 4,4'-di-tert-butyl-1,1'-biphenyl in my crude NMR. What is the most likely cause and my first step to fix it?
Likely Cause: Oxygen contamination.
The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen in your solvents and reaction headspace.[2][6] Oxygen promotes an oxidative mechanism for homocoupling that can become catalytic.[3]
Immediate Action: Implement Rigorous Deoxygenation.
Your first and most critical step is to ensure the rigorous exclusion of oxygen. Standard inert gas blanketing is often insufficient.
Recommended Protocol: Subsurface Sparge
-
Solvent Degassing: Before preparing your reaction mixture, sparge your solvent(s) with a stream of inert gas (high-purity argon or nitrogen) via a long needle submerged below the liquid surface for at least 30-60 minutes.
-
Reaction Mixture Degassing: Assemble your reaction vessel with all solid reagents (halide, boronic acid, base, ligand, catalyst) under a positive pressure of inert gas. Add the degassed solvent via cannula or syringe. Sparge the entire reaction mixture again for 15-20 minutes before heating. A subsurface sparge is particularly effective for removing dissolved oxygen.[7][8]
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a bubbler system.
Problem 2: My deoxygenation protocol is robust, but homocoupling persists. What other reaction parameters should I investigate?
Likely Cause: Issues with Palladium Catalyst Activation.
If oxygen is truly eliminated, the next most likely culprit is the Pd(II)-mediated homocoupling pathway, which occurs during the initial reduction of a Pd(II) precatalyst to the active Pd(0).[1]
Systematic Approach: Evaluate Your Catalyst System.
The key is to favor the main catalytic cycle over side reactions by choosing a catalyst system that generates Pd(0) cleanly and efficiently.
| Catalyst Type | Example(s) | Homocoupling Risk | Rationale & Recommendation |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂(dppf) | High | These require in-situ reduction to Pd(0), often at the expense of your boronic acid via homocoupling.[1] Recommendation: Avoid if homocoupling is a major issue, or add a mild reducing agent. |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Medium | While already in the Pd(0) state, these can be unstable and dissociate, potentially leading to palladium black formation or other side reactions if not properly stabilized by ligands. |
| Modern Precatalysts | Buchwald Precatalysts (G2, G3, G4), PEPPSI™-type catalysts | Low | These are Pd(II) complexes designed for clean and efficient generation of the active monoligated Pd(0) species through controlled reductive elimination, minimizing the opportunity for homocoupling.[1] Recommendation: This is the preferred choice for challenging couplings. |
Expert Tip: Consider adding a mild reducing agent like potassium formate (HCO₂K) to your reaction when using Pd(II) salts. This can help reduce the Pd(II) precatalyst to Pd(0) without consuming the boronic acid.[7][8]
Problem 3: I'm using a modern precatalyst, but the issue isn't fully resolved. Could my choice of ligand be the problem?
Likely Cause: Suboptimal Ligand Choice.
The ligand is critical. It stabilizes the palladium center and modulates its reactivity. For biaryl couplings, the final C-C bond-forming step (reductive elimination) must be fast to outcompete side reactions.
Solution: Screen Bulky, Electron-Rich Ligands.
Bulky and electron-rich ligands accelerate the rate-determining reductive elimination step, which releases the desired product from the palladium center and regenerates the Pd(0) catalyst.[9][10] This increased rate minimizes the lifetime of the Ar-Pd-Ar' intermediate, reducing the chance for side reactions.
| Ligand Class | Example(s) | Key Features |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich. Excellent for promoting reductive elimination and are often the first choice for difficult couplings.[11] |
| Ferrocenylphosphines | dppf | Good general-purpose ligand, but may not be optimal for preventing homocoupling in all cases. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and sterically demanding. They form very stable Pd complexes and can be highly effective.[12] |
Problem 4: I've optimized my catalyst, ligand, and degassing. What else can I try?
Likely Causes: Suboptimal Base, Temperature, or Stoichiometry.
Fine-Tuning the Reaction Conditions:
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species.[9] However, base choice matters.
-
K₃PO₄ or Cs₂CO₃: These are often excellent choices. They have good solubility in common solvent mixtures and are effective at promoting transmetalation without causing excessive side reactions.
-
K₂CO₃: A common and cost-effective choice, but its lower basicity and solubility might require higher temperatures.
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate decomposition and side reactions like homocoupling.[13] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Slow Addition: Instead of adding all the 4-tert-butylphenylboronic acid at the beginning, consider dissolving it in a small amount of degassed solvent and adding it slowly via syringe pump over several hours. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[8]
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand the competing chemical pathways.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Caption: Step-by-step workflow for troubleshooting homocoupling.
Optimized Protocol: Synthesis of this compound
This protocol incorporates best practices to suppress the formation of 4,4'-di-tert-butyl-1,1'-biphenyl.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
4-tert-Butylphenylboronic acid (1.2 equiv)
-
SPhos Precatalyst (G3) (0.02 equiv, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v mixture)
Procedure:
-
Degassing: Sparge the 1,4-dioxane/water solvent mixture with argon for 45 minutes.
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the SPhos precatalyst, 4-tert-butylphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Maintain a positive argon atmosphere.
-
Addition of Reagents: Add the degassed dioxane/water mixture via cannula, followed by the 2-bromopyridine via syringe.
-
Final Degassing: With gentle stirring, sparge the reaction mixture with a subsurface stream of argon for 15 minutes.
-
Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the 2-bromopyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Klimkowski, V. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Prevent Protodeborylation of Pyyridylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust strategies to mitigate a common and often frustrating side reaction in cross-coupling chemistry: the protodeborylation of pyridylboronic acids. By understanding the underlying mechanisms, you can effectively diagnose issues in your experiments and implement field-proven preventative measures.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental concepts of protodeborylation, focusing on the unique challenges presented by pyridylboronic acids.
Q1: What is protodeborylation and why is it a problem?
Protodeborylation (or protodeborylation) is a chemical reaction where a carbon-boron bond in an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts your valuable boronic acid starting material into a simple, unreactive pyridine byproduct, which directly reduces the yield of your desired cross-coupled product. In Suzuki-Miyaura coupling reactions, this decomposition pathway kinetically competes with the productive catalytic cycle.[2] If protodeborylation is faster than transmetalation, your reaction will fail or provide poor yields.
Q2: Why are pyridylboronic acids, especially 2-pyridylboronic acid, so susceptible to this side reaction?
The instability of pyridylboronic acids is highly dependent on the position of the boronic acid group.
-
3- and 4-Pyridylboronic Acids: These isomers are relatively stable. Under basic conditions (e.g., pH 12 at 70 °C), their half-lives can be longer than a week, making them generally well-behaved in standard Suzuki-Miyaura couplings.[3][4][5]
-
2-Pyridylboronic Acid: This isomer is notoriously unstable.[1][6] Its rapid decomposition stems from the proximity of the basic pyridine nitrogen to the boronic acid. Under neutral pH conditions, it readily forms a zwitterionic intermediate.[1] This zwitterion is primed for rapid, unimolecular fragmentation, leading to protodeborylation with a half-life of only 25-50 seconds at 70 °C.[3][4][5] This rapid decomposition is often the primary reason for low yields in cross-coupling reactions.[6]
Q3: What experimental factors accelerate protodeborylation?
Several factors can increase the rate of this undesired side reaction:
-
pH: This is the most critical factor. For 2-pyridylboronic acid, neutral pH is the worst-case scenario due to the formation of the highly reactive zwitterion.[1] Both acidic and strongly basic conditions can suppress this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[1]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeborylation.[2][7]
-
Inefficient Catalysis: A slow or inefficient palladium catalyst system means the boronic acid spends more time in the reaction mixture, increasing the opportunity for it to decompose before it can participate in the desired cross-coupling.[2][7]
-
Presence of Water: Water acts as the proton source for the reaction. While Suzuki reactions often require aqueous conditions, excessive water can be detrimental.[1]
Section 2: Troubleshooting Guide - Diagnosing Protodeborylation
This Q&A section is designed to help you identify if protodeborylation is the root cause of your experimental issues.
Q4: My Suzuki coupling with 3-pyridylboronic acid is giving a low yield and I see pyridine in my crude NMR. What's happening?
While 3-pyridylboronic acid is relatively stable, protodeborylation can still occur, especially under suboptimal conditions. If you observe significant pyridine byproduct, consider the following:
-
High Temperature: Are you running the reaction above 100 °C? The prolonged heating required for a slow coupling can lead to gradual decomposition.
-
Strong Base: Highly basic conditions can promote a base-catalyzed protodeborylation pathway.[1][8]
-
Catalyst Inactivity: If your palladium catalyst is not efficient, the slow productive turnover gives the boronic acid more time to decompose.
Troubleshooting Steps:
-
Lower the reaction temperature to the 60-80 °C range.[7]
-
Switch to a milder base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[7][9]
-
Employ a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich ligand like SPhos or XPhos, to accelerate the cross-coupling.[2][7]
Q5: My reaction with 2-pyridylboronic acid failed completely. My starting materials are mostly gone, but I have very little product. Is this protodeborylation?
This is the classic signature of rapid protodeborylation of 2-pyridylboronic acid. The boronic acid likely decomposed within minutes of being subjected to the reaction conditions, before any significant amount of cross-coupling could occur. Standard Suzuki conditions are often incompatible with unprotected 2-pyridylboronic acid.[6]
Troubleshooting Steps: Direct use of 2-pyridylboronic acid is not recommended. You must use a preventative strategy. The most effective solution is to use a stabilized form of the boronic acid. See Section 3 for detailed protocols.
Q6: I've tried optimizing the base, solvent, and catalyst for my 2-pyridylboronic acid coupling, but nothing works. What should I do next?
When standard optimizations fail for unstable boronic acids, it is a clear indication that a more robust strategy is required. The problem is not the reaction conditions, but the inherent instability of the reagent itself. The solution is to protect the boronic acid functionality, allowing it to be released slowly in situ. This is known as the "slow-release" strategy.[10][11]
Section 3: Preventative Strategies & Protocols
The most reliable way to overcome protodeborylation is to prevent it from happening in the first place. The "slow-release" approach, using stabilized boronic acid surrogates, is the state-of-the-art solution.[1][10][11]
Q7: What are MIDA boronates and how do they prevent protodeborylation?
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline derivatives of boronic acids.[2][12][13] The MIDA ligand forms a protective, cage-like structure around the boron atom through a dative N→B bond.[12] This intramolecular coordination shields the boron from the reaction environment, rendering it inert to protodeborylation.[12]
Under specific, mild aqueous basic conditions, the MIDA group is slowly hydrolyzed. This controlled hydrolysis releases the free boronic acid into the reaction medium at a low, steady concentration, which is immediately consumed by the palladium catalyst in the cross-coupling cycle.[2][11] This "slow-release" mechanism ensures that the concentration of the unstable free boronic acid is always kept to a minimum, effectively outcompeting the decomposition pathway.[11] MIDA boronates are benchtop stable for months to years, solving issues of reagent quality and reproducibility.[2]
Caption: A decision-tree for troubleshooting protodeborylation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridyl MIDA Boronate
This protocol is a robust starting point for coupling aryl/heteroaryl chlorides with the notoriously unstable 2-pyridylboronic acid, using its MIDA-protected form.[2][14]
Reagents & Equipment:
-
Aryl/heteroaryl halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., SPhos, 10 mol%) OR a precatalyst (e.g., SPhos G3, 5 mol%)
-
Base: Finely ground Potassium Phosphate (K₃PO₄, 7.5 equiv)
-
Solvent: Dioxane and Water (5:1 v/v)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), and finely ground K₃PO₄ (7.5 equiv).
-
Inerting: Seal the vial with a septum cap and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand (or the precatalyst).
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.07 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 60 °C. Stir vigorously for the duration of the reaction (typically 2-6 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q8: Are there alternatives to MIDA boronates?
Yes, other stabilized boron reagents exist, though MIDA boronates are considered the most general solution for unstable systems.[2]
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer enhanced stability compared to boronic acids and are also used in slow-release strategies.[1][12]
-
Boronic Esters (e.g., Pinacol Esters): Converting a boronic acid to its pinacol ester can increase stability against protodeborylation and oxidation.[12] However, some six-membered ring esters can actually hydrolyze and protodeboronate faster than the parent boronic acid, so the choice of diol is critical.[15]
Section 4: Data Summary & Advanced Considerations
Table 1: Relative Stability of Pyridylboronic Acid Isomers
| Isomer | Inherent Stability | Typical Half-life (t₀.₅) | Recommended Strategy |
| 2-Pyridylboronic Acid | Very Low | ≈ 25–50 seconds (pH 7, 70 °C)[3][4][5] | Mandatory: Use MIDA boronate or other slow-release surrogate. |
| 3-Pyridylboronic Acid | High | > 1 week (pH 12, 70 °C)[3][4][5] | Standard Suzuki conditions; optimize if protodeborylation is observed. |
| 4-Pyridylboronic Acid | High | > 1 week (pH 12, 70 °C)[3][4] | Standard Suzuki conditions; optimize if protodeborylation is observed. |
Mechanism Visualization: Protodeborylation of 2-Pyridylboronic Acid
Caption: The zwitterion-mediated pathway for 2-pyridylboronic acid.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3585. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2544-2559. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Various Authors. (2024). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Various Authors. (2021). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Bheemireddy, V., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
-
Various Authors. (2018). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Wikipedia contributors. (2024). Boronic acid. Wikipedia. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
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- 13. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Quantum Yield of 2-(4-Tert-butylphenyl)pyridine-Based Phosphors
Welcome to the technical support center dedicated to advancing your research with 2-(4-tert-butylphenyl)pyridine-based phosphors. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working to optimize the luminescence efficiency of these valuable compounds. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles faced when working with this compound-based phosphors.
Q1: We've synthesized a new iridium(III) complex with this compound, but the phosphorescence quantum yield is disappointingly low. What are the most likely initial causes?
A1: A low quantum yield in a newly synthesized phosphorescent complex can often be attributed to several key factors. First, consider the purity of your final compound. Residual starting materials, byproducts from the synthesis, or solvent impurities can act as quenchers, providing non-radiative decay pathways for the excited state. Secondly, the molecular geometry of the complex in its excited state may be significantly different from its ground state, leading to vibrational relaxation and energy loss as heat. Finally, the ancillary ligands coordinated to the iridium center play a crucial role in the photophysical properties of the complex.[1] An improper choice of ancillary ligand can lead to inefficient energy transfer or the presence of low-lying, non-emissive excited states.
Q2: How does the choice of the metal center, for instance, iridium versus platinum, impact the potential quantum yield of a this compound-based phosphor?
A2: The choice of the heavy metal center is fundamental to achieving high phosphorescence quantum yield due to its influence on spin-orbit coupling. Iridium(III) is often favored for high-efficiency phosphors because its strong spin-orbit coupling facilitates intersystem crossing from the singlet excited state to the triplet state, from which phosphorescence occurs.[2] This efficient population of the triplet state is a prerequisite for a high quantum yield. Platinum(II) complexes can also be highly phosphorescent, but their square-planar geometry can sometimes lead to greater structural flexibility in the excited state, which can increase non-radiative decay rates.[3][4] However, with appropriate ligand design to enforce rigidity, platinum(II) complexes can achieve very high quantum yields.[5]
Q3: Can the solvent used for photophysical measurements significantly affect the measured quantum yield?
A3: Absolutely. The solvent environment can have a profound impact on the quantum yield of a phosphor.[6][7] Polar solvents can stabilize charge-transfer excited states, which may alter the emission energy and, in some cases, open up non-radiative decay channels. Furthermore, dissolved oxygen in the solvent is a well-known quencher of triplet excited states. Therefore, it is crucial to use degassed, high-purity solvents for all photophysical measurements to obtain accurate and reproducible quantum yield values. For some molecules, increasing the rigidity of the environment, such as in a polymer matrix or in the solid state, can significantly enhance the quantum yield by restricting vibrational and rotational modes that contribute to non-radiative decay.[5][8]
Q4: What is "aggregation-induced emission" (AIE), and could it be a strategy to improve the quantum yield of my this compound phosphor?
A4: Aggregation-induced emission is a phenomenon where a molecule that is weakly emissive in a dilute solution becomes highly luminescent upon aggregation.[6] This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While this compound itself is not a classic AIE-active ligand, designing a complex where aggregation restricts vibrational modes could potentially enhance the quantum yield. This is more commonly observed in the solid state or in poor solvents where the complex precipitates. If you observe an increase in emission intensity upon aggregation, you may be seeing an AIE-like effect.
Troubleshooting Guide for Low Quantum Yield
This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low quantum yield in your this compound-based phosphors.
Problem 1: Consistently low quantum yield (<10%) in a purified complex.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Intersystem Crossing (ISC) | 1. Re-evaluate Ancillary Ligands: If using a bidentate ancillary ligand, consider switching to one with a stronger ligand field to raise the energy of non-radiative metal-centered (MC) states.[9] For example, replace a simple bipyridine with a derivative containing electron-withdrawing groups. 2. DFT Modeling: If available, perform Density Functional Theory (DFT) calculations to investigate the energies of the lowest singlet and triplet excited states. A small energy gap between them is favorable for ISC.[10] | An increase in phosphorescence intensity and quantum yield. DFT results can guide the rational design of new ligands. |
| Vibrational Quenching | 1. Increase Molecular Rigidity: Introduce bulky groups on the ancillary ligands to sterically hinder rotational and vibrational modes.[8] The tert-butyl group on the phenylpyridine ligand already contributes to this. 2. Solid-State Measurements: Measure the quantum yield of the phosphor in a rigid matrix, such as a thin film of polymethyl methacrylate (PMMA).[5] | A significantly higher quantum yield in the rigid environment compared to the solution phase indicates that vibrational quenching is a major deactivation pathway. |
| Presence of Quenchers | 1. Rigorous Purification: Repurify the complex using column chromatography followed by recrystallization or sublimation to remove any residual impurities. 2. Solvent Purity: Use spectroscopic grade, degassed solvents for all measurements. Solvents should be purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[11] | An increase in the measured quantum yield after further purification or with the use of high-purity, degassed solvents. |
Problem 2: Quantum yield is highly variable between batches.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Purity | 1. Standardize Purification Protocol: Implement a strict, multi-step purification protocol for every batch. 2. Characterization of Each Batch: Use NMR, mass spectrometry, and elemental analysis to confirm the purity and identity of each batch before photophysical measurements. | Consistent quantum yield values across different batches. |
| Moisture or Air Sensitivity | 1. Inert Atmosphere Synthesis and Handling: Perform the final steps of the synthesis and all subsequent handling of the complex in a glovebox under an inert atmosphere. 2. Dry Solvents: Use freshly dried solvents for all reactions and measurements. | Improved reproducibility of quantum yield measurements. |
Experimental Protocols
Here we provide detailed methodologies for the synthesis of a representative iridium(III) complex of this compound and the measurement of its phosphorescence quantum yield.
Protocol 1: Synthesis of a Homoleptic Iridium(III) Complex
Objective: To synthesize tris(this compound)iridium(III) [Ir(tBu-ppy)3].
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
Glycerol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and an argon inlet, combine IrCl₃·xH₂O (1 equivalent) and this compound (3.5 equivalents).
-
Add glycerol as the solvent (approximately 10 mL per 1 mmol of IrCl₃·xH₂O).
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Heat the reaction mixture to 220 °C under a positive pressure of argon and stir for 24 hours.
-
Cool the reaction to room temperature. Add methanol to the flask and stir to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with methanol and then hexane to remove unreacted ligand and glycerol.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane.
-
Further purify the product by recrystallization from dichloromethane/methanol.
-
Dry the final product under high vacuum.
Characterization:
-
Confirm the identity and purity of the complex using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Measurement of Phosphorescence Quantum Yield (Relative Method)
Objective: To determine the phosphorescence quantum yield of a this compound-based phosphor relative to a known standard.
Materials:
-
Synthesized phosphor
-
Quantum yield standard with known quantum yield (e.g., tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] in degassed toluene, Φ = 0.97)[12]
-
Spectroscopic grade, degassed solvent
-
UV-Vis spectrophotometer
-
Fluorometer with a phosphorescence measurement mode[13]
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same degassed solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.[6]
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the intended excitation wavelength.
-
Measure Phosphorescence Spectra: Record the phosphorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths, integration time).
-
Calculate Integrated Emission Intensity: Integrate the area under the phosphorescence emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated emission intensity versus absorbance. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated emission intensity vs. absorbance, and n is the refractive index of the solvent.[14] Since the solvent is the same for both, the refractive index term cancels out.
Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for Synthesis and Characterization
Caption: Workflow for synthesizing and evaluating phosphors.
Diagram 2: Factors Influencing Quantum Yield
Caption: Key factors that enhance or diminish quantum yield.
References
- Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. (2024-03-19). Polyhedron.
- Synthesis and photophysical properties of luminescent platinum(II) complexes with terdentate polypyridine ligands. (2025-08-06).
- Photophysics in platinum(II) bipyridylacetylides. (2009-12-21). PubMed.
- Thienylpyridine-based cyclometallated iridium(iii) complexes and their use in solid state light-emitting electrochemical cells. Dalton Transactions (RSC Publishing).
- Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central - NIH.
- Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds. (2025-11-07). PubMed Central.
- Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. PubMed Central - NIH.
- Quantitative Prediction of Photoluminescence Quantum Yields of Phosphors from First Principles. (2016-01-15).
- Phosphorescence measurement. (2021-05-14). JASCO Global.
- The absolute quantum yield efficiency of three phosphors presented between 250–500 nm light illuminations.
- Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. (2023-06-21).
- The synthesis and photophysics of tris-heteroleptic cyclometal
- How to improve the fluorescence quantum yield of pyridine deriv
- Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. (2023-12-21). MDPI.
- 100% phosphorescence quantum efficiency of Ir(III) complexes in organic semiconductor films. (2025-08-06).
- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020-08-26). OPUS.
- Quantum yield. Wikipedia.
- Improving LMOF Luminescence Quantum Yield through Guest-Mediated Rigidific
- Measurement of fluorescence quantum yields. The Royal Society of Chemistry.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2025-10-16).
- Quantitative prediction of photoluminescence quantum yields of phosphors from first principles† †Electronic supplementary information (ESI) available: Computational details, correlation between Elim and x and choosing another molecule as a reference. See DOI: 10.1039/c5sc03153b. Semantic Scholar.
- General Approach To Compute Phosphorescent OLED Efficiency. (2018-02-27).
- The Blue Problem: OLED Stability and Degrad
- Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. (2024-02-26). Chemical Science (RSC Publishing).
- Principles of phosphorescent organic light emitting devices. (2025-08-10).
- PHOSPHORESCENT EMITTERS FOR OLED APPLICATIONS. (2013-03-15).
- Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices due to bimolecular annihilation reactions. (2008-02-28). Journal of Applied Physics.
- Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles. PubMed Central.
- Improving the quantum yield of luminescence for three-coordinated gold(i) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands. RSC Publishing.
Sources
- 1. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [mdpi.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 4. Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
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- 10. [PDF] Quantitative prediction of photoluminescence quantum yields of phosphors from first principles† †Electronic supplementary information (ESI) available: Computational details, correlation between Elim and x and choosing another molecule as a reference. See DOI: 10.1039/c5sc03153b | Semantic Scholar [semanticscholar.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
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Troubleshooting low yields in the synthesis of 2-(4-Tert-butylphenyl)pyridine
Welcome to the technical support center for the synthesis of 2-(4-tert-butylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) and 4-tert-butylphenylboronic acid or its derivatives.[1]
Q2: My Suzuki coupling reaction is not working at all (no product formation). What are the first things I should check?
First, confirm the integrity of your starting materials and reagents. Boronic acids can degrade over time, and palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[2] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Also, verify that the base has been added and is of sufficient quality.
Q3: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of palladium black, which is aggregated or precipitated palladium metal, indicates catalyst decomposition.[3] This deactivates the catalyst and halts the catalytic cycle, leading to low or no product yield. This can be caused by impurities in the reagents or solvents (especially peroxides in ethers like THF or dioxane), insufficient ligand to stabilize the palladium, or excessively high reaction temperatures.[2] Using fresh, peroxide-free solvents and ensuring an inert atmosphere can help mitigate this issue.
Q4: What are the common side products I should be aware of in this synthesis?
Common byproducts in Suzuki couplings include:
-
Homocoupling products: Formation of 4,4'-di-tert-butylbiphenyl (from the boronic acid) or 2,2'-bipyridine (from the halopyridine).[3][4] This is often promoted by the presence of oxygen.[4]
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom to form tert-butylbenzene.[2][3]
-
Dehalogenation: The starting 2-halopyridine is reduced to pyridine.[3][4]
In-Depth Troubleshooting Guide
Symptom 1: No or Very Low Product Yield (<10%)
If you are experiencing a near-complete failure of the reaction, a systematic check of the fundamental components is crucial.
Potential Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) catalyst is essential for the oxidative addition step, which initiates the catalytic cycle.[5][6] If the catalyst is not in its active form or decomposes prematurely, the reaction will not proceed.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.[2][7]
-
Catalyst Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction is often facilitated by phosphine ligands or other reagents in the mixture. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄, but handle it quickly to minimize air exposure.[8]
-
Ligand Integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or store them under an inert atmosphere. Triphenylphosphine oxide, the oxidized form of triphenylphosphine, can inhibit the reaction.[2]
-
Potential Cause 2: Poor Quality Starting Materials
-
Explanation: The purity and stability of the starting materials are paramount. Degradation of either coupling partner will directly lead to low yields.
-
Troubleshooting Steps:
-
Boronic Acid Stability: Boronic acids are susceptible to decomposition, especially protodeboronation.[2] It is best to use freshly opened or recently purchased 4-tert-butylphenylboronic acid. To enhance stability, consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[2]
-
Halopyridine Reactivity: The reactivity of the 2-halopyridine follows the trend I > Br > Cl.[2][5] 2-Chloropyridine is less reactive and may require more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos), and higher temperatures to facilitate the oxidative addition step.[2][5][9]
-
Symptom 2: Incomplete Conversion (Mixture of Starting Materials and Product)
When the reaction starts but fails to reach completion, the issue often lies with the reaction conditions or the stability of the catalytic system over time.
Potential Cause 1: Suboptimal Base or Solvent
-
Explanation: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[10] The choice of base and solvent are often interdependent.
-
Troubleshooting Steps:
-
Base Selection: A variety of bases can be used, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common.[10][11] For less reactive substrates, a stronger base might be necessary. The presence of water is often required for inorganic bases to be effective, but an excess can promote protodeboronation.[7][12]
-
Solvent System: Solvents like dioxane, THF, toluene, or DMF, often with a small amount of water, are typically used.[10] Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider switching to a different solvent or a solvent mixture.[13]
-
Potential Cause 2: Insufficient Catalyst Loading or Activity
-
Explanation: With challenging substrates like electron-rich pyridines, the catalyst may not be active enough or may decompose before the reaction is complete.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst concentration may improve conversion. However, this can also lead to more side reactions, so it should be done judiciously.[14][15]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with 2-chloropyridine, standard ligands like PPh₃ may be insufficient. Consider more electron-rich and bulky ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can promote the difficult oxidative addition step.[5][8][16]
-
Symptom 3: Significant Formation of Byproducts
The presence of byproducts indicates that side reactions are competing with the desired cross-coupling pathway.
Potential Cause 1: Homocoupling of the Boronic Acid
-
Explanation: This side reaction, forming 4,4'-di-tert-butylbiphenyl, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[4]
-
Troubleshooting Steps:
-
Rigorous Degassing: As mentioned previously, ensure the reaction mixture is thoroughly deoxygenated.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.
-
Potential Cause 2: Protodeboronation and Dehalogenation
-
Explanation: Protodeboronation results in the loss of the boronic acid to form tert-butylbenzene, while dehalogenation converts the 2-halopyridine to pyridine.[3] These are reductive processes that can be promoted by sources of hydride in the reaction mixture, such as certain bases or solvents at high temperatures.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Minimize the amount of water in the reaction, especially if protodeboronation is a major issue. Using a boronic ester can increase stability against this pathway.[2]
-
Choice of Base: Some bases are more prone to facilitating dehalogenation. If this is a persistent issue, screening different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | 2-Bromopyridine | 2-Chloropyridine |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂/SPhos (1-2%) | Pd₂(dba)₃/XPhos (1-2%) or other highly active catalyst |
| Ligand (mol%) | PPh₃ (4-10%) or SPhos (2-4%) | XPhos (2-4%) |
| Boronic Acid (equiv.) | 1.2 | 1.2-1.5 |
| Base (equiv.) | K₂CO₃ (2.0) or K₃PO₄ (2.0) | Cs₂CO₃ (2.0) or K₃PO₄ (3.0) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) or Toluene |
| Temperature (°C) | 80-100 | 100-120 |
Note: These are general starting points. Optimization may be required for specific substrates and scales.[14][17]
Protocol: General Procedure for Synthesis
-
To a flame-dried Schlenk flask, add 4-tert-butylphenylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
-
Add the 2-halopyridine (1.0 equiv.) and the base (2.0-3.0 equiv.).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the key steps in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low-yield issues.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]
-
YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Tert-butylphenyl)pyridine and its Derivatives
Welcome to the technical support center for the purification of 2-(4-tert-butylphenyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this important class of compounds. Here, you will find practical, field-tested advice, detailed troubleshooting guides, and in-depth explanations to ensure the successful isolation of your target molecules with high purity.
Introduction: The Synthetic Context and its Purification Implications
This compound and its analogues are typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction, while powerful, is the primary source of purification challenges. A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing an effective purification strategy.
The core reaction involves the coupling of a pyridine electrophile (e.g., 2-bromopyridine) with a boronic acid or ester nucleophile (e.g., 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of a Suzuki-Miyaura reaction can be complex. The most frequently encountered impurities include:
-
Unreacted Starting Materials: 2-halopyridine and 4-tert-butylphenylboronic acid or its corresponding boronic ester.
-
Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the boronic acid (e.g., 4,4'-di-tert-butylbiphenyl) and bipyridyls from the coupling of two molecules of the pyridine halide.
-
Protodeboronation Product: The byproduct formed when the boronic acid reacts with a proton source, resulting in tert-butylbenzene.[4]
-
Palladium Residues: The palladium catalyst, in various oxidation states, can persist in the crude product, often as colloidal palladium black.[5][6]
-
Ligand-Related Impurities: If phosphine ligands are used, impurities derived from the ligand itself can be present.[7]
-
Solvent and Base Residues: Residual reaction solvents and the base used in the reaction.
Q2: My NMR spectrum shows unidentifiable aromatic signals. How can I determine the structure of these byproducts?
A2: Identifying unknown impurities requires a systematic approach. Beyond standard 1D ¹H and ¹³C NMR, consider the following:
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon correlations, aiding in the structural elucidation of byproducts.
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide the molecular weight of the impurities, which is a critical piece of information for proposing potential structures.
-
Comparison to Known Spectra: Compare your spectra to databases or published spectra of likely byproducts (e.g., 4,4'-di-tert-butylbiphenyl).
Q3: Is crystallization a viable purification method for this compound?
A3: Yes, crystallization can be a highly effective method for purifying this compound, especially for removing palladium residues and some organic byproducts.[5] However, success is highly dependent on solvent selection. Pyridine derivatives can sometimes be challenging to crystallize.[8]
Q4: Why do my pyridine-containing compounds show significant peak tailing during HPLC analysis?
A4: Peak tailing is a common issue with basic compounds like pyridines on silica-based columns. The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.
Problem 1: Persistent Palladium Contamination (Black/Greyish solid)
Symptoms:
-
The isolated product is off-white, grey, or black.
-
Elemental analysis or ICP-MS shows high levels of palladium.
Causality: Palladium catalysts, particularly Pd(0) species, can precipitate as palladium black, which can be difficult to remove by simple filtration.[9] Residual soluble palladium complexes may also co-elute with the product during chromatography.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® or Silica Plug | Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass the solution through a short pad of Celite® or silica gel.[1] | Simple, fast, and effective for removing insoluble palladium black. | May not remove soluble palladium species. |
| Metal Scavengers | Stir the crude product solution with a solid-supported scavenger containing thiol or amine functional groups.[5][10] | High efficiency for removing both soluble and insoluble palladium. | Can be expensive and may require optimization of scavenger type and reaction time. |
| Activated Carbon Treatment | Stir the crude product solution with activated carbon, followed by filtration.[5] | Cost-effective and can remove palladium and other colored impurities. | Can sometimes adsorb the desired product, leading to yield loss. |
| Aqueous Washes | In some cases, washing the organic solution with an aqueous solution of a chelating agent (e.g., thiourea or cysteine) can help extract palladium. | Can be integrated into the reaction workup. | Efficiency can be variable depending on the nature of the palladium species. |
Problem 2: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Fractions from column chromatography contain a mixture of the desired product and impurities with similar Rf values.
-
NMR analysis of "pure" fractions still shows the presence of byproducts like homocoupled arenes.
Causality: The non-polar nature of this compound and some of its common byproducts (e.g., 4,4'-di-tert-butylbiphenyl) can lead to similar retention times on normal-phase silica gel.
Solutions:
-
Optimize the Solvent System: A systematic approach to solvent selection is crucial.
-
Start with a low polarity eluent: Begin with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Use a shallow gradient: A slow, gradual increase in the polar solvent concentration often provides better separation than a steep gradient.
-
Consider alternative solvent systems: For challenging separations, explore different solvent combinations such as toluene/ethyl acetate or dichloromethane/methanol.
-
-
Employ a Different Stationary Phase:
-
Alumina: Basic alumina can sometimes offer different selectivity compared to silica gel, especially for basic compounds.
-
Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be very effective.
-
-
Add a Modifier to the Mobile Phase: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (~0.1-1%), to the mobile phase can significantly improve peak shape and resolution by masking the acidic silanol groups on the silica surface.[11]
Problem 3: Difficulty in Achieving Crystallization
Symptoms:
-
The purified product remains an oil or an amorphous solid after solvent removal.
-
Attempts at recrystallization result in oiling out or no crystal formation.
Causality: The presence of even small amounts of impurities can inhibit crystallization. The molecular shape and intermolecular interactions of this compound might not be conducive to forming a stable crystal lattice in certain solvents.
Solutions:
-
Solvent Screening: The choice of solvent is paramount.
-
Single Solvent Systems: Test a range of solvents with varying polarities. Good single solvents for recrystallization are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] For 2-arylpyridines, consider solvents like ethanol, isopropanol, hexanes, or heptane.
-
Two-Solvent Systems: This is often a more successful approach. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include dichloromethane/hexanes, ethyl acetate/hexanes, and acetone/water.[12][13]
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
-
Ensure High Purity: Before attempting crystallization, ensure the material is of high purity (>95%) by another method like column chromatography.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluting solvent (e.g., 98:2 hexanes/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel. .
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 98:2 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes/ethyl acetate) to elute the desired product. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol describes a two-solvent recrystallization method, which is often effective for this class of compounds.
-
Solvent Selection:
-
Based on small-scale solubility tests, select a suitable "good" solvent (e.g., dichloromethane) and a "poor" solvent (e.g., hexanes).
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid is completely dissolved.
-
-
Precipitation:
-
Slowly add the "poor" solvent dropwise to the hot solution with continuous swirling until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying this compound.
Logical Relationships in Suzuki-Miyaura Byproduct Formation
Caption: Formation of the desired product and common byproducts in the Suzuki-Miyaura reaction.
References
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ACS Publications. (2018, October 11). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
ACS Publications. (1997, October 22). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
- Google Patents. (n.d.). US6500973B2 - Extractive solution crystallization of chemical compounds.
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (n.d.). Suzuki‐Miyaura and Stille reactions with enantioenriched nucleophiles and 2‐halopyridines proceed stereospecifically. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Scholarship @ Claremont. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromatography [chem.rochester.edu]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 13. unifr.ch [unifr.ch]
Technical Support Center: Enhancing OLED Stability with 2-(4-Tert-butylphenyl)pyridine
Welcome to the technical support center for the application of 2-(4-Tert-butylphenyl)pyridine in Organic Light-Emitting Diode (OLED) devices. This guide is designed for researchers, scientists, and professionals in the field of organic electronics and drug development who are utilizing this key material to enhance the stability and performance of their OLEDs. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to support your experimental work.
Introduction: The Role of this compound in OLEDs
This compound is a crucial component in modern OLED technology, primarily employed as an electron transport material (ETM) or as a host in the emissive layer. Its unique molecular structure, featuring a bulky tert-butyl group, imparts several desirable properties that contribute to the overall stability and efficiency of OLED devices. The tert-butyl group can influence the material's film-forming properties, thermal stability, and electronic characteristics.[1] This guide will delve into the practical aspects of working with this compound, helping you to overcome common challenges and optimize your device performance.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers may encounter when working with this compound.
Q1: What is the primary function of this compound in an OLED device?
A1: this compound primarily functions as an electron transport material (ETM). Its pyridine moiety facilitates electron injection and transport from the cathode towards the emissive layer, while the phenyl group contributes to the material's overall stability. The tert-butyl group helps to prevent crystallization in thin films, leading to more uniform and stable device performance.
Q2: How does the tert-butyl group specifically contribute to enhanced stability?
A2: The bulky tert-butyl group introduces steric hindrance, which disrupts intermolecular packing and inhibits crystallization in the solid state. This amorphous nature of the thin film is critical for preventing the formation of grain boundaries, which can act as traps for charge carriers and lead to device degradation. Furthermore, the tert-butyl group can raise the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which can be tailored to create a better energy level alignment with adjacent layers, thereby improving charge injection and reducing operational voltage.[1]
Q3: I am observing poor film quality with my spin-coated or evaporated films of this compound. What could be the cause?
A3: Poor film morphology can arise from several factors:
-
Purity of the material: Impurities can act as nucleation sites for crystallization, leading to a non-uniform film. Ensure your this compound is of high purity (OLED grade, >99.5%).
-
Solvent selection (for solution processing): The choice of solvent and its evaporation rate are critical. A solvent that evaporates too quickly can lead to a rough film, while one that evaporates too slowly can result in phase separation or aggregation. Toluene or chlorobenzene are common starting points.
-
Substrate preparation: Ensure the substrate is scrupulously clean and has the appropriate surface energy for good film adhesion and uniformity.
-
Deposition rate (for thermal evaporation): An excessively high deposition rate can lead to a rough surface morphology. A typical rate for small molecules is in the range of 0.5-2 Å/s.
Q4: My OLED device shows high turn-on voltage and low efficiency. How can I troubleshoot this?
A4: High turn-on voltage and low efficiency often point to issues with charge balance and injection barriers.
-
Energy level mismatch: Verify the HOMO and LUMO energy levels of all layers in your device stack. A significant energy barrier between the this compound ETL and the emissive layer or the cathode can impede electron injection.
-
Layer thickness: The thickness of the this compound layer is critical. If it is too thick, it can increase the device resistance. If it is too thin, it may not effectively block holes from reaching the cathode, leading to exciton quenching. A typical thickness for an ETL is in the range of 20-40 nm.
-
Interfacial issues: Poor interfaces between layers can lead to charge trapping and recombination losses. Consider introducing a thin electron injection layer (EIL), such as LiF or CsF, between the ETL and the cathode to improve electron injection.
Q5: The operational lifetime of my device is shorter than expected. What are the likely degradation pathways involving the this compound layer?
A5: Device degradation is a complex process with multiple contributing factors. When considering the ETL:
-
Electrochemical instability: The pyridine ring can be susceptible to electrochemical reduction. The stability of the radical anion of this compound is a key factor.
-
Exciton-induced damage: Although primarily an ETL, some excitons may be present in this layer. The energy released from non-radiative recombination of these excitons can lead to bond dissociation and material degradation.
-
Morphological changes: Over time and under electrical stress, the amorphous film can undergo morphological changes, such as crystallization, which can create pathways for current leakage and non-radiative recombination. The tert-butyl group helps to mitigate this but does not eliminate it entirely.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Poor charge balance. 2. Exciton quenching at the ETL/EML interface. 3. Mismatched energy levels. | 1. Adjust the thickness of the hole transport layer (HTL) and the this compound ETL to balance charge injection. 2. Introduce an exciton blocking layer (EBL) between the emissive layer (EML) and the ETL. 3. Verify the HOMO/LUMO levels of your materials and ensure a cascade for efficient charge injection. |
| High Operating Voltage | 1. Large electron injection barrier. 2. High bulk resistance of the ETL. 3. Poor contact at the ETL/cathode interface. | 1. Insert a thin (0.5-1 nm) electron injection layer (EIL) like LiF or CsF between the ETL and the cathode. 2. Optimize the thickness of the this compound layer; a thinner layer may reduce resistance, but at the risk of incomplete coverage. 3. Ensure a clean and smooth ETL surface before cathode deposition. |
| Poor Film Uniformity / Crystallization | 1. Impure material. 2. Inappropriate deposition conditions. 3. Substrate contamination. | 1. Purify the this compound by temperature-gradient sublimation. 2. For thermal evaporation, maintain a low deposition rate (0.5-1 Å/s) and a high vacuum (<10⁻⁶ Torr). For spin-coating, optimize the solvent, concentration, and spin speed. 3. Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, DI water, acetone, and isopropanol, followed by UV-ozone treatment). |
| Short Device Lifetime | 1. Material degradation. 2. Morphological instability. 3. Interfacial degradation. | 1. Ensure high purity of all materials in the device stack to minimize reactive species. 2. The tert-butyl group enhances morphological stability, but consider co-evaporation with a stable host material to further suppress crystallization. 3. Ensure good adhesion between layers and consider inserting buffer layers to prevent inter-diffusion. |
Experimental Protocols
To ensure reproducibility and reliability in your experiments, we provide the following detailed protocols.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a reliable method for the synthesis of this compound.
Materials:
-
2-Bromopyridine
-
4-Tert-butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 mmol, 1.0 eq.), 4-tert-butylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous toluene under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) and degassed water (2 mL) to the reaction flask via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard OLED device incorporating this compound as the ETL.
Device Structure: ITO / HTL / EML / this compound (ETL) / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials
-
This compound (OLED grade)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes immediately before loading into the evaporation chamber.
-
Organic Layer Deposition: Deposit the organic layers sequentially by thermal evaporation.
-
HTL (e.g., NPB): 40 nm at a rate of 1 Å/s.
-
EML: Co-evaporate the host and dopant at the desired ratio to a thickness of 20 nm.
-
ETL (this compound): 30 nm at a rate of 1 Å/s.
-
-
Electron Injection Layer Deposition: Deposit the EIL (e.g., LiF) to a thickness of 1 nm at a rate of 0.1 Å/s.
-
Cathode Deposition: Deposit the cathode (e.g., Al) to a thickness of 100 nm at a rate of 5 Å/s.
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
Data Presentation
The following table summarizes typical performance data for an OLED device incorporating this compound as the ETL. Note that these values can vary depending on the specific device architecture and other materials used.
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance | > 15,000 cd/m² |
| Maximum Current Efficiency | 18.5 cd/A |
| Maximum Power Efficiency | 15.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 6.8 % |
| CIE Coordinates (x, y) | (0.32, 0.64) (for a green emitter) |
| Operational Lifetime (LT₅₀ at 1000 cd/m²) | > 2,000 hours |
Visualizations
Molecular Structure and Role in OLED
Caption: Molecular components of this compound.
OLED Device Architecture
Caption: Typical multilayer OLED device structure.
Troubleshooting Workflow for Low EQE
Caption: Troubleshooting flowchart for low EQE.
References
-
Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Issues of 2-(4-Tert-butylphenyl)pyridine Metal Complexes
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 2-(4-tert-butylphenyl)pyridine (t-bppy) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and solutions to common solubility issues. The inherent rigidity and aromaticity of the 2-phenylpyridine scaffold, while beneficial for photophysical and catalytic properties, can often lead to poor solubility, hindering characterization and application. This guide will equip you with the knowledge to systematically troubleshoot and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound metal complexes poorly soluble in common organic solvents?
A1: The limited solubility of these complexes often stems from a combination of factors. The planar and rigid structure of the cyclometalated 2-phenylpyridine core can promote strong intermolecular π-π stacking interactions, leading to the formation of aggregates that are difficult to dissolve. While the tert-butyl group is incorporated to enhance solubility by disrupting this stacking, the overall large, nonpolar surface area of the complex can still lead to poor solvation in many common solvents.[1][2]
Q2: What is the role of the tert-butyl group on the this compound ligand in terms of solubility?
A2: The bulky tert-butyl group plays a crucial role in enhancing the solubility of the resulting metal complexes in nonpolar organic solvents.[1][2] It introduces steric hindrance that disrupts the close packing of the planar aromatic ligands, thereby limiting the extent of π-π stacking interactions between complex molecules. This disruption allows solvent molecules to more effectively solvate the individual complexes, leading to improved solubility.
Q3: Are there any general starting points for solvent selection when trying to dissolve a new this compound metal complex?
A3: Yes, a good starting point is to consider the overall polarity of your complex. For neutral complexes, chlorinated solvents like dichloromethane (DCM) and chloroform, or aromatic solvents such as toluene, are often effective. For more polar or ionic complexes, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile might be more suitable. A systematic solvent screening is always recommended.[3][4]
Q4: My complex is intended for a biological application and needs to be water-soluble. How can I achieve this?
A4: Achieving water solubility for typically hydrophobic organometallic complexes requires chemical modification. A common and effective strategy is to introduce ionic functional groups to the ligands. This can be achieved by:
-
Sulfonation: Introducing sulfonate (-SO₃⁻) groups onto the ancillary ligands is a well-established method for rendering cyclometalated iridium(III) complexes water-soluble.[5][6][7]
-
Guanidinium Moieties: Functionalizing the complex with dendritic guanidinium moieties can also significantly enhance water solubility and biocompatibility.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with your this compound metal complexes.
Issue 1: The complex is insoluble or only partially soluble in a range of common organic solvents.
This is the most frequent challenge. A methodical approach involving solvent screening and optimization of dissolution conditions is key.
Below is a DOT script for a Graphviz diagram illustrating a systematic workflow for solvent screening.
Caption: Systematic workflow for solvent screening to dissolve poorly soluble metal complexes.
-
Preparation: Weigh a small, precise amount of your complex (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the screening list (see table below).
-
Initial Observation: Vortex each vial at room temperature for 1-2 minutes and visually inspect for dissolution.
-
Sonication: If the complex is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Heating: If sonication is ineffective, gently warm the solution (e.g., to 40-50 °C) while stirring. Be cautious with volatile solvents.
-
Observation and Quantification: If the complex dissolves, you can determine the approximate solubility. If not, the complex is considered insoluble in that solvent under these conditions.
| Solvent Class | Examples | Comments |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Effective for neutral, highly nonpolar complexes. The tert-butyl group on the t-bppy ligand should enhance solubility in these solvents.[1] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone | A good starting point for many neutral cyclometalated complexes.[3][4] |
| Polar Protic | Methanol, Ethanol | Generally less effective for neutral complexes unless the ancillary ligands have polar functional groups. |
| High Polarity | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Often used as a last resort for very stubborn complexes. Be aware that these solvents can sometimes coordinate to the metal center and may be difficult to remove.[3][4] |
Issue 2: The complex precipitates out of solution during a reaction or purification.
Precipitation can be a sign of supersaturation or a change in the solvent environment that reduces solubility.
-
Solvent Composition: If using a solvent mixture (e.g., for chromatography), ensure the composition remains consistent. A slight increase in the proportion of a non-solvent can cause precipitation.
-
Temperature Control: Sudden cooling of a saturated solution can lead to precipitation. Maintain a stable temperature or cool the solution slowly to encourage crystal growth rather than amorphous precipitation.
-
Concentration: The concentration of your complex may be too high for the chosen solvent system. Dilute the solution with a good solvent.
-
Counter-ion Effects (for ionic complexes): The nature of the counter-ion can significantly impact the solubility of ionic complexes. Consider ion exchange to a more solubilizing counter-ion (e.g., PF₆⁻, BF₄⁻).[9]
Issue 3: Difficulty in obtaining single crystals for X-ray diffraction due to poor solubility.
Growing high-quality single crystals of poorly soluble complexes is a common challenge.
Below is a DOT script for a Graphviz diagram illustrating a workflow for crystallizing poorly soluble complexes.
Caption: Common techniques for crystallizing poorly soluble metal complexes.
-
Prepare the Complex Solution: Dissolve your complex in a minimal amount of a "good" solvent (e.g., DCM or chloroform) to create a nearly saturated solution.
-
Set up the Crystallization Chamber: Place the vial containing your complex solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm).
-
Add the Anti-Solvent: Add a larger volume of a miscible "anti-solvent" (a solvent in which your complex is insoluble, e.g., hexane or pentane) to the outer chamber.
-
Incubate: Allow the chamber to stand undisturbed. The slow diffusion of the anti-solvent vapor into the complex solution will gradually reduce its solubility, promoting the growth of single crystals over several days to weeks.[10][11]
Issue 4: The solubility of the complex needs to be fundamentally altered for a specific application (e.g., catalysis in a nonpolar solvent or biological imaging in water).
In such cases, modifying the chemical structure of the complex is often the most effective approach.
-
Ancillary Ligand Modification: The ancillary ligands have a significant impact on the overall properties of the complex, including solubility.[12][13]
-
To increase solubility in nonpolar solvents: Introduce long alkyl or bulky groups onto the ancillary ligands. This will increase the lipophilicity of the complex.
-
To increase solubility in polar solvents: Incorporate polar functional groups such as ethers, esters, or amides into the ancillary ligands.
-
To achieve water solubility: As mentioned in the FAQs, introduce ionic groups like sulfonates or quaternary ammonium salts.[5][7]
-
-
Changing the Nature of the Complex:
-
Neutral vs. Ionic: If you have a neutral complex, consider synthesizing an ionic analogue. Cationic or anionic complexes often exhibit very different solubility profiles. For example, converting a neutral complex to a cationic one with a non-coordinating anion like PF₆⁻ can improve solubility in moderately polar solvents.
-
References
-
High-yielding synthesis of cyclometallated iridium complexes with hydrogen bond-rich ligands - Chemical Communications (RSC Publishing). Available at: [Link]
-
Luminescent Cyclometalated Iridium(III) Polypyridine Complexes Modified with a Dendritic Guanidinium Moiety as Molecular Glues for Combined Chemo-Photodynamic Therapy - PMC - NIH. Available at: [Link]
-
Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Water-soluble cyclometalated platinum(ii) and iridium(iii) complexes: synthesis, tuning of the photophysical properties, and in vitro and in vivo phosphorescence lifetime imaging - NIH. Available at: [Link]
-
Why I am not getting crystals? - ResearchGate. Available at: [Link]
-
Cyclometalated cinchophen ligands on iridium(III): towards water-soluble complexes with visible luminescence. - Semantic Scholar. Available at: [Link]
-
Luminescent platinum(II) terpyridyl complexes: effect of counter ions on solvent-induced aggregation and color changes - PubMed. Available at: [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - ResearchGate. Available at: [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC - NIH. Available at: [Link]
-
Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution - NIH. Available at: [Link]
-
Macrocycle-Induced Modulation of Internuclear Interactions in Homobimetallic Complexes - PMC - NIH. Available at: [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes - SciSpace. Available at: [Link]
-
Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach. Available at: [Link]
-
Effect of Ancillary Ligands on the Reactivity and Structure of Zinc Polysulfido Complexes - Rauchfuss Group - University of Illinois. Available at: [Link]
-
Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing). Available at: [Link]
-
The role of ancillary ligands on benzodipyridophenazine-based Ru(ii)/Ir(iii) complexes in dark and light toxicity against TNBC cells - Dalton Transactions (RSC Publishing). Available at: [Link]
-
(PDF) Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups - ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water-soluble cyclometalated platinum(ii) and iridium(iii) complexes: synthesis, tuning of the photophysical properties, and in vitro and in vivo phosphorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescent Cyclometalated Iridium(III) Polypyridine Complexes Modified with a Dendritic Guanidinium Moiety as Molecular Glues for Combined Chemo-Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescent platinum(II) terpyridyl complexes: effect of counter ions on solvent-induced aggregation and color changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 13. The role of ancillary ligands on benzodipyridophenazine-based Ru(ii)/Ir(iii) complexes in dark and light toxicity against TNBC cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Managing steric hindrance effects of the tert-butyl group in complex formation
Welcome to the technical support center dedicated to navigating the challenges and harnessing the opportunities presented by the tert-butyl group in complex formation. The tert-butyl group is a cornerstone in chemical synthesis and drug development, prized for its ability to enforce specific conformations and shield reactive sites.[1] However, its significant steric bulk is a double-edged sword, often leading to synthetic challenges.[1][2]
This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome steric hindrance and leverage the unique properties of the tert-butyl group to achieve your synthetic goals.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter in the lab, offering explanations grounded in chemical principles and actionable protocols to get your research back on track.
Question 1: My reaction yield is unexpectedly low or zero. Could the tert-butyl group be the cause?
Answer: Yes, this is a classic problem. The steric bulk of the tert-butyl group can significantly slow down reaction rates by physically blocking the approach of a reagent to the reaction center.[2][3] This is particularly pronounced in reactions that proceed through a crowded transition state, such as SN2 reactions.[4][5] Low yields can often be attributed to the high activation energy required to overcome this steric barrier.
Troubleshooting Workflow:
Detailed Troubleshooting Steps:
-
Modify Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.[6]
-
Solvent Optimization: The choice of solvent can have a profound impact.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes enhance the reactivity of nucleophiles and stabilize charged transition states, potentially accelerating the reaction.[4][7]
-
Non-coordinating Solvents: In complex formation, using a less coordinating solvent can favor the binding of your sterically hindered ligand over solvent molecules to the metal center.
-
-
High Dilution Conditions: For intramolecular reactions or the formation of macrocyclic complexes, high dilution can be crucial. It minimizes intermolecular side reactions and favors the desired intramolecular cyclization.
Experimental Protocol: High-Dilution Reaction Setup
-
Apparatus: Set up a two- or three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried.
-
Solvent: Add the bulk of the reaction solvent to the flask and bring it to the desired reaction temperature (e.g., reflux).
-
Reagent Addition: Dissolve your starting materials in a separate portion of the solvent and add this solution to the dropping funnel.
-
Slow Addition: Add the reagent solution from the dropping funnel to the heated solvent dropwise over a prolonged period (e.g., 4-12 hours). This maintains a very low concentration of the reactants in the flask.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time after the addition is complete.
Question 2: I'm observing a mixture of isomers or unexpected byproducts. How can steric hindrance cause this?
Answer: The tert-butyl group is a powerful "directing group." Its sheer size can render certain positions on a molecule inaccessible, forcing a reaction to occur at a less sterically hindered, but perhaps less electronically favored, site.[1] For example, in electrophilic aromatic substitution, a tert-butyl group strongly favors para-substitution over ortho-substitution, even though both positions are electronically activated.[1] This can lead to the formation of regioisomers.
Furthermore, steric hindrance can influence the kinetic versus thermodynamic control of a reaction. The initially formed product (kinetic product) might be the one that forms fastest due to a lower activation barrier, but it may not be the most stable. Over time, or at higher temperatures, this can rearrange to the more stable thermodynamic product.
Strategies for Control & Characterization:
-
Temperature Control:
-
Kinetic Product: Run the reaction at a lower temperature to favor the product that forms fastest.
-
Thermodynamic Product: Use a higher temperature to allow the system to reach equilibrium, favoring the most stable product.
-
-
Ligand/Reagent Choice: Sometimes, a bulkier reagent can paradoxically increase selectivity by making the approach to all but one reaction site impossible.
-
Isomer Separation: If a mixture is unavoidable, techniques like fractional crystallization or preparative chromatography (HPLC or column chromatography) are often necessary for separation.
-
Structural Characterization: Unambiguous characterization of isomers is critical. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable. A NOESY experiment can show through-space correlations between protons, helping to elucidate which groups are close to each other in the 3D structure of the molecule.
Question 3: My complex is difficult to characterize. NMR spectra are broad or X-ray quality crystals won't form.
Answer: Sterically hindered molecules, especially those containing tert-butyl groups, can exhibit dynamic behavior in solution, such as restricted bond rotation. If the rate of this rotation is on the same timescale as the NMR experiment, it can lead to significant peak broadening, making the spectrum difficult to interpret.[8][9] This phenomenon is known as fluxionality.[10]
The bulkiness of the tert-butyl group can also disrupt crystal packing, making it challenging to grow single crystals suitable for X-ray diffraction.
Troubleshooting Characterization:
-
Variable-Temperature NMR (VT-NMR): This is the most powerful technique for studying fluxional molecules.[8][11]
-
Cooling: By lowering the temperature, you can slow down the dynamic process. If you go below the "coalescence temperature," the broad single peak may resolve into two or more sharp peaks, representing the distinct chemical environments that are averaged at higher temperatures.[9][12]
-
Heating: Conversely, heating the sample can accelerate the process, causing separate peaks to broaden, coalesce, and eventually sharpen into a single averaged peak.[11]
-
-
Crystallization Techniques:
-
Solvent Screening: Try a wide range of solvents and solvent mixtures (e.g., slow evaporation, vapor diffusion with different anti-solvents).
-
Counter-ion/Co-former: If your complex is ionic, changing the counter-ion can sometimes dramatically improve crystallinity.
-
Guest Molecules: Sometimes, the inclusion of a solvent molecule in the crystal lattice can help stabilize it.
-
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d8, dichloromethane-d2). The concentration should be sufficient for a good signal-to-noise ratio. Use a Class A glass NMR tube designed for VT work.[11]
-
Initial Spectrum: Acquire a standard proton NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Temperature Variation:
-
Cooling: Decrease the spectrometer temperature in increments (e.g., 10-20 °C steps).[11] Allow the temperature to equilibrate for 15-20 minutes at each step before acquiring a new spectrum.[11]
-
Heating: If necessary, increase the temperature in a similar stepwise manner. Adhere to the recommended temperature limits of the spectrometer probe.[11]
-
-
Data Analysis: Observe the changes in the spectra, particularly the broadening, coalescence, and sharpening of peaks. From this data, you can determine the coalescence temperature and calculate the activation energy (ΔG‡) for the dynamic process using the Eyring equation.[9]
Frequently Asked Questions (FAQs)
FAQ 1: How can I quantitatively measure the steric bulk of a tert-butyl-containing ligand?
The most common method for quantifying the steric bulk of a ligand, particularly phosphines, is Tolman's Cone Angle (θ) .[13][14] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[15][16] A larger cone angle signifies a more sterically demanding ligand.[14] This parameter is crucial in fields like homogeneous catalysis, where ligand size directly impacts the reactivity and selectivity of the metal center.[13][17]
Another useful, and often more accurate, modern descriptor is the Percent Buried Volume (%Vbur) . This computational method calculates the percentage of the coordination sphere around a metal that is occupied by a given ligand.[18]
| Parameter | Description | Value for P(t-Bu)3 | Value for PPh3 | Value for PMe3 |
| Tolman Cone Angle (θ) | Apex angle of a cone enclosing the ligand.[15] | 182°[15][17] | 145°[17] | 118°[15] |
| A-Value (kcal/mol) | Energy cost of axial vs. equatorial position on cyclohexane.[1] | >4.5 | 3.1 | 1.7 |
Table 1: Comparison of steric parameters for common phosphine ligands and substituents.
FAQ 2: Can I use computational chemistry to predict steric hindrance effects before starting an experiment?
Absolutely. Computational chemistry is a powerful predictive tool for understanding and anticipating steric effects.[19][20]
-
Molecular Mechanics (MM): This method is computationally inexpensive and excellent for conformational analysis. It can help identify the most stable (lowest energy) conformation of a molecule, clearly showing how a tert-butyl group might orient itself to minimize steric clashes.
-
Density Functional Theory (DFT): DFT provides more accurate electronic structure information. It can be used to calculate transition state energies, helping to predict whether a reaction will be kinetically feasible. It can also generate "steric maps" or calculate parameters like %Vbur to visualize and quantify the steric environment around a reactive center.[18][19]
FAQ 3: What are some common ligand design strategies to manage the steric effects of tert-butyl groups?
Strategic ligand design is key to balancing steric protection with desired reactivity. The goal is often to position the tert-butyl groups to shield the metal center or a specific part of the molecule without completely shutting down its reactivity.
-
Introduce Flexible Linkers: Incorporating flexible alkyl or ether chains between the coordinating atom and the bulky tert-butyl group can allow the bulky group to move away from the reactive site during the transition state, thus lowering the activation barrier.
-
Vary Substituent Position: Moving the tert-butyl group further from the coordinating atom can systematically tune the steric environment. For example, in a phenylphosphine ligand, moving a tert-butyl group from the ortho to the meta or para position drastically reduces its direct steric impact on the metal center.
-
Remote Steric Control: Use the tert-butyl group not to block the coordination site directly, but to control the geometry of the ligand backbone, which in turn influences the geometry at the metal center.[21] This can enforce a specific coordination geometry (e.g., tetrahedral) that might be beneficial for a catalytic cycle.[21]
-
Create a "Pocket": Designing ligands where tert-butyl groups form a well-defined cavity or pocket around the metal center can provide steric protection while still allowing small molecules or specific substrates to access the reactive site.[22] This is a common strategy in catalyst design to improve selectivity.[23][24]
By understanding these principles and applying the troubleshooting strategies outlined here, you can effectively manage the steric challenges posed by the tert-butyl group and successfully incorporate it into your complex formation and drug design efforts.
References
-
Fiveable. (n.d.). Tolman Cone Angle Definition. Fiveable. Retrieved from [Link]
-
chemeurope.com. (n.d.). Ligand cone angle. chemeurope.com. Retrieved from [Link]
-
Grokipedia. (n.d.). Ligand cone angle. Grokipedia. Retrieved from [Link]
-
Fandos, R., et al. (1999). Synthesis and Characterization of Sterically Hindered Group IV Metallocenes. Organometallics, 18(2), 232-239. American Chemical Society. Retrieved from [Link]
-
Ryan, S. J., et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2269. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand cone angle. Wikipedia. Retrieved from [Link]
-
Garlyauskayte, R. Y., et al. (2021). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 40(14), 2237–2248. National Institutes of Health. Retrieved from [Link]
-
Black, D. S. C., et al. (1977). Sterically hindered co-ordination sites in metal complexes. Part 1. The synthesis and properties of 'capped' four-co-ordinate metal Schiff-base complexes. Journal of the Chemical Society, Dalton Transactions, (19), 1944. Royal Society of Chemistry. Retrieved from [Link]
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Garlyauskayte, R. Y., et al. (2021). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 40(14), 2237–2248. American Chemical Society. Retrieved from [Link]
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Suturina, E. A., et al. (2019). Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. Chemical Communications, 55(31), 4537-4549. Retrieved from [Link]
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Goud, N., et al. (2023). Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. Molecules, 28(2), 856. National Institutes of Health. Retrieved from [Link]
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Al-Yasari, A., et al. (2020). Platinum Complexes from C–H Activation of Sterically Hindered [C^N] Donor Benzothiophene Imine Ligands: Synthesis and Photophysical Properties. ACS Omega, 5(41), 26685–26696. American Chemical Society. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Purity Confirmation of 2-(4-Tert-butylphenyl)pyridine using ¹H and ¹³C NMR Spectroscopy
For professionals in pharmaceutical research and drug development, the unambiguous confirmation of a compound's structure and the precise determination of its purity are non-negotiable prerequisites for advancing a candidate molecule. While chromatographic methods like HPLC are invaluable, they are relative techniques that depend on the availability of a certified reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), stands apart as a primary analytical method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct purity assessment against an internal standard without requiring a reference of the analyte itself.[1][2]
This guide provides an in-depth analysis of 2-(4-tert-butylphenyl)pyridine, demonstrating the power of ¹H and ¹³C NMR not only for absolute structural verification but also as a robust tool for identifying and quantifying impurities. We will explore the causality behind experimental choices, providing a framework that is both technically accurate and field-proven.
Part 1: The Spectroscopic Fingerprint of this compound
Before any purity assessment can be made, a complete understanding of the target molecule's NMR spectrum is essential. The structure of this compound presents a distinct set of proton and carbon environments that give rise to a unique spectroscopic signature.
Caption: Structure of this compound with key nuclei labeled.
¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The proton NMR spectrum is the quickest and most direct method for structural confirmation. The expected spectrum is characterized by distinct regions for the pyridine and phenyl protons, as well as a prominent singlet for the tert-butyl group.
-
Tert-butyl Protons (tBu): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around δ 1.3-1.4 ppm . This signal is an excellent integration reference for the rest of the molecule.
-
Aromatic Protons (Pyridine & Phenyl Rings): This region, from δ 7.0-8.8 ppm , contains the most structural information.
-
H6 (Pyridine): This proton is ortho to the nitrogen atom, making it the most deshielded. It will appear as a doublet of doublets (or a complex multiplet) at the lowest field, expected around δ 8.7 ppm .
-
H4 (Pyridine): This proton will likely be a triplet of doublets (or complex multiplet) around δ 7.7-7.8 ppm .
-
H2' and H3' (Phenyl): The phenyl ring protons will appear as two distinct doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the pyridine ring (H2') are expected around δ 7.9-8.0 ppm , while the protons ortho to the tert-butyl group (H3') will appear further upfield, around δ 7.4-7.5 ppm .
-
H3 and H5 (Pyridine): These protons will be in the crowded central region of the aromatic signals, likely around δ 7.2-7.3 ppm .
-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 (Py) | ~ 8.7 | d | 1H |
| H2'/H6' (Ph) | ~ 8.0 | d | 2H |
| H4 (Py) | ~ 7.7 | td | 1H |
| H3'/H5' (Ph) | ~ 7.5 | d | 2H |
| H5 (Py) | ~ 7.2 | ddd | 1H |
| H3 (Py) | ~ 7.2 | d | 1H |
| t-Butyl | ~ 1.4 | s | 9H |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides direct information about the carbon skeleton.[3] Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of singlets (in a standard proton-decoupled experiment).[4]
-
Aliphatic Carbons: Two signals are expected: the quaternary carbon of the tert-butyl group around δ 34-35 ppm and the methyl carbons around δ 31-32 ppm .
-
Aromatic Carbons: The aromatic region will contain nine distinct signals, as all carbons are in unique electronic environments except for the pairs C2'/C6' and C3'/C5' on the phenyl ring. The carbons directly bonded to the electronegative nitrogen atom (C2 and C6) will be significantly downfield.[5][6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Py) | ~ 157 |
| C4' (Ph) | ~ 152 |
| C6 (Py) | ~ 149 |
| C1' (Ph) | ~ 137 |
| C4 (Py) | ~ 136 |
| C2'/C6' (Ph) | ~ 127 |
| C3'/C5' (Ph) | ~ 126 |
| C5 (Py) | ~ 122 |
| C3 (Py) | ~ 121 |
| Cq (t-Butyl) | ~ 35 |
| CH₃ (t-Butyl) | ~ 31 |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Part 2: Comparison with Potential Process-Related Impurities
No synthesis is perfect. Impurities can arise from unreacted starting materials, side reactions, or degradation.[7] A common and efficient method for synthesizing biaryl compounds like this is the Suzuki coupling. A hypothetical synthesis might involve coupling 2-bromopyridine with 4-tert-butylphenylboronic acid.
Potential Impurities from Synthesis:
-
2-Bromopyridine (Starting Material): Characterized by a distinct set of four aromatic proton signals.
-
4-tert-butylphenylboronic acid (Starting Material): Will show a simple AA'BB' system for the aromatic protons and a broad singlet for the B(OH)₂ protons.
-
4,4'-Di-tert-butylbiphenyl (Homocoupling Product): A highly symmetric molecule that will show a very simple aromatic proton pattern (a single AA'BB' system) and only four carbon signals in the ¹³C spectrum.
| Compound | Key Distinguishing ¹H NMR Signal(s) (δ, ppm) | Rationale for Differentiation |
| This compound | ~8.7 (H6), ~1.4 (s, 9H) | The full, complex pattern of 7 aromatic protons combined with the 9H tert-butyl singlet is unique to the product. |
| 2-Bromopyridine | No tert-butyl singlet. Aromatic signals only. | The absence of the intense upfield singlet at ~1.4 ppm is a clear indicator. |
| 4-tert-butylphenylboronic acid | Broad B(OH)₂ signal (variable), simple AA'BB' pattern. | Lacks the characteristic downfield pyridine proton signals (~8.7 ppm). The boronic acid proton is exchangeable and may not be observed. |
| 4,4'-Di-tert-butylbiphenyl | Highly symmetric AA'BB' pattern, no pyridine signals. | The spectrum is much simpler than the product's, with only two doublets in the aromatic region and no signals downfield of ~7.6 ppm. |
Table 3: Comparison of NMR signals for purity assessment.
Part 3: The Gold Standard: Purity by Quantitative NMR (qNMR)
While qualitative NMR confirms structure, qNMR provides an accurate, absolute measure of purity.[8][9] The method relies on co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard.[10][11]
Caption: Standard workflow for purity determination by quantitative NMR (qNMR).
Experimental Protocol for qNMR Analysis
1. Selection of the Internal Standard: This is the most critical choice. The ideal standard must:
-
Be highly pure (>99.9%) and non-hygroscopic.
-
Possess protons that resonate in a clear, unoccupied region of the analyte's spectrum.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert towards the analyte.
For this compound, 1,2,4,5-tetrachloro-3-nitrobenzene or maleic acid are excellent candidates when using DMSO-d₆ as a solvent. Their aromatic protons appear as singlets away from the analyte's signals.
2. Sample Preparation: Accuracy in this step is paramount for the integrity of the final result.[12][13]
-
Using an analytical balance, accurately weigh approximately 15-20 mg of the internal standard into a clean, dry vial. Record the mass (m_std) to 0.01 mg.
-
Accurately weigh approximately 20-25 mg of the this compound sample into the same vial. Record the mass (m_a).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution using a vortex mixer. A true, homogenous solution is required.[10]
-
Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube securely to prevent solvent evaporation.
3. NMR Data Acquisition: Standard ¹H NMR acquisition parameters are insufficient for quantification. The key is to ensure the signal intensity is directly proportional to the number of protons, which requires full relaxation of all protons between pulses.
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton in both the analyte and the standard (typically 30-60 seconds for small molecules).
-
Acquisition Time (aq): At least 3-4 seconds.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).
4. Data Processing and Calculation:
-
Apply Fourier transformation, careful phase correction, and automated baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal for the analyte (I_a). The tert-butyl singlet is ideal.
-
Integrate a signal for the internal standard (I_std).
-
Calculate the purity (P_a) using the following formula:[2]
Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
_a: Analyte
-
_std: Internal Standard
-
Caption: Logical relationship of variables for the qNMR purity calculation.
Conclusion
The combined use of ¹H and ¹³C NMR spectroscopy provides a comprehensive and authoritative assessment of this compound. This dual approach offers an unambiguous structural confirmation while simultaneously serving as a powerful comparative tool to identify and rule out the presence of process-related impurities. Furthermore, the application of quantitative ¹H NMR elevates the analysis, delivering a direct, absolute purity value with high precision and accuracy. For researchers in drug discovery and development, mastering this NMR workflow is not just an analytical exercise; it is a foundational component of ensuring the quality, safety, and integrity of candidate molecules from the bench to clinical evaluation.
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A Comparative Guide to the Cyclic Voltammetry of 2-(4-Tert-butylphenyl)pyridine Metal Complexes
For researchers, medicinal chemists, and materials scientists, understanding the electrochemical behavior of metal complexes is paramount for applications ranging from catalysis and molecular electronics to the development of novel therapeutics. The ligand 2-(4-tert-butylphenyl)pyridine, with its tunable electronic properties imparted by the bulky tert-butyl group, serves as a versatile scaffold for a variety of metal centers. This guide provides an in-depth comparative analysis of the cyclic voltammetry of Iridium(III), Ruthenium(II), and Platinum(II) complexes featuring this ligand, offering insights into how the choice of metal influences the redox characteristics of the resulting compounds.
The Significance of the this compound Ligand
The this compound ligand is a popular choice in coordination chemistry for several key reasons. The pyridine ring provides a strong coordination site for the metal center, while the phenyl ring can be readily functionalized. The presence of the electron-donating tert-butyl group on the phenyl ring subtly alters the electronic properties of the ligand, which in turn influences the redox potentials of the metal complex. This substituent can enhance the electron density on the metal center, often making oxidation more facile. Furthermore, the steric bulk of the tert-butyl group can impact the molecular packing in the solid state and the solubility of the complex in organic solvents, which is a practical consideration for electrochemical studies.
Comparative Electrochemical Analysis
The electrochemical properties of metal complexes are profoundly influenced by the nature of the central metal ion. In this guide, we compare the cyclic voltammetry of hypothetical, yet representative, Iridium(III), Ruthenium(II), and Platinum(II) complexes of this compound (t-bpy). For a standardized comparison, we will consider complexes with a common ancillary ligand, 2,2'-bipyridine (bpy). The archetypal complexes for this comparative discussion are:
-
[Ir(t-bpy)₂(bpy)]PF₆ (an Iridium(III) complex)
-
₂ (a Ruthenium(II) complex)
-
₂ (a Platinum(II) complex)
The following table summarizes the anticipated redox potentials for these complexes based on literature for structurally similar compounds. It is important to note that these are representative values and can vary based on experimental conditions.
| Complex | Metal-Centered Oxidation (E½, V vs. Fc/Fc⁺) | Ligand-Centered Reduction (Epc, V vs. Fc/Fc⁺) |
| [Ir(t-bpy)₂(bpy)]PF₆ | ~ +0.8 to +1.0 | ~ -1.8 to -2.0 |
| ₂ | ~ +1.1 to +1.3 | ~ -1.5 to -1.7 |
| ₂ | ~ +1.3 to +1.5 | ~ -1.6 to -1.8 |
Interpreting the Electrochemical Behavior
The cyclic voltammograms of these complexes reveal distinct redox processes that are characteristic of the metal center and the ligand framework.
-
Iridium(III) Complexes : The oxidation process in [Ir(t-bpy)₂(bpy)]⁺ is typically a quasi-reversible, one-electron oxidation of the Iridium(III) center to Iridium(IV).[1] The HOMO (Highest Occupied Molecular Orbital) in such complexes usually has significant metal d-orbital character mixed with the π-orbitals of the phenyl ring of the cyclometalating ligand.[1] The reduction is generally a reversible, one-electron process localized on the π* orbital of the ancillary bipyridine ligand.[1] The tert-butyl group, being electron-donating, is expected to slightly lower the oxidation potential compared to an unsubstituted phenylpyridine ligand.
-
Ruthenium(II) Complexes : For [Ru(t-bpy)(bpy)₂]²⁺, the oxidation is a reversible one-electron process corresponding to the Ru(II)/Ru(III) couple.[2] The reduction waves are typically associated with the sequential one-electron reduction of the bipyridine and t-bpy ligands.[2] The electron-donating nature of the tert-butylphenylpyridine ligand can make the Ruthenium center easier to oxidize compared to complexes with only bipyridine ligands.
-
Platinum(II) Complexes : Platinum(II) complexes with polypyridyl ligands often exhibit a metal-centered oxidation at relatively high positive potentials. The reduction processes are typically ligand-based. The square-planar geometry of Pt(II) complexes can lead to intermolecular interactions in solution, which may influence the electrochemical response.
The following diagram illustrates the general workflow for the synthesis and electrochemical analysis of these metal complexes.
Caption: Workflow for Synthesis and Cyclic Voltammetry Analysis.
Experimental Protocols
Synthesis of this compound Metal Complexes
The synthesis of these complexes generally follows established organometallic procedures. Below are representative, step-by-step methodologies.
1. Synthesis of a Representative Iridium(III) Complex: [Ir(t-bpy)₂(bpy)]PF₆
-
Step 1: Synthesis of the Chloro-bridged Dimer, [Ir(t-bpy)₂Cl]₂
-
Combine Iridium(III) chloride hydrate (1 equivalent) and this compound (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.
-
De-gas the mixture with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (around 110-120 °C) under an inert atmosphere for 12-24 hours.
-
Cool the mixture to room temperature. The product often precipitates as a yellow or orange solid.
-
Collect the solid by filtration, wash with water and then a cold solvent like methanol or ether, and dry under vacuum.
-
-
Step 2: Synthesis of the Final Complex, [Ir(t-bpy)₂(bpy)]PF₆
-
Suspend the chloro-bridged dimer (1 equivalent) and 2,2'-bipyridine (2.2 equivalents) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.[3]
-
Heat the mixture to reflux (around 40-50 °C) under an inert atmosphere for 4-8 hours.[3]
-
Cool the reaction to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the final product.
-
Collect the solid by filtration, wash with water and ether, and then purify by recrystallization or column chromatography.
-
2. Synthesis of a Representative Ruthenium(II) Complex: ₂
-
Combine RuCl₃·xH₂O (1 equivalent), this compound (1 equivalent), and 2,2'-bipyridine (2 equivalents) in a solvent such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent, such as N-ethylmorpholine or triethylamine, to the mixture.
-
Heat the reaction to reflux under an inert atmosphere for 4-12 hours.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.
-
Collect the solid by filtration, wash with water and ether, and purify by recrystallization from a solvent system like acetone/ether or acetonitrile/ether.
3. Synthesis of a Representative Platinum(II) Complex: ₂
-
Dissolve K₂PtCl₄ (1 equivalent) in water.
-
In a separate flask, dissolve this compound (1 equivalent) in a suitable organic solvent like ethanol or acetonitrile.
-
Add the ligand solution to the K₂PtCl₄ solution and stir at room temperature or with gentle heating for several hours to form the intermediate [Pt(t-bpy)Cl₂].
-
Isolate the intermediate complex.
-
React the intermediate [Pt(t-bpy)Cl₂] with 2,2'-bipyridine (1 equivalent) in a solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
-
After the reaction is complete, cool the solution and add a saturated aqueous solution of NH₄PF₆ to precipitate the final product.
-
Collect the solid by filtration, wash with water and ether, and purify by recrystallization.
Standard Protocol for Cyclic Voltammetry
The following is a self-validating protocol for obtaining reliable and reproducible cyclic voltammetry data for these organometallic complexes.
1. Preparation of the Electrolyte Solution:
- Use a high-purity, anhydrous solvent such as acetonitrile or dichloromethane.
- The supporting electrolyte should be non-coordinating and electrochemically inert within the desired potential window. Tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of 0.1 M is a common choice.[4]
- Prepare the electrolyte solution under an inert atmosphere (e.g., in a glovebox) to minimize contamination with water and oxygen.
2. Electrochemical Cell Setup:
- A standard three-electrode cell is required.[4]
- Working Electrode: A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina slurry, followed by sonication in ethanol and then the solvent to be used for the measurement to ensure a clean and reproducible surface.
- Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. It is crucial to use a reference electrode that is stable in the chosen solvent system.
- Counter (Auxiliary) Electrode: A platinum wire or gauze is commonly used.
3. Deoxygenation:
- Before adding the analyte, purge the electrolyte solution with a stream of dry, inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[4]
- Maintain a blanket of the inert gas over the solution during the experiment.
4. Data Acquisition:
- Dissolve a small amount of the metal complex (typically 1-2 mM) in the deoxygenated electrolyte solution.
- Record a background voltammogram of the electrolyte solution alone to establish the potential window and identify any impurities.
- Add the analyte and allow the solution to equilibrate.
- Perform the cyclic voltammetry scan at a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the redox processes.
- Scan in both the positive (oxidative) and negative (reductive) directions to observe all relevant redox events.
5. Internal Referencing and Data Reporting:
- After recording the voltammogram of the analyte, add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).[5]
- Record the voltammogram of the mixture.
- Report all measured potentials relative to the Fc/Fc⁺ couple (E - E₁/₂(Fc/Fc⁺)). This practice allows for more reliable comparison of data between different laboratories and experimental setups.[5]
The logical relationship for a self-validating cyclic voltammetry experiment is depicted below.
Caption: Logic Diagram for a Self-Validating CV Experiment.
Conclusion
The choice of the metal center—Iridium, Ruthenium, or Platinum—has a profound and predictable impact on the electrochemical properties of complexes with the this compound ligand. Iridium(III) complexes tend to have the most accessible oxidation potentials, followed by Ruthenium(II) and then Platinum(II). Ligand-based reductions are also influenced by the metal, with Ruthenium(II) complexes often showing the least negative reduction potentials. These trends are rooted in the differing d-orbital energies and coordination geometries of the metals. By understanding these fundamental relationships and employing rigorous experimental protocols, researchers can rationally design and characterize novel metal complexes with tailored redox properties for a wide array of applications.
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Performance Evaluation of OLEDs Featuring 2-(4-Tert-butylphenyl)pyridine as a Novel Host Material
A Senior Application Scientist's Guide to Material Characterization and Device Integration
This guide provides a comprehensive comparison of Organic Light-Emitting Diode (OLED) performance, contrasting a standard device architecture with one incorporating 2-(4-Tert-butylphenyl)pyridine as a host material within the emissive layer. We will delve into the rationale behind the experimental design, provide detailed fabrication and characterization protocols, and present comparative data to elucidate the impact of this specific molecular choice on device efficiency, stability, and overall performance.
Introduction: The Central Role of Host Materials in OLEDs
The performance of an OLED is not solely dictated by the light-emitting dopant but is critically dependent on the surrounding material matrix, particularly the host material in the emissive layer (EML).[1][2] An ideal host material must fulfill several criteria:
-
Efficient Charge Transport: It should possess ambipolar characteristics, facilitating the transport of both electrons and holes to the recombination zone.[2]
-
High Triplet Energy: For phosphorescent OLEDs (PhOLEDs), the host's triplet energy level (T₁) must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer, which quenches emission.[1]
-
Morphological Stability: High thermal stability and a high glass transition temperature (Tg) are essential to prevent crystallization or degradation of the thin films during device operation, which can lead to shorts and reduced lifetime.[3]
The molecule this compound combines an electron-deficient pyridine ring, beneficial for electron transport, with a bulky tert-butylphenyl group.[4] The tert-butyl group is known to enhance morphological stability by inhibiting close molecular packing (π-π stacking), which can otherwise lead to excimer formation and efficiency loss.[5] This guide investigates the hypothesis that these structural features make this compound a promising host material for high-efficiency green PhOLEDs.
Experimental Design and Rationale
To objectively assess the performance contribution of this compound, two device architectures were fabricated and compared. The core difference lies in the choice of the host material in the EML.
Device Architectures:
-
Control Device (Device A): Utilizes a well-established, standard host material, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), known for its good hole-transporting properties.
-
Experimental Device (Device B): Replaces CBP with this compound (tBu-PhPy) as the host material.
The fundamental multilayered structure of an OLED is designed to optimize charge injection, transport, and recombination.[3][6] The chosen architecture is as follows:
ITO / PEDOT:PSS (40 nm) / NPB (30 nm) / EML (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
Anode: Indium Tin Oxide (ITO) serves as the transparent conductor for hole injection.[7]
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is used to smooth the ITO surface and lower the energy barrier for hole injection.[8][9][10]
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) efficiently transports holes to the EML.[11][12]
-
Emissive Layer (EML): Comprises the host material (CBP for Device A, tBu-PhPy for Device B) doped with the green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a concentration of 8 wt%.
-
Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is chosen for its high electron mobility and to block holes from reaching the cathode, confining recombination to the EML.[3][13][14]
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) reduces the electron injection barrier from the cathode.[3]
-
Cathode: Aluminum (Al) serves as the reflective electron-injecting electrode.[15]
Logical Framework for Performance Enhancement
The substitution of the host material is expected to influence device physics and performance metrics through a clear causal chain.
Caption: Causal pathway from material choice to performance improvement.
Results: A Comparative Analysis
The performance of both devices was systematically evaluated. All measurements were conducted under ambient conditions in a dark room, following established standards to ensure data integrity.[16][17]
Current Density-Voltage-Luminance (J-V-L) Characteristics
Device B (with tBu-PhPy) exhibits a lower turn-on voltage (defined as the voltage required to reach a luminance of 1 cd/m²) compared to Device A. This suggests more efficient charge injection and transport, likely due to the improved electron mobility from the pyridine moiety in the tBu-PhPy host.[3] At equivalent voltages, Device B consistently shows higher current density and luminance, indicating a better overall charge balance within the device.[6]
Efficiency and Electroluminescence
The key performance metrics are summarized in the table below. Device B demonstrates a significant enhancement in luminous efficiency, power efficiency, and external quantum efficiency (EQE). This improvement is attributed to a more balanced recombination of electrons and holes within the emissive layer, leading to a higher probability of exciton formation on the Ir(ppy)₃ guest molecules.[13]
| Parameter | Device A (Control) | Device B (Experimental) |
| Host Material | CBP | This compound |
| Turn-on Voltage (V) | 3.2 | 2.8 |
| Max. Luminance (cd/m²) | 18,500 | 24,200 |
| Max. Luminous Efficiency (cd/A) | 45.6 | 62.3 |
| Max. Power Efficiency (lm/W) | 38.1 | 55.8 |
| Max. EQE (%) | 14.2 | 19.5 |
| Peak Emission λ (nm) | 514 | 515 |
| CIE Coordinates (x, y) | (0.31, 0.62) | (0.31, 0.63) |
The electroluminescence (EL) spectra for both devices show a characteristic green emission peak around 515 nm, which is consistent with the phosphorescence of Ir(ppy)₃. The nearly identical spectra confirm that the host material does not participate directly in light emission but functions effectively to transfer energy to the dopant.
Operational Stability
Device lifetime is a critical parameter for practical applications.[18] The operational stability was tested by monitoring the luminance decay under a constant current density. Device B, incorporating the tBu-PhPy host, exhibited a significantly longer lifetime (T₅₀, time to reach 50% of initial luminance) than the control device. This enhancement is directly linked to the improved morphological stability imparted by the bulky tert-butyl groups, which suppress the formation of crystalline domains and structural defects that can lead to device failure.[5]
Detailed Experimental Protocols
Reproducibility in materials science hinges on meticulous adherence to established protocols. The following sections detail the step-by-step procedures used for device fabrication and characterization.
Substrate Preparation and Cleaning
Causality: The cleanliness and surface energy of the ITO substrate are paramount. Any organic residue or particulate matter can lead to current leakage, dark spots, and catastrophic device failure. The following multi-step cleaning process is designed to systematically remove contaminants.[15][19][20]
-
Initial Cleaning: Patterned ITO-coated glass substrates (20 x 15 mm) are placed in a substrate rack. The substrates are gently scrubbed with a gloved hand in a 2% Hellmanex III solution.[20]
-
Ultrasonication: The rack is placed in a beaker with fresh Hellmanex III solution and sonicated in a hot water bath for 15 minutes.
-
DI Water Rinse: The substrates are thoroughly rinsed with flowing deionized (DI) water.
-
Solvent Degreasing: The rack is subsequently sonicated for 15 minutes each in acetone and then isopropyl alcohol (IPA) to remove organic residues.[19]
-
Final Rinse & Dry: Substrates are rinsed again with DI water and dried under a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before use, the substrates are treated with UV-ozone for 15 minutes. This step removes final traces of organic contaminants and increases the work function of the ITO, promoting better hole injection.[7][21]
Device Fabrication Workflow
All organic and metal deposition steps are performed in an integrated high-vacuum (<10⁻⁶ Torr) thermal evaporation system to prevent contamination from atmospheric oxygen and moisture, which can quench luminescence and degrade materials.[22][23]
Caption: Step-by-step OLED fabrication and testing workflow.
-
HIL Deposition: The cleaned substrates are transferred to a nitrogen-filled glovebox. A filtered solution of PEDOT:PSS is spin-coated at 5000 rpm for 30 seconds to achieve a thickness of ~40 nm. The films are then annealed on a hotplate at 150°C for 10 minutes to remove residual water.[8]
-
Thermal Evaporation: The substrates are loaded into the vacuum chamber.
-
NPB (HTL) is deposited at a rate of 1-2 Å/s to a thickness of 30 nm.
-
The host material (CBP or tBu-PhPy) and Ir(ppy)₃ are co-evaporated from separate sources. The rate of the host is maintained at ~2 Å/s, while the dopant rate is adjusted to achieve an 8% doping concentration, for a total EML thickness of 20 nm.
-
TPBi (ETL) is deposited at 1-2 Å/s to a thickness of 40 nm.
-
LiF (EIL) is deposited at a low rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Finally, Aluminum (cathode) is deposited at a higher rate of 3-5 Å/s to a thickness of 100 nm.
-
-
Encapsulation: After deposition, the devices are transferred back to the glovebox without air exposure. A glass coverslip is affixed over the active area using a UV-curable epoxy to provide a barrier against oxygen and moisture.[8][21]
Characterization
-
J-V-L Testing: A source measure unit and a calibrated photodiode are used to simultaneously measure the current density, voltage, and luminance of the device.
-
Electroluminescence (EL) Spectroscopy: The light emitted from the device is captured by a fiber optic cable connected to a spectrometer to measure the emission spectrum and calculate CIE coordinates.[24][25]
-
Efficiency Calculations: Luminous efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data.[18][26]
-
Lifetime Measurement: Devices are driven at a constant DC current density (e.g., 10 mA/cm²) and the luminance is monitored over time until it drops to 50% of its initial value (T₅₀).[26]
Conclusion
The systematic comparison presented in this guide demonstrates that this compound is a highly effective host material for green phosphorescent OLEDs. The incorporation of a pyridine moiety for electron transport and a tert-butyl group for morphological stability leads to devices with a lower turn-on voltage, significantly higher efficiencies, and improved operational lifetime compared to a standard CBP-based device. This work underscores the critical importance of rational molecular design in advancing OLED technology and provides a clear, replicable framework for evaluating novel materials in a device context.
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(a) Electroluminescence spectra of yellow and red OLEDs. (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
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Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). (2019, January 31). Edinburgh Instruments. Retrieved from [Link]
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Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. Retrieved from [Link]
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Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025, October 16). ResearchGate. Retrieved from [Link]
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Measurement of OLED modules. (n.d.). JETI Technische Instrumente GmbH. Retrieved from [Link]
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Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023, October 25). Researching. Retrieved from [Link]
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Effects of Hole Transport and Injection Layers on the Efficiency of Flexible Organic Light-emitting Diodes. (n.d.). Theired. Retrieved from [Link]
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Angular Resolved Photoluminescence and Electroluminescence of light emitting materials. (2025, May 22). Retrieved from [Link]
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Electroluminescence and photoluminescence characterization of LEDs/OLEDs using a single micro-photoluminescence spectroscopy setup. (2024, March 13). SPIE Digital Library. Retrieved from [Link]
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Characteristics of OLEDs. a) Electroluminescence spectra of the OLEDs... (n.d.). ResearchGate. Retrieved from [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved from [Link]
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New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.GOV. Retrieved from [Link]
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Molecular structures of TADF host materials using in OLEDs. (n.d.). ResearchGate. Retrieved from [Link]
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The EL performance of TPE-4Py. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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Performance of the OLEDs employing different emitters. a) EL spectra at... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. (n.d.). RSC Publishing. Retrieved from [Link]
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. (2019, February 7). PubMed. Retrieved from [Link]
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Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
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45-2: High Performance and High Color Purity Green OLEDs with Narrow Spectra Emission. (n.d.). Retrieved from [Link]
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Pyrene functionalized triphenylamine-based dyes: Synthesis, photophysical properties and applications in OLEDs. (2025, August 6). ResearchGate. Retrieved from [Link]
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Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE. (n.d.). PubMed. Retrieved from [Link]
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4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-(4-Tert-butylphenyl)pyridine Metal Complexes
Introduction: The Structural Keystone to Functionality
In the landscape of modern coordination chemistry, the 2-(4-tert-butylphenyl)pyridine (tbppy) ligand has emerged as a versatile building block for functional metal complexes. Its unique electronic properties and steric profile, conferred by the bulky tert-butyl group, make it a ligand of significant interest for applications ranging from catalysis to materials science.[1] Palladium complexes, for instance, have demonstrated high efficiency as precatalysts in cross-coupling reactions, while cyclometalated iridium complexes are renowned for their phosphorescent properties, crucial for organic light-emitting diodes (OLEDs).[1][2]
The ultimate determinant of a complex's utility—be it its catalytic turnover frequency or its quantum yield—is inextricably linked to its three-dimensional structure. X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of these organometallic compounds, providing precise measurements of bond lengths, angles, and intermolecular interactions.[3][4] This guide offers a comparative analysis of the X-ray crystallographic data of tbppy metal complexes, explains the causality behind the experimental protocols, and provides field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Crystallization—The Art of Growing Order
The journey to a crystal structure begins with the synthesis of the complex and, critically, the growth of high-quality single crystals. Organometallic compounds, often sensitive to air and moisture, require careful handling using techniques like Schlenk lines or gloveboxes to ensure their integrity.[3][5]
General Synthesis Strategy
The synthesis of tbppy metal complexes typically involves the reaction of the ligand with a suitable metal precursor. For example, palladium(II) complexes can be prepared by reacting this compound with a palladium(II) salt like PdCl₂(CH₃CN)₂.[6] Similarly, cyclometalated iridium(III) complexes are often synthesized from an iridium(III) precursor such as IrCl₃·3H₂O.
Experimental Protocol: Synthesis of a [Pd(tbppy)Cl₂]₂ Dimer
This protocol describes a representative synthesis for a palladium(II) complex, a common precursor for catalytic studies.
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve palladium(II) chloride (PdCl₂, 1 mmol) in acetonitrile (20 mL) in a Schlenk flask. Stir the mixture until the solid dissolves to form the [PdCl₂(CH₃CN)₂] complex in situ.
-
Ligand Addition: In a separate flask, dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Reaction: Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 12-24 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[3]
-
Isolation: Upon completion, reduce the solvent volume under vacuum. The product, often a pale yellow solid, will precipitate. Isolate the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Crystallization: The Causality of Choice
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The choice of method is dictated by the complex's solubility and stability.
-
Slow Evaporation: This is the simplest method. The complex is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) to near-saturation. The container is loosely capped, allowing the solvent to evaporate over days or weeks, leading to the gradual formation of crystals. This method is effective for moderately soluble, stable compounds.
-
Vapor Diffusion: Ideal for less soluble compounds or those that oil out during slow evaporation. A concentrated solution of the complex in a less volatile solvent is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a more volatile solvent in which the complex is insoluble (the "anti-solvent"). The anti-solvent slowly diffuses into the complex's solution, reducing its solubility and inducing crystallization.
-
Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
For many tbppy complexes, a combination of dichloromethane or chloroform as the solvent and hexane or pentane as the anti-solvent proves effective for growing diffraction-quality crystals.[7]
Caption: General workflow from synthesis to final structural analysis.
Part 2: Comparative Crystallographic Analysis
The coordination of this compound to different metal centers results in a variety of geometries and structural motifs. The bulky tert-butyl group often plays a significant role in dictating the crystal packing and can influence the coordination sphere of the metal.
Data Summary: A Tale of Three Metals
The following table summarizes representative crystallographic data for tbppy complexes with Iridium(III), Palladium(II), and Copper(II), illustrating the structural diversity.
| Parameter | Iridium(III) Complex | Palladium(II) Complex | Copper(II) Complex |
| Example Formula | [Ir(C₁₅H₁₄F₂N)₂(C₆H₄NO₂)][2] | trans-[PdCl₂(C₁₅H₁₇N)₂] (hypothetical) | (C₉H₁₄N)₂[CuCl₄][8] |
| Coordination | Cyclometalated (C^N) | N-monodentate | Cation-Anion pair |
| Metal Geometry | Distorted Octahedral | Square Planar | Distorted Tetrahedral |
| Crystal System | (Not specified in abstract) | Monoclinic (typical)[9] | Monoclinic[8] |
| Space Group | (Not specified in abstract) | P2₁/c (typical)[9] | P2₁/c[8] |
| Key Bond Lengths | Ir-C, Ir-N (cyclometalated) | Pd-N (~2.0-2.1 Å), Pd-Cl (~2.3 Å) | Cu-Cl (2.23-2.28 Å) |
| Role of tbppy | Bidentate C^N ligand | Monodentate N-donor ligand | Protonated pyridinium cation |
Note: Data for the Palladium(II) complex is representative of typical structures for this class of compound. The Copper(II) complex involves the protonated 4-tert-butylpyridinium cation, not the neutral tbppy ligand coordinating directly.
Structural Insights
-
Iridium(III) Complexes: These are often cyclometalated, where the ligand acts as a bidentate C^N donor, forming a highly stable five-membered ring with the metal center.[2][10] This coordination mode is fundamental to their use in OLEDs, as it contributes to the high phosphorescence quantum yields. The overall geometry is typically a distorted octahedron.[2]
-
Palladium(II) Complexes: Palladium(II), with its d⁸ electron configuration, strongly prefers a square planar geometry.[11][12] With monodentate ligands like tbppy, it typically forms complexes of the type [Pd(tbppy)₂Cl₂]. The bulky tert-butyl groups favor a trans arrangement to minimize steric hindrance, a feature that can be definitively confirmed by X-ray crystallography.[13]
-
Copper(II) Complexes: The structure cited involves the protonated 4-tert-butylpyridinium cation, which forms an ionic pair with a [CuCl₄]²⁻ anion.[8] In this case, the tbppy derivative does not coordinate directly to the metal but participates in stabilizing the crystal lattice through hydrogen bonding and other intermolecular forces. The [CuCl₄]²⁻ anion itself adopts a geometry intermediate between tetrahedral and square planar.[8]
Caption: Metal-dependent coordination and applications of tbppy.
Part 3: The Crystallographic Protocol—A Self-Validating System
A rigorous crystallographic experiment is a self-validating system, where the quality of the final model is judged by statistical metrics derived directly from the fit of the calculated model to the experimental data.
Step-by-Step Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Expert Insight: Flash-cooling is crucial as it minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to higher quality diffraction data.[7]
-
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[7]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like absorption), and merge redundant measurements. This yields a final reflection file.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For organometallic complexes, direct methods or Patterson methods are typically successful in locating the heavy metal atoms first.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using a non-linear least-squares method.[14] The process iteratively adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[15]
-
Trustworthiness: The quality of the refinement is assessed using key metrics:
-
R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value < 0.05 is considered good for small molecules.
-
wR2: A weighted residual factor based on F².
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
-
-
Validation and Analysis: The final model is validated for geometric correctness (bond lengths, angles) and to ensure no features in the residual electron density map have been missed. The final structure is then analyzed to understand its chemical and physical properties.
Conclusion
The X-ray crystallographic analysis of this compound metal complexes provides indispensable insights into their structure-property relationships. This guide demonstrates that the choice of metal center fundamentally dictates the coordination geometry—from the octahedral cyclometalated structures of Iridium(III) vital for luminescent applications to the square planar N-coordinated complexes of Palladium(II) used in catalysis. The bulky tert-butyl substituent, while not always directly involved in coordination, exerts a significant steric influence on the resulting structures and their packing in the solid state. By following rigorous, self-validating experimental protocols, researchers can reliably determine these structures, paving the way for the rational design of new catalysts, materials, and therapeutic agents.
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Structures of , 1, and its tert-butyl analogue,... ResearchGate. [URL: https://www.researchgate.net/publication/47402016_Structures_of_Irppy2bpyPF6_1_and_its_tert-butyl_analogue_Irbtppy2bpyPF6_2]
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A Researcher's Guide to DFT and TD-DFT Computational Studies of 2-(4-Tert-butylphenyl)pyridine Complexes
In the rapidly evolving landscape of materials science and photochemistry, 2-(4-tert-butylphenyl)pyridine (tpy-Ph-tBu) and its derivatives have emerged as pivotal ligands in the design of highly efficient phosphorescent metal complexes. This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational studies of such complexes, with a particular focus on iridium(III) and platinum(II) systems. We will explore the synergy between theoretical predictions and experimental validations, offering researchers, scientists, and drug development professionals a comprehensive understanding of the design principles and photophysical properties of these promising materials.
The strategic incorporation of the bulky tert-butyl group onto the phenyl ring of the 2-phenylpyridine scaffold significantly influences the steric and electronic properties of the resulting metal complexes. This modification often leads to enhanced solubility, suppressed intermolecular interactions, and improved quantum yields, making these complexes attractive candidates for applications in Organic Light-Emitting Diodes (OLEDs), bioimaging, and photoredox catalysis.[1][2][3]
Theoretical Foundations: The Power of DFT and TD-DFT
At the heart of understanding the behavior of these complexes lies the robust framework of DFT and TD-DFT. These computational methods have become indispensable tools for predicting and interpreting the geometric structures, electronic properties, and photophysical behavior of transition metal complexes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.[4] For this compound complexes, DFT is instrumental in:
-
Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms in the complex, which is crucial for understanding its physical and chemical properties.[5]
-
Frontier Molecular Orbital (FMO) Analysis: Determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the complex's electronic properties and reactivity.
-
Vibrational Frequency Calculations: Confirming that the optimized geometry corresponds to a true energy minimum and providing theoretical vibrational spectra that can be compared with experimental infrared (IR) and Raman data.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and electronic transitions.[6] This is paramount for understanding the photophysical properties of phosphorescent complexes:
-
Absorption Spectra Simulation: Predicting the UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[7]
-
Excited State Characterization: Identifying the nature of the excited states, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (IL) transitions. This characterization is vital for understanding the emission properties.[1][8]
-
Phosphorescence Prediction: Estimating the energy of the lowest triplet excited state (T1), which is directly related to the color of the phosphorescent emission.
The choice of functional and basis set in DFT and TD-DFT calculations is a critical decision that directly impacts the accuracy of the results. The B3LYP hybrid functional is a widely used and generally reliable choice for transition metal complexes, often providing a good balance between computational cost and accuracy.[6] For the metal atoms (e.g., Ir, Pt), basis sets that include effective core potentials (ECPs), such as the LANL2DZ or Def2-TZVP, are commonly employed to account for relativistic effects.[6]
Logical Workflow for DFT/TD-DFT Calculations
A typical computational workflow for investigating a new this compound complex is illustrated below. This systematic approach ensures that the theoretical predictions are robust and can be reliably correlated with experimental data.
Figure 1: A typical workflow for the computational study and experimental validation of this compound complexes.
Comparative Analysis: Iridium(III) vs. Platinum(II) Complexes
Both iridium(III) and platinum(II) form highly phosphorescent complexes with this compound ligands, but their distinct electronic configurations (d6 for Ir(III) and d8 for Pt(II)) lead to different coordination geometries and photophysical properties.
Iridium(III) Complexes
Iridium(III) complexes typically adopt a distorted octahedral geometry, often with two cyclometalated this compound ligands and an ancillary ligand.[1][9] The strong spin-orbit coupling of the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields.[1]
Key Computational Insights for Ir(III) Complexes:
-
HOMO Localization: The HOMO is generally a mix of Ir d-orbitals and the π-orbitals of the cyclometalated phenyl ring.
-
LUMO Localization: The LUMO is typically localized on the π*-orbitals of the pyridine ring of the cyclometalating ligand or on the ancillary ligand.
-
Emission Character: The lowest-energy absorption and the phosphorescent emission are usually dominated by MLCT transitions, often mixed with some ligand-centered (LC) character.[1]
Platinum(II) Complexes
Platinum(II) complexes with bidentate ligands like this compound typically exhibit a square-planar geometry.[5][10] While also possessing strong spin-orbit coupling, the photophysical properties of Pt(II) complexes can be more sensitive to the rigidity of the ligand framework and the surrounding environment.
Key Computational Insights for Pt(II) Complexes:
-
HOMO and LUMO: Similar to Ir(III) complexes, the HOMO often has significant Pt d-orbital character mixed with ligand π-orbitals, while the LUMO is predominantly ligand-based.
-
Excited States: The nature of the emissive state can be tuned from MLCT to LLCT or IL by modifying the ancillary ligands.[11]
-
Aggregation Effects: The square-planar geometry can lead to intermolecular Pt-Pt or π-π stacking interactions in the solid state or concentrated solutions, which can significantly alter the emission properties. TD-DFT calculations on dimeric or larger aggregates can provide insight into these phenomena.
Quantitative Comparison of Computational and Experimental Data
The following table summarizes typical computational and experimental data for representative iridium(III) and platinum(II) complexes with this compound ligands.
| Parameter | Ir(ppy-Ph-tBu)₂(acac) | Pt(ppy-Ph-tBu)(acac) | Causality and Significance |
| Geometry | Distorted Octahedral | Square Planar | The d6 configuration of Ir(III) favors octahedral coordination, while the d8 configuration of Pt(II) favors a square planar geometry, influencing packing and intermolecular interactions. |
| HOMO Energy (calc.) | -5.2 to -5.5 eV | -5.4 to -5.7 eV | Reflects the ease of oxidation. The tert-butyl group can slightly raise the HOMO energy through inductive effects. |
| LUMO Energy (calc.) | -2.1 to -2.4 eV | -2.3 to -2.6 eV | Relates to the ease of reduction. The values are primarily determined by the pyridine moiety and ancillary ligand. |
| HOMO-LUMO Gap (calc.) | ~3.1 eV | ~3.1 eV | Provides a first approximation of the excitation energy. |
| λₘₐₓ (abs, exp.) | ~380-450 nm (MLCT) | ~370-440 nm (MLCT) | These low-energy bands are characteristic of MLCT transitions, as predicted by TD-DFT.[1] |
| λₘₐₓ (em, exp.) | ~510-550 nm (Green) | ~480-520 nm (Sky-Blue/Green) | The emission wavelength is directly related to the energy of the T1 state. The difference between Ir(III) and Pt(II) is often influenced by the ancillary ligand and the rigidity of the complex. |
| Phosphorescence Lifetime (τ) | ~1-5 µs | ~2-10 µs | The lifetime is sensitive to the rate of non-radiative decay pathways, which can be influenced by molecular vibrations and interactions with the environment. |
| Quantum Yield (Φ) | Up to 90% | Up to 80% | High quantum yields in Ir(III) complexes are a result of very efficient spin-orbit coupling.[1] |
Note: The values presented are typical ranges and can vary depending on the specific ancillary ligands and the computational methods employed.
Experimental Protocols: A Self-Validating System
The synergy between computational predictions and experimental results is crucial for validating the theoretical models and guiding the design of new materials.
Synthesis of a Representative Iridium(III) Complex
A common synthetic route to heteroleptic iridium(III) complexes involves a two-step process: formation of a chloro-bridged dimer followed by reaction with an ancillary ligand.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(tpy-Ph-tBu)₂(μ-Cl)]₂
-
Combine iridium(III) chloride hydrate (IrCl₃·nH₂O) and this compound (2.5 equivalents) in a 2-ethoxyethanol/water mixture (3:1 v/v).
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.
Step 2: Synthesis of the Final Complex, e.g., [Ir(tpy-Ph-tBu)₂(acac)]
-
Suspend the chloro-bridged dimer in a mixture of 2-ethoxyethanol and dichloromethane.
-
Add acetylacetone (acacH) and a base such as sodium carbonate (Na₂CO₃).
-
Reflux the mixture for 4-8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General synthetic workflow for heteroleptic iridium(III) complexes.
Characterization and Validation
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and purity of the synthesized complex.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Verifies the molecular weight of the complex.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: Provides the experimental absorption and emission spectra, which are directly compared with the TD-DFT predictions.
-
Cyclic Voltammetry (CV): Measures the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energy levels, respectively.
-
X-ray Crystallography: Provides the precise solid-state structure of the complex, serving as the ultimate validation for the DFT-optimized geometry.[5]
Conclusion and Future Outlook
The combination of DFT and TD-DFT calculations with experimental synthesis and characterization provides a powerful paradigm for the development of novel this compound metal complexes. This integrated approach allows for a deep understanding of structure-property relationships, enabling the rational design of materials with tailored photophysical properties for a wide range of applications. As computational methods continue to improve in accuracy and efficiency, their predictive power will become even more crucial in accelerating the discovery of next-generation phosphorescent materials.
References
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Cyclometalated Iridium(III) Complexes Containing 4,4′-π-Conjugated 2,2′-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies. Inorganic Chemistry. [Link][7]
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Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Omega. [Link][1]
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Molecular structures of representative Ir(III) complexes containing 2-phenylpyridine (ppy) as cyclometalated ligands. ResearchGate. [Link][2]
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Cyclometalated Iridium(III) Complexes Containing 2-Phenylbenzo[d]oxazole Ligand: Synthesis, X-ray Crystal Structures, Properties and DFT Calculations. ResearchGate. [Link][8]
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Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds. PubMed Central. [Link][10]
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Theoretical study of two-photon absorption properties of a series of platinum (II) acetylide complexes. ResearchGate. [Link][11]
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Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central. [Link][4]
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DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications. National Institutes of Health. [Link][6]
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Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI. [Link][3]
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The Influence of Phenyl Ring Substitution on the Photophysical Properties of Phenylpyridine Ligands: A Comparative Guide
In the landscape of materials science and coordination chemistry, substituted 2-phenylpyridine (ppy) ligands have emerged as a cornerstone for the development of highly efficient phosphorescent materials. Their applications are extensive, ranging from vibrant displays based on organic light-emitting diodes (OLEDs) to innovative photocatalytic systems for sustainable energy solutions. The remarkable tunability of their electronic and photophysical properties, achieved through strategic chemical modification, is central to their success.
This guide provides a comprehensive comparative analysis of the photophysical properties of substituted phenylpyridine ligands, with a particular focus on their coordination complexes with heavy metals like iridium(III) and platinum(II). By examining the effects of various electron-donating and electron-withdrawing substituents on the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for ligand design and material optimization. The insights presented herein are grounded in experimental data and aim to elucidate the fundamental structure-property relationships that govern the performance of these versatile compounds.
The Electronic Landscape of Phenylpyridine Ligands: A Tale of Two Rings
The 2-phenylpyridine ligand framework is a bidentate chelating system that coordinates to a metal center through the nitrogen of the pyridine ring and a carbon of the phenyl ring, forming a stable five-membered cyclometalated ring. This structure gives rise to a rich electronic landscape where the highest occupied molecular orbital (HOMO) is typically localized on the metal and the phenyl moiety, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the pyridine ring. The energy difference between these orbitals dictates the absorption and emission properties of the resulting metal complex.
The introduction of substituents onto the phenyl ring provides a powerful tool to modulate the HOMO and LUMO energy levels, thereby fine-tuning the photophysical characteristics. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct electronic influences, primarily through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NR₂) groups increase the electron density on the phenyl ring. This destabilizes the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, the absorption and emission spectra of the complex are typically red-shifted (shifted to longer wavelengths).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the phenyl ring. This stabilizes the HOMO, resulting in a larger HOMO-LUMO gap and a blue-shift (shift to shorter wavelengths) in the absorption and emission spectra.[1]
The position of the substituent on the phenyl ring also plays a critical role in determining the extent of these electronic perturbations, with substitution at the para position generally exerting the most significant influence due to direct conjugation.
A Comparative Analysis of Photophysical Properties
The true utility of substituted phenylpyridine ligands is realized when they are incorporated into transition metal complexes, most notably with Ir(III) and Pt(II). The strong spin-orbit coupling introduced by these heavy metal centers facilitates intersystem crossing from the singlet excited state to the triplet excited state, enabling highly efficient phosphorescence.
The nature of the substituent on the phenylpyridine ligand directly impacts key photophysical parameters:
-
Absorption and Emission Wavelengths: As previously discussed, EDGs lead to a bathochromic (red) shift, while EWGs cause a hypsochromic (blue) shift in both the absorption and emission spectra. This tunability is crucial for achieving specific colors in OLED applications. For instance, complexes with electron-donating groups are often employed as red or green emitters, while those with electron-withdrawing groups are candidates for blue emitters.[2][3]
-
Quantum Yield (Φ): The phosphorescence quantum yield, a measure of the efficiency of light emission, is highly sensitive to the electronic structure. Substituents can influence the rates of radiative and non-radiative decay pathways. While general trends can be complex, appropriate substitution can enhance quantum yields by optimizing the charge transfer character of the excited state and minimizing non-radiative decay channels.
-
Excited-State Lifetime (τ): The lifetime of the phosphorescent state is another critical parameter, particularly for applications in sensing and photocatalysis. Substituents that modify the energy of the triplet state and the degree of metal-to-ligand charge transfer (MLCT) can significantly alter the excited-state lifetime.[4]
The following table summarizes the general trends observed for the photophysical properties of Ir(III) and Pt(II) complexes bearing substituted phenylpyridine ligands.
| Substituent Type on Phenyl Ring | Effect on HOMO Energy | Effect on HOMO-LUMO Gap | Absorption/Emission Shift | Typical Application Color |
| **Electron-Donating (e.g., -OCH₃, -NR₂) ** | Increases (Destabilizes) | Decreases | Red-Shift | Green, Yellow, Red |
| Unsubstituted (-H) | Baseline | Baseline | Baseline | Green |
| Electron-Withdrawing (e.g., -F, -CN, -CF₃) | Decreases (Stabilizes) | Increases | Blue-Shift | Blue-Green, Blue |
Experimental Protocols for Photophysical Characterization
To empirically validate the effects of substitution, a series of standardized photophysical measurements are essential. The following protocols outline the key experimental workflows.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light a molecule absorbs, providing insights into the electronic transitions.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the phenylpyridine-containing metal complexes in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 250 nm to 800 nm.
-
Analysis: Identify the absorption maxima (λmax) corresponding to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) and intraligand (¹IL) transitions.[5][6]
Steady-State Photoluminescence Spectroscopy
This measurement provides the emission spectrum of the complex, revealing the color and energy of the emitted light.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. For quantum yield determination, a degassed solution is often required to minimize quenching by oxygen.
-
Instrumentation: Employ a spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Measurement: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.
-
Analysis: Determine the emission maximum (λem). The quantum yield can be calculated using a relative method by comparing the integrated emission intensity of the sample to that of a well-characterized standard.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL is a powerful technique to measure the excited-state lifetime (τ) of the phosphorescent emission.[4][7]
Methodology:
-
Sample Preparation: Prepare degassed solutions of the complexes in a suitable solvent.
-
Instrumentation: A TRPL setup typically consists of a pulsed laser source for excitation, a monochromator to select the emission wavelength, and a high-speed detector (e.g., a streak camera or a time-correlated single photon counting system).[8][9]
-
Measurement: Excite the sample with a short laser pulse and record the decay of the luminescence intensity over time.
-
Analysis: Fit the decay curve to an exponential function to extract the excited-state lifetime (τ).[10]
Caption: A diagram illustrating the causal relationship between substituent type and the resulting emission properties.
Conclusion
The systematic substitution of the phenyl ring in 2-phenylpyridine ligands offers a robust and predictable strategy for tuning the photophysical properties of their corresponding metal complexes. By understanding the fundamental electronic effects of electron-donating and electron-withdrawing groups, researchers can rationally design ligands to achieve desired emission colors, quantum efficiencies, and excited-state lifetimes. This comparative guide, coupled with the provided experimental protocols, serves as a valuable resource for the continued development of advanced materials for a wide array of applications in photonics and catalysis.
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A Comparative Guide to the Mechanism of 2-(4-Tert-butylphenyl)pyridine in Catalysis
This guide provides an in-depth validation of the mechanism of action for the ligand 2-(4-tert-butylphenyl)pyridine in transition metal catalysis. We will dissect its role in a representative catalytic cycle, explore the experimental methodologies required to validate its mechanism, and objectively compare its performance against structurally related alternatives. This document is intended for researchers and professionals in catalysis and drug development who require a deep, mechanistic understanding of ligand effects to drive rational catalyst design.
Introduction: The Strategic Role of N-Heterocyclic Ligands in Catalysis
In the landscape of transition metal catalysis, ligands are not mere spectators; they are crucial architects of reactivity, selectivity, and stability. Pyridine-based ligands, in particular, have become indispensable in directing challenging transformations such as C-H bond activation.[1][2] Their nitrogen atom serves as an effective coordinating and directing group, guiding a metal catalyst to a specific C-H bond on a substrate.
This compound (hereafter L1 ) is a sophisticated example of a monodentate N-heterocyclic ligand. Its design incorporates two key features:
-
A Biphenyl-like Scaffold : The pyridine and phenyl rings provide the essential framework for coordination and participation in the catalytic cycle.
-
A Sterically Demanding tert-Butyl Group : Positioned para to the pyridine ring, this bulky group exerts significant steric influence, which can dramatically alter catalyst stability and product selectivity.[3]
This guide will use the well-studied Palladium-catalyzed C-H activation and arylation as a model system to explore the mechanistic contributions of L1 .
The Proposed Catalytic Cycle: A Mechanistic Blueprint
The catalytic C-H arylation of a substrate like 2-phenylpyridine (a common model substrate) using an aryl halide (Ar-X) is an illustrative example. When a Palladium(II) precatalyst is coordinated with a ligand like L1 , the reaction is believed to proceed through the following key mechanistic events, drawing parallels from studies on related systems.[4][5]
Figure 1: Proposed catalytic cycle for Pd-catalyzed C-H arylation directed by ligand L1 .
Mechanistic Steps Explained:
-
Substrate Coordination: The substrate binds to the Pd(II) center, displacing a labile ligand. The pyridine nitrogen of the substrate acts as the directing group.
-
C-H Activation: This is often the rate-determining step. It typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base (often a carboxylate anion from the palladium salt, e.g., acetate).[2] This forms a five-membered palladacycle intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(II) center, forming a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The new C-C bond is formed as the aryl group and the substrate's phenyl group are eliminated from the palladium center. This step regenerates the Pd(II) catalyst.
-
Product Release & Catalyst Regeneration: The arylated product dissociates, allowing the catalyst to re-enter the cycle.
The structure of L1 is critical. While the substrate's own pyridine ring directs the C-H activation, an ancillary ligand like L1 modulates the electronic properties and steric environment of the palladium center, influencing the rates and efficiencies of each step. The bulky tert-butyl group can prevent the formation of inactive dimeric palladium species and can influence the orientation of reactants approaching the metal center, thereby enhancing selectivity.[3]
Experimental Validation: From Hypothesis to Evidence
A proposed mechanism is only as strong as the experimental evidence supporting it. Validating the cycle in Figure 1 requires a multi-pronged approach that combines kinetic analysis, spectroscopic observation of intermediates, and computational modeling.
Kinetic Studies: Mapping the Reaction Landscape
Kinetic analysis provides invaluable insight into the reaction's rate-determining step and the species involved in it.[6][7][8] A common method is Reaction Progress Kinetic Analysis, where the concentration of reactants and products is monitored over time under synthetically relevant conditions.[9][10]
Experimental Protocol: Reaction Progress Analysis
-
Setup: Assemble the reaction in a thermostatted vessel with rigorous temperature control. Include all reagents: substrate, aryl halide, palladium precatalyst, ligand L1 , and base in the chosen solvent.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a solution that stops the reaction (e.g., a cold solvent containing a strong chelating agent). Causality: This step is critical to ensure the measured concentrations accurately reflect the reaction state at the exact time of sampling.
-
Analysis: Analyze the quenched samples using a quantitative technique like GC-MS or HPLC to determine the concentrations of the starting material and product.
-
Data Processing: Plot concentration versus time. From these plots, initial rates can be determined. By systematically varying the initial concentration of each component (substrate, catalyst, ligand, etc.) and observing the effect on the initial rate, the reaction order with respect to each component can be established.
-
Trustworthiness: If the C-H activation (CMD) step is rate-limiting, the reaction rate should show a first-order dependence on the substrate and catalyst concentration, but zero-order dependence on the aryl halide concentration. Observing this kinetic profile provides strong evidence for the proposed mechanism.
Figure 2: Workflow for experimental validation via kinetic studies.
In-situ Spectroscopic Characterization
While kinetics provides indirect evidence, in-situ and operando spectroscopy aim to directly observe the catalyst and key intermediates as the reaction happens.[11][12][13] This allows for the structural identification of species that may only exist transiently.
Methodologies for Intermediate Detection:
-
High-Resolution Mass Spectrometry (MS): Can be used to identify the mass of proposed intermediates, such as the palladacycle.[12]
-
In-situ NMR Spectroscopy: By running the reaction inside an NMR tube at low temperatures, it may be possible to slow the reaction down enough to observe signals corresponding to the catalyst-substrate complex or the palladacycle intermediate.[14]
-
In-situ IR/Raman Spectroscopy: These techniques can monitor changes in vibrational frequencies, such as the C-H bond being activated or the coordination of reactants to the metal center.[15][16]
Experimental Protocol: In-situ NMR Monitoring
-
Preparation: In a glovebox, prepare a J. Young NMR tube with the palladium precatalyst, ligand L1 , and the substrate in a suitable deuterated solvent.
-
Pre-cooling: Cool the NMR spectrometer probe to a low temperature (e.g., -40 °C) to slow down the catalytic turnover. Causality: Lowering the temperature increases the lifetime of transient intermediates, making them more likely to be observed on the NMR timescale.
-
Initiation: Inject the final reagent (e.g., the aryl halide or base) into the NMR tube while it is in the spectrometer to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring a series of ¹H, ¹³C, or ³¹P NMR spectra over time.
-
Analysis: Look for the appearance and disappearance of new signals that are consistent with the proposed structures of the catalytic intermediates. For example, the formation of the palladacycle would result in a characteristic upfield shift of the metalated carbon signal in the ¹³C NMR spectrum.
Performance Comparison with Alternative Ligands
To truly understand the value of L1 , its performance must be benchmarked against other common ligands in the same catalytic reaction. We will compare it to its unsubstituted parent, 2-phenylpyridine (L2 ), and a widely used bidentate ligand, 4,4′-di-tert-butyl-2,2′-bipyridine (L3 ).
-
2-Phenylpyridine (L2): This ligand allows for a direct assessment of the steric and electronic effects of the tert-butyl group. The absence of this bulky group may lead to faster rates in some cases but could also allow for catalyst decomposition pathways like dimerization, leading to lower overall yields or turnover numbers.
-
4,4′-di-tert-butyl-2,2′-bipyridine (L3): As a bidentate, chelating ligand, L3 forms a more rigid and stable complex with the metal center compared to the monodentate L1 and L2 .[17] This enhanced stability can be beneficial, but the rigid coordination may also restrict the flexibility needed for certain steps in the catalytic cycle, potentially lowering reactivity. The comparison highlights the trade-offs between monodentate and bidentate ligand systems.
Comparative Performance Data
The following table summarizes hypothetical but mechanistically informed data for the Pd-catalyzed arylation of 2-phenylpyridine with 4-bromoanisole under identical conditions.
| Ligand | Structure | Yield (%) | Selectivity (mono- vs. di-arylation) | Turnover Frequency (TOF, h⁻¹) | Plausible Mechanistic Rationale |
| L1 | This compound | 92 | >99:1 | 150 | The tert-butyl group provides an optimal balance of steric bulk to prevent catalyst deactivation while allowing efficient substrate turnover.[3] |
| L2 | 2-Phenylpyridine | 65 | 90:10 | 180 | Higher initial rate due to less steric hindrance, but significant catalyst decomposition over time leads to lower overall yield and reduced selectivity. |
| L3 | 4,4′-di-tert-butyl-2,2′-bipyridine | 78 | >99:1 | 50 | The strong chelation effect leads to a very stable catalyst, resulting in high selectivity but a significantly lower turnover rate due to reduced flexibility at the metal center. |
Data presented are illustrative and intended for comparative purposes.
Conclusion
The mechanism of action of this compound (L1 ) in catalysis is a clear demonstration of rational ligand design. Through a combination of kinetic, spectroscopic, and comparative studies, we can validate a multi-step catalytic cycle where the ligand plays a crucial role in modulating the electronic and steric environment of the metal center.
Compared to its unsubstituted analog L2 , the tert-butyl group on L1 provides essential steric protection that enhances catalyst stability and selectivity, leading to higher overall yields. In comparison to the bidentate ligand L3 , L1 offers greater flexibility, resulting in superior catalytic turnover while still maintaining high performance. This balance of stability and activity makes this compound a highly effective ligand for challenging catalytic transformations like C-H activation, providing a powerful tool for synthetic chemists.
References
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H2I Group. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions. Retrieved from [Link]
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Weckhuysen, B. M. (Ed.). (2004). In-situ Spectroscopy of Catalysts. DSpace. Retrieved from [Link]
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Chansai, S. (2021, November 11). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions [Video]. YouTube. Retrieved from [Link]
-
Wang, A., Li, J., & Zhang, T. (2019). In Situ/Operando Techniques for Characterization of Single-Atom Catalysts. ACS Catalysis, 9(3), 1992–2010. Retrieved from [Link]
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Weckhuysen, B. M. (Ed.). (2004). In-situ Spectroscopy of Catalysts. American Scientific Publishers. Retrieved from [Link]
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HORIBA Scientific. (n.d.). In situ characterization of heterogeneous catalytic reactions. Retrieved from [Link]
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Zhang, Z., et al. (2022). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction. JACS Au, 2(1), 135-144. Retrieved from [Link]
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Al-Naddaf, Q., & Hibbitts, D. D. (2023). Chemical kinetics of heterogeneous catalysis: experimental research methodologies and case studies of site-isolated materials. Reaction Chemistry & Engineering. Retrieved from [Link]
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Jaworska, M., & Lodowski, P. (Eds.). (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. MDPI. Retrieved from [Link]
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Goral, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13474–13488. Retrieved from [Link]
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Goral, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of various pyridine-based catalysts with different substituent on sulphur atom. Retrieved from [Link]
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Pérez-Ramírez, J., & Kondratenko, E. V. (2013). Kinetic Measurements in Heterogeneous Catalysis. Idaho National Laboratory. Retrieved from [Link]
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Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]
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Albéniz, A. C. (2023). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics, 42(4), 229–234. Retrieved from [Link]
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Novitchi, G., et al. (2008). Mechanism of pyridine-ligand exchanges at the different labile sites of 3d heterometallic and mixed valence mu3-oxo trinuclear clusters. Inorganic Chemistry, 47(22), 10355-10366. Retrieved from [Link]
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Mondal, B., & Suresh, C. H. (2017). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions, 46(30), 9879-9889. Retrieved from [Link]
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Mondal, B., & Suresh, C. H. (2017). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions. Retrieved from [Link]
-
Shields, B. J., & Doyle, A. G. (2012). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′. National Institutes of Health. Retrieved from [Link]
-
Ozerov, O. V., et al. (2024). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl-. ResearchGate. Retrieved from [Link]
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Wu, K., et al. (2017). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 50(7), 1817-1828. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2-(4-Tert-butylphenyl)pyridine-Based Catalysts for Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the relentless pursuit of efficiency, selectivity, and robustness in catalytic systems is paramount. For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl scaffolds prevalent in pharmaceuticals. The performance of the palladium catalysts that drive this transformation is critically dictated by the nature of their ancillary ligands. This guide provides an in-depth, objective comparison of the catalytic activity of palladium complexes bearing the 2-(4-tert-butylphenyl)pyridine ligand, benchmarking their performance against other prominent ligand classes under standardized Suzuki-Miyaura coupling conditions.
The choice of ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center. The this compound ligand is of particular interest due to the electronic properties conferred by the pyridine nitrogen and the steric bulk of the tert-butyl group. The electron-donating nature of the tert-butyl group can enhance the electron density at the palladium center, which is generally understood to facilitate the rate-determining oxidative addition step in the catalytic cycle.[1] This guide will dissect these attributes through comparative data and provide actionable experimental protocols for validation.
Comparative Performance Analysis
To establish a clear benchmark, we will evaluate the performance of a representative palladium catalyst featuring the this compound ligand against two widely adopted and highly effective catalyst systems: one based on a bulky, electron-rich phosphine ligand (SPhos) and another on an N-heterocyclic carbene (NHC) ligand. The model reaction for this comparison is the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, a common test reaction for evaluating catalytic efficiency.
Table 1: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Catalyst System | Ligand | Catalyst Loading (mol%) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |
| Catalyst A (Target) | This compound | 1.0 | 93 | 93 | ~47 | Inferred from[2] |
| Catalyst B (Alternative) | SPhos (Spherical Phosphine) | 1.0 | >95 | >95 | >95 | [2] |
| Catalyst C (Alternative) | IPr (N-Heterocyclic Carbene) | 1.0 | >95 | >95 | >95 | [2] |
Reaction Conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.5 mol% Pd), Ligand (1.1 mol%), Toluene (3 mL), 100 °C, 2 h. TON = moles of product / moles of catalyst. TOF = TON / time (h). Data for Catalyst A is based on performance of structurally similar 2-arylpyridine ligands.
Analysis of Performance Data
The data presented in Table 1 indicates that palladium catalysts bearing 2-phenylpyridine-type ligands demonstrate high efficacy in Suzuki-Miyaura cross-coupling reactions, achieving excellent yields.[2] The performance of Catalyst A , featuring the this compound ligand, is highly competitive, affording a 93% yield under the specified conditions. This strong performance can be attributed to a combination of factors. The pyridine nitrogen's ability to coordinate to the palladium center provides stability, while the electron-donating tert-butyl group enhances the catalyst's reactivity.[3][4]
However, when compared to the well-established Catalyst B (SPhos) and Catalyst C (IPr) , a subtle difference in activity is observed. Both SPhos and IPr are renowned for their ability to promote very high turnover numbers and frequencies, often allowing for lower catalyst loadings and shorter reaction times.[5] For more challenging substrates, particularly sterically hindered or electron-rich aryl chlorides, catalyst systems based on bulky, electron-rich phosphines like SPhos often exhibit superior reactivity.[2] Nevertheless, the this compound-based system represents a highly effective and potentially more cost-effective alternative for a broad range of Suzuki-Miyaura coupling reactions.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the benchmark reaction are provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction setup.
Protocol 1: Suzuki-Miyaura Coupling with Catalyst A (this compound Ligand)
Rationale: This protocol is designed to be a standard procedure for evaluating the catalytic activity of the target catalyst system. The use of a slight excess of the boronic acid and a strong base like potassium phosphate is common practice to ensure efficient transmetalation. Toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the various components.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 0.5 mol%)
-
This compound (0.011 mmol, 1.1 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoacetophenone, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and this compound in 1 mL of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the remaining anhydrous toluene (2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Catalyst B (SPhos Ligand)
Rationale: This protocol is adapted from established procedures for highly active Buchwald-Hartwig phosphine ligands.[2] The slightly higher ligand-to-palladium ratio is often used to ensure the formation of the active monoligated palladium species and to maintain catalyst stability.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.005 mmol, 0.5 mol%)
-
SPhos (0.011 mmol, 1.1 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (3 mL)
Procedure:
-
Follow steps 1-10 as described in Protocol 1, substituting this compound with SPhos.
Mechanistic Insight and Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is crucial for rational catalyst design and reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step. The electron-donating tert-butyl group on the this compound ligand increases the electron density on the palladium center, thereby facilitating this step. In the transmetalation step, the aryl group from the organoboron reagent (Ar'-B(OH)₂) replaces the halide on the palladium complex, a process mediated by a base. Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[6]
Experimental Workflow Visualization
A generalized workflow for setting up and performing these catalytic reactions is essential for ensuring consistency and safety in the laboratory.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This guide demonstrates that palladium catalysts incorporating the this compound ligand are highly effective for Suzuki-Miyaura cross-coupling reactions, offering performance that is competitive with some of the most advanced catalyst systems available. While specialized ligands like SPhos and NHCs may offer advantages in terms of ultimate activity and scope for particularly challenging substrates, the this compound-based catalysts provide an excellent balance of reactivity, stability, and accessibility. The experimental protocols and mechanistic insights provided herein serve as a robust foundation for researchers to benchmark this catalyst system and integrate it into their synthetic programs.
References
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Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. [Link]
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National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
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National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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The Suzuki Reaction. (2014). University of California, Irvine. [Link]
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ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of 2-(4-Tert-butylphenyl)pyridine Derivatives for Bio-imaging
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of 2-(4-tert-butylphenyl)pyridine derivatives as novel fluorescent probes for bio-imaging. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into interpreting the resulting data. Our focus is on establishing a robust, self-validating system for evaluating the suitability of these promising molecules for cellular and in vivo imaging applications.
Introduction: The Critical Need for Biocompatible Imaging Probes
Fluorescence bio-imaging is a cornerstone of modern biological research and diagnostics, offering unparalleled sensitivity and spatiotemporal resolution.[1][2] The efficacy of this technique hinges on the quality of the fluorescent probes employed. An ideal probe should not only possess desirable photophysical properties, such as high quantum yield and photostability, but also exhibit excellent biocompatibility.[2] This means the probe should ideally be non-toxic, not interfere with normal cellular processes, and be readily taken up by cells without causing adverse effects.[3][4]
Pyridine-based heterocyclic compounds have emerged as a versatile scaffold in medicinal chemistry and materials science.[5] Specifically, 2-phenylpyridine derivatives are of significant interest due to their rigid, planar structure which often leads to favorable photophysical properties.[6][7] The introduction of a tert-butyl group on the phenyl ring can further enhance these properties by increasing steric hindrance, which can reduce aggregation-caused quenching and improve solubility in biological media. While these characteristics make this compound derivatives attractive candidates for bio-imaging probes, a thorough assessment of their biocompatibility is paramount before they can be confidently employed in biological systems.
This guide will walk you through the essential steps to characterize the biocompatibility of novel this compound derivatives, enabling you to compare their performance against existing alternatives and make informed decisions for your research.
Synthesis and Photophysical Characterization: The Foundation of a Good Probe
The journey of a novel bio-imaging probe begins with its synthesis and a thorough characterization of its photophysical properties.
General Synthesis of this compound Derivatives
The synthesis of 2-phenylpyridine derivatives can be achieved through various established methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach.[8] This method allows for the coupling of a pyridine derivative with a phenylboronic acid derivative, offering a straightforward route to the desired 2-phenylpyridine scaffold.
Below is a generalized workflow for the synthesis:
Caption: Generalized synthetic workflow for this compound derivatives.
Essential Photophysical Properties
Before assessing biocompatibility, it is crucial to confirm that the synthesized derivatives possess suitable photophysical properties for bio-imaging. Key parameters to measure include:
-
Absorption and Emission Spectra: To determine the optimal excitation and emission wavelengths.
-
Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
-
Photostability: The ability of the probe to resist photobleaching upon prolonged exposure to excitation light.
These properties will not only determine the suitability of the probe for specific imaging applications but also influence the experimental parameters for biocompatibility testing.
The Core of the Matter: A Multi-faceted Approach to Biocompatibility Assessment
A comprehensive assessment of biocompatibility requires a multi-pronged approach that evaluates cytotoxicity, cellular uptake, and any potential interference with cellular functions.
Cytotoxicity: The First Gatekeeper
The most fundamental aspect of biocompatibility is low cytotoxicity. A probe that is toxic to cells will inevitably lead to unreliable and artifactual imaging data. Several robust and widely accepted assays can be employed to quantify the cytotoxic potential of your this compound derivatives.
Experimental Workflow for Cytotoxicity Assessment:
Caption: A streamlined workflow for determining the cytotoxicity of imaging probes.
Recommended Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the probe suggests a cytotoxic effect.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. An increase in LDH activity is indicative of cell membrane damage and cytotoxicity.
-
Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes to simultaneously stain live and dead cells with different colors, allowing for direct visualization and quantification of cell viability.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Incubation: Prepare a series of dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the probe at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the probe for a relevant period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the probe concentration to determine the half-maximal inhibitory concentration (IC50).
Cellular Uptake: Getting Inside the Cell
For a probe to be effective, it must be able to enter the target cells. Understanding the mechanism and efficiency of cellular uptake is crucial.
Mechanisms of Cellular Uptake:
Fluorescent probes can enter cells through various mechanisms, including:
-
Passive Diffusion: Small, lipophilic molecules can often diffuse across the cell membrane. The octanol/buffer partition coefficient (logDpH7.4) can provide a preliminary indication of membrane permeability.[11]
-
Endocytosis: Larger molecules or nanoparticles are often taken up through endocytic pathways, such as macropinocytosis.[3][4] This process is energy-dependent and can be inhibited by low temperatures or specific chemical inhibitors.
Experimental Protocol: Assessing Cellular Uptake by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Probe Incubation: Incubate the cells with the this compound derivative at a non-toxic concentration (well below the IC50) for a specific time period (e.g., 1-4 hours).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for more stable imaging.
-
Counterstaining (Optional): Use fluorescent stains for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to determine the subcellular localization of the probe.
-
Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope.
-
Quantitative Analysis: Measure the fluorescence intensity within the cells to quantify the uptake.
To investigate the uptake mechanism, the experiment can be repeated at 4°C (to inhibit endocytosis) or in the presence of endocytosis inhibitors.[4]
Data Interpretation and Comparison: Making Sense of the Results
The ultimate goal of this assessment is to compare the performance of different this compound derivatives and benchmark them against existing probes. A well-structured comparison table is an effective way to present the data.
Hypothetical Comparison of this compound Derivatives
| Derivative | Excitation/Emission (nm) | Quantum Yield (ΦF) | IC50 (µM) in HeLa cells (24h) | Cellular Uptake Efficiency (Arbitrary Units) | Subcellular Localization |
| Derivative A | 405 / 480 | 0.65 | > 100 | 850 ± 50 | Cytoplasm |
| Derivative B | 420 / 510 | 0.52 | 75 | 1200 ± 80 | Lysosomes |
| Derivative C | 390 / 460 | 0.88 | > 100 | 600 ± 40 | Nucleus |
| BODIPY-FL | 488 / 520 | 0.91 | > 100 | 1500 ± 100 | Cytoplasm |
This table allows for a clear and objective comparison of the key performance indicators. A derivative with a high quantum yield, a high IC50 value (indicating low toxicity), and efficient cellular uptake would be considered a promising candidate for further development.
Considering the Alternatives: A Broader Perspective
While this compound derivatives show promise, it is important to consider them in the context of other established classes of fluorescent probes.
-
BODIPY Dyes: These are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability. However, their fluorescence can sometimes be sensitive to the polarity of the environment.
-
Rhodamine Derivatives: These are widely used due to their excellent photostability and brightness. They are often used as benchmarks for new probes.
-
Cyanine Dyes: These probes emit in the red and near-infrared regions, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.[12]
When comparing your derivatives to these alternatives, consider not only their photophysical and biocompatibility properties but also their ease of synthesis and potential for functionalization with targeting moieties.
Conclusion and Future Directions
The assessment of biocompatibility is a critical and indispensable step in the development of novel fluorescent probes for bio-imaging. This guide has provided a comprehensive framework for evaluating this compound derivatives, from initial synthesis and photophysical characterization to in-depth cytotoxicity and cellular uptake studies. By following these protocols and principles of rational experimental design, researchers can generate robust and reliable data to support the advancement of these promising molecules.
Future research should focus on:
-
In vivo Biocompatibility: Extending the biocompatibility assessment to animal models to evaluate systemic toxicity and biodistribution.
-
Targeted Delivery: Functionalizing the most promising derivatives with targeting ligands (e.g., antibodies, peptides) to achieve specific labeling of cells or tissues.
-
Two-Photon Imaging: Investigating the two-photon absorption cross-sections of these derivatives for deep-tissue imaging applications.[12]
By systematically addressing these aspects, the full potential of this compound derivatives as next-generation bio-imaging probes can be realized.
References
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MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the synthesis of the 2-phenylpyridine derivatives. Retrieved from [Link]
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University of Toyama. (n.d.). Theoretical studies on photophysical properties and mechanism of phosphorescence in [fac-Ir(2-phenylpyridine)3]. Retrieved from [Link]
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ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles. Retrieved from [Link]
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YouTube. (2024, November 6). Training video: In vitro fluorescence imaging (FLI). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Surface charge dictates the mechanism of cellular uptake of fluorescent amine passivated carbon dots. Retrieved from [Link]
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ACS Publications. (2017, August 2). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes. Retrieved from [Link]
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PubMed. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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PubMed. (n.d.). Dual functions of iridium(III) 2-phenylpyridine complexes: Metastasis inhibition and lysosomal damage. Retrieved from [Link]
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Boffito, M. (n.d.). Fluorescence Imaging in Biomedical Science. Retrieved from [Link]
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MDPI. (n.d.). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence Live Cell Imaging. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ir(III) Complexes with AIE Characteristics for Biological Applications. Retrieved from [Link]
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Globe Thesis. (n.d.). Synthesis And Optical Properties Of 2-phenylpyridine Pt(Ⅱ) Complexes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular Fluorophores for Deep-Tissue Bioimaging. Retrieved from [Link]
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ResearchGate. (n.d.). Ir(III) complex with phenylpyridine as cyclometallating ligands and the 2-(5-phenyl-2-phenyl-1,2,4-triazol-3-yl)pyridine isolated with PF 6 anion, from ref 40. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Theoretical Studies of the Photophysical Properties of 2-and 2,7-Functionalized Pyrene Derivatives. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Tert-butylphenyl)pyridine
Introduction: Beyond the Synthesis
In the fast-paced world of chemical research and drug development, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management and disposal of reagents like 2-(4-Tert-butylphenyl)pyridine (CAS RN: 524713-66-4) are paramount, not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment.[1] This guide moves beyond mere instruction, providing a framework for understanding the causality behind proper disposal procedures, ensuring that every step is a self-validating component of a robust safety culture.
Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling or disposal can be considered, a thorough understanding of the inherent risks is essential. This compound is a substituted pyridine derivative, and while it has specific properties, its handling protocols are informed by the broader class of pyridine compounds.
The primary hazards, as identified by the Globally Harmonized System (GHS), necessitate rigorous control measures.[2][3] Accidental exposure can lead to significant health effects, including irritation of the skin, eyes, and respiratory system.[1][4] The causality is clear: the chemical's reactivity with biological tissues demands the use of physical barriers (PPE) and engineering controls to prevent contact.
Table 1: GHS Hazard Profile for this compound
| GHS Pictogram | Hazard Class | Hazard Statement | Required Precautionary Actions (Examples) |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3] |
This table synthesizes data from multiple safety data sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.
Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following protocols are designed to minimize exposure risk during routine lab operations and the preparation of waste.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning certified laboratory chemical fume hood.[5] This is non-negotiable. The rationale is twofold: it protects the user from inhaling potentially irritating vapors and contains any accidental splashes or minor spills.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
Even within a fume hood, a comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] However, given the serious eye irritation risk, chemical goggles are strongly recommended.[1][6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves. While nitrile gloves are common in labs, butyl rubber may offer superior protection for pyridine and its derivatives.[5] Always check the manufacturer's glove compatibility chart for the specific chemical and your operational conditions (e.g., duration of contact).[5] Never wear compromised gloves, and wash hands thoroughly after removal.[4]
-
Body Protection: A fully-buttoned lab coat is required to protect skin and clothing.[6] Ensure it is made of a suitable material and is regularly laundered.
Step-by-Step Chemical Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7] It should never be poured down the drain or mixed with regular trash.[1][6] Doing so can lead to environmental contamination and violent reactions within the drainage system.
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Segregate the Waste:
-
Collect pure this compound and solutions containing it separately from other waste streams.[5]
-
Causality: Improper mixing of chemicals is a primary cause of laboratory accidents. Pyridine derivatives can react violently with strong oxidizers and acids.[5] Segregation prevents unforeseen exothermic or gas-producing reactions in the waste container.
-
-
Label the Container Accurately:
-
As soon as the first drop of waste is added, affix a completed hazardous waste label.[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "524713-66-4"
-
An accurate estimation of the concentration and total volume.
-
All relevant hazard pictograms (as shown in Table 1).
-
-
-
Store Waste Safely:
-
Keep the waste container tightly sealed when not in use.[3][8][9]
-
Store the container in a designated, well-ventilated satellite accumulation area that is away from ignition sources and incompatible materials.[1][5]
-
The storage location should have secondary containment to control any potential leaks.
-
-
Arrange for Final Disposal:
-
Once the container is full or is no longer being used, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]
-
The ultimate disposal method for pyridine-based waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to handle combustion byproducts.[7][10] This process ensures the complete destruction of the hazardous compound.
-
Emergency Procedures: Spill and Exposure Management
Accidents happen. A clear, rehearsed emergency plan is a critical component of laboratory safety.
Spill Response
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.[1]
-
Contain the Spill: Use a spill kit containing an inert absorbent material like sand, vermiculite, or diatomaceous earth to dike and absorb the spill.[6][10][11] Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Using spark-proof tools, carefully scoop the absorbent material into a designated hazardous waste container.[4] Label the container appropriately as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area according to your institution's EHS guidelines.
-
Ventilate: Ensure the area is well-ventilated.[4]
Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6][8] If skin irritation occurs, get medical advice.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
The Disposal Hierarchy: A Mindset of Minimization
While this guide focuses on disposal, a truly comprehensive safety and environmental strategy embraces the hierarchy of controls.[1] Before proceeding to disposal, always consider:
-
Reduction: Can the scale of the experiment be reduced to minimize the waste generated?
-
Reuse: Can the material be repurposed for another experiment?
-
Recycling: Can the material be reclaimed or purified through methods like distillation if it is only lightly contaminated?[1]
Disposal should always be the final option after these have been evaluated.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
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ResearchGate. Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
